4-Fluoro-3-methoxyaniline hydrochloride
Description
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Structure
2D Structure
Properties
IUPAC Name |
4-fluoro-3-methoxyaniline;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8FNO.ClH/c1-10-7-4-5(9)2-3-6(7)8;/h2-4H,9H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UZURFHIRRDUVCX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)N)F.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9ClFNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30620412 | |
| Record name | 4-Fluoro-3-methoxyaniline--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30620412 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
177.60 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
22510-10-7 | |
| Record name | 4-Fluoro-3-methoxyaniline--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30620412 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
what are the properties of 4-fluoro-3-methoxyaniline hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Fluoro-3-methoxyaniline hydrochloride is a halogenated and methoxylated aniline derivative that holds potential as a building block in medicinal chemistry and materials science. Its structural features—a fluorine atom, a methoxy group, and an aniline moiety—provide a versatile scaffold for the synthesis of more complex molecules with potential biological activity. This technical guide provides a summary of the available physicochemical properties, a general synthetic approach, and safety information for this compound.
Core Properties
While detailed experimental data for this compound is not extensively available in public literature, the following tables summarize its known properties and those of its corresponding free base, 4-fluoro-3-methoxyaniline.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| CAS Number | 22510-10-7 | [1] |
| Molecular Formula | C₇H₉ClFNO | [1] |
| Molecular Weight | 177.6 g/mol | [2] |
| Appearance | Light brown to gray solid | |
| Melting Point | 248-250 °C | [1] |
| Solubility | Data not available. Expected to have higher solubility in polar solvents compared to the free base. | |
| Storage | Sealed in dry, Room Temperature | [1] |
Table 2: Properties of the Free Base (4-Fluoro-3-methoxyaniline)
| Property | Value | Reference |
| CAS Number | 64465-53-8 | [3] |
| Molecular Formula | C₇H₈FNO | [3] |
| Molecular Weight | 141.14 g/mol | [3] |
| Appearance | Solid | [3] |
| Hazard Codes | Xn, Xi | [4] |
| Risk Statements | 20/21/22-36/37/38-52 | [4] |
| Safety Statements | 26-36/37/39 | [4] |
Synthesis and Experimental Protocols
Step 1: Synthesis of 4-Fluoro-3-methoxyaniline (Free Base)
A plausible synthetic route to 4-fluoro-3-methoxyaniline involves the reduction of a corresponding nitroaromatic precursor. A general procedure is described in the literature for the synthesis of the free base from 2-fluoro-5-nitroanisole[4].
-
Reaction: Reduction of 2-fluoro-5-nitroanisole.
-
Reagents: 2-fluoro-5-nitroanisole, iron powder, ethanol, and concentrated hydrochloric acid[4].
-
General Procedure:
-
Suspend 2-fluoro-5-nitroanisole and iron powder in ethanol[4].
-
Heat the suspension to 50 °C[4].
-
Add concentrated hydrochloric acid dropwise at 0 °C[4].
-
Stir the reaction mixture at 20 °C for 18 hours[4].
-
Filter the reaction mixture through diatomaceous earth and wash the filter cake with ethanol[4].
-
Combine the filtrate and washings and concentrate under reduced pressure to remove ethanol[4].
-
Neutralize the residue with solid sodium carbonate (Na₂CO₃)[4].
-
Extract the product with ethyl acetate.
-
Wash the combined organic phases with water and saturated brine, then dry over anhydrous sodium sulfate (Na₂SO₄)[4].
-
Concentrate the organic phase under reduced pressure to yield 4-fluoro-3-methoxyaniline.
-
Step 2: Formation of the Hydrochloride Salt
The conversion of the free base aniline to its hydrochloride salt is a standard acid-base reaction.
-
Reaction: Protonation of the amino group of 4-fluoro-3-methoxyaniline with hydrochloric acid.
-
Reagents: 4-fluoro-3-methoxyaniline, a suitable organic solvent (e.g., diethyl ether, ethanol), and a source of hydrogen chloride (e.g., anhydrous HCl gas or a solution of HCl in a compatible solvent).
-
General Procedure:
-
Dissolve the synthesized 4-fluoro-3-methoxyaniline in a suitable anhydrous organic solvent.
-
Slowly add a solution of hydrochloric acid in the same or a compatible solvent, or bubble anhydrous HCl gas through the solution, while stirring.
-
The hydrochloride salt will precipitate out of the solution.
-
Collect the precipitate by filtration, wash with a small amount of the solvent, and dry under vacuum.
-
Spectral Data
Applications in Drug Development
While specific applications of this compound in drug development are not documented in the available literature, aniline derivatives are crucial building blocks in the synthesis of a wide range of pharmaceuticals. The isomer, 3-fluoro-4-methoxyaniline, for example, is used in the synthesis of kinase inhibitors for cancer therapy and mGluR1 antagonists for chronic pain management[6].
Given its structure, this compound could plausibly be utilized as a synthetic intermediate in the development of various therapeutic agents, including but not limited to:
-
Kinase Inhibitors: The aniline moiety can serve as a key pharmacophore for binding to the hinge region of protein kinases.
-
GPCR Modulators: It can be incorporated into scaffolds targeting G-protein coupled receptors.
-
Enzyme Inhibitors: The substituted phenyl ring can be used to explore structure-activity relationships in the design of enzyme inhibitors.
The following diagram illustrates a hypothetical signaling pathway where a kinase inhibitor, potentially synthesized using a 4-fluoro-3-methoxyaniline-derived scaffold, could act.
Safety Information
A Material Safety Data Sheet (MSDS) is available for this compound[7]. As with any chemical reagent, it should be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, in a well-ventilated area or fume hood. For the free base, the hazard classifications include being harmful if swallowed, causing skin irritation, risk of serious damage to eyes, and being irritating to the respiratory system[3].
Conclusion
This compound is a chemical intermediate with potential for use in synthetic chemistry, particularly in the field of drug discovery. While comprehensive data on its properties and applications are limited in the public domain, this guide provides a summary of the currently available information. Further research and characterization are necessary to fully elucidate its properties and potential applications. Researchers and drug development professionals are encouraged to obtain detailed analytical data from commercial suppliers or through their own characterization efforts.
References
- 1. 22510-10-7 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 2. acubiochem.com [acubiochem.com]
- 3. 4-氟-3-甲氧基苯胺 AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]
- 4. 4-Fluoro-3-methoxyaniline CAS#: 64465-53-8 [amp.chemicalbook.com]
- 5. 4-Fluoro-3-methoxyaniline(64465-53-8) 1H NMR [m.chemicalbook.com]
- 6. innospk.com [innospk.com]
- 7. This compound - Safety Data Sheet [chemicalbook.com]
4-fluoro-3-methoxyaniline hydrochloride CAS number and structure
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 4-fluoro-3-methoxyaniline hydrochloride, a key chemical intermediate. This document details its chemical identity, physical properties, and includes a detailed experimental protocol for its synthesis and analysis, designed for use by researchers and professionals in the fields of organic chemistry and drug development.
Core Data Presentation
The following table summarizes the key quantitative data for 4-fluoro-3-methoxyaniline and its hydrochloride salt.
| Property | 4-Fluoro-3-methoxyaniline | This compound |
| CAS Number | 64465-53-8 | 22510-10-7[1] |
| Molecular Formula | C₇H₈FNO | C₇H₉ClFNO[1] |
| Molecular Weight | 141.14 g/mol | 177.60 g/mol [1] |
| Melting Point | 66-68 °C | 248-250 °C[1] |
| Appearance | Brown to black solid | Light brown to gray solid[1] |
Chemical Structure and Identification
The chemical structure of this compound is presented below. The structure consists of a benzene ring substituted with a fluorine atom, a methoxy group, and an ammonium chloride group.
Caption: Chemical structure of this compound.
Experimental Protocols
Synthesis of 4-Fluoro-3-methoxyaniline
A common method for the synthesis of 4-fluoro-3-methoxyaniline involves the reduction of a nitroaromatic precursor. A general procedure is outlined below, based on established chemical literature.
Materials:
-
2-Fluoro-5-nitroanisole
-
Iron powder
-
Ethanol
-
Concentrated Hydrochloric Acid
-
Sodium Carbonate
-
Ethyl Acetate
-
Anhydrous Sodium Sulfate
Procedure:
-
Reduction of the Nitro Group: In a reaction vessel, suspend 2-fluoro-5-nitroanisole and iron powder in ethanol. Heat the mixture to approximately 50°C.
-
Acidification: Slowly add concentrated hydrochloric acid dropwise to the reaction mixture while maintaining the temperature.
-
Reaction Monitoring: Stir the reaction mixture at room temperature for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Work-up: Upon completion, filter the reaction mixture to remove the iron catalyst. Concentrate the filtrate under reduced pressure to remove the ethanol.
-
Neutralization and Extraction: Neutralize the residue with a saturated solution of sodium carbonate. Extract the aqueous layer multiple times with ethyl acetate.
-
Purification: Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate. Concentrate the solution under reduced pressure to obtain crude 4-fluoro-3-methoxyaniline. Further purification can be achieved by column chromatography.
Conversion to this compound
The synthesized 4-fluoro-3-methoxyaniline can be converted to its hydrochloride salt by treatment with hydrochloric acid.
Materials:
-
4-Fluoro-3-methoxyaniline
-
Anhydrous diethyl ether or other suitable solvent
-
Hydrogen chloride (gas or solution in a compatible solvent)
Procedure:
-
Dissolution: Dissolve the purified 4-fluoro-3-methoxyaniline in a minimal amount of anhydrous diethyl ether.
-
Precipitation: Bubble anhydrous hydrogen chloride gas through the solution, or add a solution of HCl in a compatible solvent, until precipitation of the hydrochloride salt is complete.
-
Isolation: Collect the precipitate by filtration, wash with cold diethyl ether, and dry under vacuum to yield this compound.
Caption: General synthetic workflow for this compound.
Analytical Protocols
The purity and identity of this compound can be assessed using standard analytical techniques such as High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy.
High-Performance Liquid Chromatography (HPLC)
A general reverse-phase HPLC method suitable for the analysis of substituted anilines can be adapted for this compound.
Instrumentation:
-
HPLC system with a UV detector
-
C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)
Mobile Phase:
-
A: 0.1% Formic acid in water
-
B: 0.1% Formic acid in acetonitrile
Gradient Program:
-
A suitable gradient can be developed, for example, starting with a higher percentage of mobile phase A and gradually increasing the percentage of mobile phase B over a period of 10-20 minutes.
Detection:
-
UV detection at a wavelength determined by the UV spectrum of the compound (typically in the range of 254-280 nm).
Sample Preparation:
-
Dissolve an accurately weighed amount of the sample in the mobile phase to a final concentration of approximately 1 mg/mL. Filter the sample through a 0.45 µm syringe filter before injection.
Caption: A typical analytical workflow for the purity determination of this compound by HPLC.
References
Synthesis of 4-Fluoro-3-methoxyaniline Hydrochloride: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the primary synthesis pathways for 4-fluoro-3-methoxyaniline hydrochloride, a key intermediate in the development of various pharmaceutical compounds. This document details experimental protocols, presents quantitative data in a comparative format, and includes visualizations of the synthetic routes to facilitate understanding and replication.
Introduction
4-Fluoro-3-methoxyaniline and its hydrochloride salt are valuable building blocks in medicinal chemistry. The presence of the fluorine atom and the methoxy group on the aniline ring allows for the modulation of physicochemical properties such as lipophilicity, metabolic stability, and binding affinity of target molecules. This guide outlines two principal synthetic routes to 4-fluoro-3-methoxyaniline, followed by its conversion to the hydrochloride salt.
Synthesis Pathways for 4-Fluoro-3-methoxyaniline
Two primary pathways for the synthesis of 4-fluoro-3-methoxyaniline are detailed below. The first is a traditional route starting from 2-fluoro-5-nitrophenol, while the second is a more recent, multi-step synthesis commencing with 4-bromo-2-fluorophenol, as described in patent WO2025109026A1.
Pathway 1: From 2-Fluoro-5-nitrophenol
This two-step synthesis involves the methylation of 2-fluoro-5-nitrophenol to form 2-fluoro-5-nitroanisole, followed by the reduction of the nitro group to yield the desired aniline.
Experimental Protocol:
Step 1: Synthesis of 2-Fluoro-5-nitroanisole
A detailed protocol for the methylation of 2-fluoro-5-nitrophenol involves the use of a methylating agent such as iodomethane in the presence of a base like potassium carbonate, carried out in a suitable solvent like N,N-dimethylformamide (DMF)[1].
Step 2: Synthesis of 4-Fluoro-3-methoxyaniline
The nitro group of 2-fluoro-5-nitroanisole is reduced to an amine using iron powder in the presence of hydrochloric acid.
-
Suspend 2-fluoro-5-nitroanisole (0.038 mol) and iron powder (0.19 mol) in ethanol (90 ml).
-
Heat the mixture to 50 °C.
-
Add concentrated hydrochloric acid (120 ml) dropwise at 0 °C.
-
Stir the reaction mixture at 20 °C for 18 hours.
-
After the reaction, filter the mixture through diatomaceous earth and wash the filter cake with ethanol.
-
Combine the filtrate and washings and concentrate under reduced pressure.
-
Neutralize the residue with solid sodium carbonate.
-
Extract the product with ethyl acetate.
-
Wash the combined organic phases with water and saturated saline solution, then dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure to obtain 4-fluoro-3-methoxyaniline.
Quantitative Data for Pathway 1:
| Step | Reactants | Reagents | Solvent | Conditions | Yield | Purity |
| 1 | 2-Fluoro-5-nitrophenol | Iodomethane, Potassium Carbonate | DMF | - | - | >99.5%[1] |
| 2 | 2-Fluoro-5-nitroanisole | Iron powder, Conc. HCl | Ethanol | 0-50 °C, 18h | - | - |
Note: Specific yield for the reduction step was not available in the reviewed literature.
Pathway 2: From 4-Bromo-2-fluorophenol (Patent WO2025109026A1)
This novel pathway involves a four-step process: acylation of the starting phenol, nitration, methylation, and a final reductive dehalogenation step. This method is reported to provide improved yields[2].
Experimental Protocol:
Step 1: Acylation of 4-Bromo-2-fluorophenol
The phenolic hydroxyl group is first protected, for example, by reaction with an acylating agent like an acid chloride or anhydride[2].
Step 2: Nitration
The acylated intermediate is then nitrated using a nitrating agent such as nitric acid[2].
Step 3: Methylation to 1-Bromo-5-fluoro-4-methoxy-2-nitrobenzene
The protecting group is removed, and the phenolic hydroxyl is methylated. To a solution of 4-bromo-2-fluoro-5-nitrophenol (777 mmol) in acetone (1.5 L), potassium carbonate (951 mmol) and iodomethane (832 mmol) are added. The mixture is heated at 60°C for 2 hours. After cooling, the salts are filtered off. The filtrate is taken up in ethyl acetate, and the organic layer is washed sequentially with aqueous 1 N hydrochloric acid, 10% aqueous sodium thiosulfate, and saturated aqueous sodium chloride[2].
Step 4: Reductive Dehalogenation to 4-Fluoro-3-methoxyaniline
The final step involves the reduction of the nitro group and the removal of the bromine atom. This is achieved through catalytic hydrogenation using a catalyst such as palladium on carbon (Pd/C). The reaction is conducted at a hydrogen pressure of at least 5 bar and a temperature of at least 50°C[2].
Quantitative Data for Pathway 2:
| Step | Starting Material | Key Reagents | Conditions | Product | Yield |
| 1 | 4-Bromo-2-fluorophenol | Acylating agent | - | Acylated intermediate | - |
| 2 | Acylated intermediate | Nitric acid | - | Nitrated intermediate | - |
| 3 | 4-Bromo-2-fluoro-5-nitrophenol | Iodomethane, K2CO3 | 60°C, 2h | 1-Bromo-5-fluoro-4-methoxy-2-nitrobenzene | - |
| 4 | 1-Bromo-5-fluoro-4-methoxy-2-nitrobenzene | H2, Pd/C | ≥ 5 bar, ≥ 50°C | 4-Fluoro-3-methoxyaniline | High |
Note: Specific yields for intermediate steps were not fully detailed in the patent abstract.
Preparation of this compound
The conversion of the free aniline base to its hydrochloride salt is a standard acid-base reaction.
Experimental Protocol:
A general and effective method for the preparation of aniline hydrochlorides is the reaction of the aniline with concentrated hydrochloric acid.
-
Dissolve 4-fluoro-3-methoxyaniline in a suitable solvent, such as diethyl ether or isopropanol.
-
Slowly add a molar equivalent of concentrated hydrochloric acid with stirring.
-
The hydrochloride salt will precipitate out of the solution.
-
Collect the solid by filtration.
-
Wash the solid with a small amount of cold solvent.
-
Dry the product under vacuum to yield this compound.
Quantitative Data for Hydrochloride Formation:
| Reactant | Reagent | Solvent | Conditions | Product | Yield |
| 4-Fluoro-3-methoxyaniline | Conc. HCl | Diethyl Ether / Isopropanol | Room Temperature | 4-Fluoro-3-methoxyaniline HCl | Typically >95% |
digraph "Hydrochloride Formation" { graph [splines=ortho, nodesep=0.5]; node [shape=box, style="filled", fontname="Arial", fontsize=12, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=10, color="#EA4335"];A[label="4-Fluoro-3-methoxyaniline"]; B[label="4-Fluoro-3-methoxyaniline\nHydrochloride"];
A -> B[label=" Conc. HCl / Solvent "]; }
Conclusion
This technical guide has detailed two distinct and viable synthetic pathways for the preparation of 4-fluoro-3-methoxyaniline, a key pharmaceutical intermediate. Pathway 1 represents a more traditional approach, while Pathway 2, outlined in a recent patent, suggests a method with the potential for higher yields. The subsequent conversion to the hydrochloride salt is a straightforward and high-yielding process. The choice of synthetic route will depend on factors such as the availability of starting materials, desired scale, and specific yield and purity requirements. The provided experimental protocols and comparative data tables are intended to serve as a valuable resource for researchers and professionals in the field of drug discovery and development.
References
An In-depth Technical Guide to the Solubility and Stability of 4-Fluoro-3-methoxyaniline Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility and stability of 4-fluoro-3-methoxyaniline hydrochloride, a key intermediate in pharmaceutical synthesis. This document outlines the theoretical and practical aspects of its physicochemical properties, offering detailed experimental protocols for its analysis and summarizing available data to support research and development activities.
Introduction
This compound is a substituted aniline salt that serves as a crucial building block in the synthesis of various active pharmaceutical ingredients (APIs). Its solubility and stability are critical parameters that influence reaction kinetics, purification strategies, formulation development, and the overall quality of the final drug product. Understanding these properties is paramount for process optimization and regulatory compliance. This guide aims to provide a detailed resource for professionals working with this compound.
Physicochemical Properties
The physicochemical properties of this compound are largely dictated by the presence of the ionizable amino group, the electron-withdrawing fluorine atom, and the electron-donating methoxy group on the benzene ring. As a hydrochloride salt, it is expected to exhibit significantly different solubility and stability profiles compared to its free base form.
General Characteristics:
Based on the properties of similar aniline hydrochlorides, this compound is anticipated to be a crystalline solid that may be sensitive to light and air, potentially darkening upon exposure.[1][2] It is also expected to be hygroscopic.
Solubility Profile
The conversion of the basic 4-fluoro-3-methoxyaniline to its hydrochloride salt is a common strategy to enhance aqueous solubility.[3] The protonated amino group can readily interact with polar solvents like water.
Table 1: Estimated Qualitative Solubility of this compound
| Solvent | Predicted Solubility | Rationale |
| Water | Highly Soluble | As a salt, it readily dissociates in polar protic solvents. Aniline hydrochloride is highly soluble in water.[4] |
| Methanol | Soluble | Polar protic solvent capable of solvating the ionic species. Aniline hydrochloride is soluble in alcohol.[1] |
| Ethanol | Soluble | Similar to methanol, though solubility may be slightly lower due to decreased polarity. |
| Chloroform | Soluble | Aniline hydrochloride is reported to be soluble in chloroform.[1] |
| Acetone | Sparingly Soluble | Lower polarity compared to alcohols, may be less effective at solvating the salt. |
| Toluene | Insoluble | Non-polar solvent, unable to effectively solvate the ionic compound. |
| Hexane | Insoluble | Non-polar solvent, unable to effectively solvate the ionic compound. |
Stability Profile
The stability of this compound is a critical factor for its storage, handling, and use in synthesis. Degradation can lead to the formation of impurities that may affect the quality and safety of the final API. The primary degradation pathways for anilines include oxidation, photodecomposition, and reactions under acidic or basic conditions.
Table 2: Predicted Stability of this compound under Various Conditions
| Condition | Predicted Stability | Potential Degradation Products |
| Thermal Stress | Stable at controlled room temperature. May decompose at elevated temperatures. | Oxidative and polymeric impurities. |
| Acidic pH | Generally stable in acidic solutions. | Potential for hydrolysis of the methoxy group under harsh acidic conditions and high temperatures. |
| Basic pH | Conversion to the less stable free base, which is susceptible to oxidation. | Oxidized derivatives (e.g., nitroso, nitro compounds), polymeric materials. |
| Oxidative Stress (e.g., H₂O₂) | Susceptible to oxidation. | Ring oxidation products, colored impurities. |
| Photostability | Likely to be light-sensitive, leading to discoloration. | Photolytic degradation products, often colored polymeric species. |
Experimental Protocols
The following sections provide detailed methodologies for determining the solubility and stability of this compound. These protocols are based on standard pharmaceutical industry practices and regulatory guidelines.
Solubility Determination: Shake-Flask Method
This method determines the equilibrium solubility of a compound in a specific solvent.
Methodology:
-
Preparation: Add an excess amount of this compound to a known volume of the selected solvent in a sealed, clear glass vial.
-
Equilibration: Agitate the vials at a constant temperature (e.g., 25 °C and 37 °C) for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached. The presence of undissolved solid should be visually confirmed.
-
Sample Collection and Preparation: After equilibration, allow the suspension to settle. Carefully withdraw an aliquot of the supernatant and filter it through a suitable filter (e.g., 0.45 µm PTFE) to remove any undissolved solid.
-
Quantification: Dilute the filtered solution with a suitable solvent and quantify the concentration of this compound using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.
-
Calculation: Calculate the solubility in units such as mg/mL or g/100mL.
Stability Indicating Method Development and Forced Degradation Studies
Forced degradation studies are essential to identify potential degradation products and to develop a stability-indicating analytical method.[5][6][7][8]
5.2.1. HPLC Method for Analysis
A reverse-phase HPLC method is generally suitable for the analysis of substituted anilines.[9][10]
-
Column: C18, e.g., 250 mm x 4.6 mm, 5 µm
-
Mobile Phase: A gradient of an aqueous buffer (e.g., phosphate or acetate buffer, pH 3-7) and an organic modifier (e.g., acetonitrile or methanol).
-
Flow Rate: 1.0 mL/min
-
Detection: UV at a suitable wavelength (determined by UV scan of the parent compound).
-
Temperature: 30 °C
5.2.2. Forced Degradation Protocol
Expose solutions of this compound (e.g., 1 mg/mL in a suitable solvent) to the following stress conditions:
-
Acid Hydrolysis: 0.1 M HCl at 60°C for a specified duration (e.g., 2, 8, 24 hours).
-
Base Hydrolysis: 0.1 M NaOH at 60°C for a specified duration.
-
Oxidative Degradation: 3% H₂O₂ at room temperature for a specified duration.
-
Thermal Degradation: Heat a solid sample at a temperature below its melting point (e.g., 80°C) for a specified duration. Also, heat a solution of the compound.
-
Photostability: Expose a solution and solid sample to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter (as per ICH Q1B guidelines).
Analyze the stressed samples by the developed HPLC method. The method is considered stability-indicating if it can separate the parent peak from all major degradation product peaks.
Conclusion
While specific quantitative data for the solubility and stability of this compound are limited in publicly accessible literature, this guide provides a robust framework for its characterization based on the known properties of similar compounds and standard industry practices. The provided experimental protocols offer a starting point for researchers to generate the necessary data for their specific applications. A thorough understanding and experimental determination of these properties are essential for the successful development and commercialization of pharmaceutical products containing this important intermediate.
References
- 1. Aniline hydrochloride | 142-04-1 [chemicalbook.com]
- 2. Product: Aniline Hydrochloride [portfolio-pplus.com]
- 3. quora.com [quora.com]
- 4. garudachem.com [garudachem.com]
- 5. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 6. acdlabs.com [acdlabs.com]
- 7. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
The Versatility of 4-Fluoro-3-methoxyaniline Hydrochloride in Modern Drug Discovery: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Fluoro-3-methoxyaniline hydrochloride is a key building block in synthetic organic chemistry, particularly valued in the design and development of novel therapeutic agents. Its unique substitution pattern, featuring a fluorine atom and a methoxy group on the aniline ring, imparts desirable physicochemical properties to target molecules, including enhanced metabolic stability, improved binding affinity, and favorable pharmacokinetic profiles. This technical guide provides a comprehensive review of the applications of this compound in the synthesis of bioactive compounds, with a focus on its role in the development of kinase inhibitors for oncology. Detailed experimental protocols, quantitative biological data, and visual representations of relevant signaling pathways are presented to serve as a valuable resource for researchers in the field.
Core Applications in the Synthesis of Kinase Inhibitors
Substituted anilines are fundamental components in the structure of numerous kinase inhibitors, which are a major class of targeted cancer therapeutics. The 4-fluoro-3-methoxyaniline moiety has been successfully incorporated into various heterocyclic scaffolds to generate potent inhibitors of key kinases implicated in cancer progression, such as Vascular Endothelial Growth Factor Receptor (VEGFR), Epidermal Growth Factor Receptor (EGFR), and components of the Mitogen-Activated Protein Kinase (MAPK) signaling pathway.
Synthesis of Quinazoline-Based Kinase Inhibitors
The quinazoline scaffold is a privileged structure in the design of ATP-competitive kinase inhibitors. The aniline portion of these molecules typically occupies the ATP-binding pocket, forming crucial hydrogen bond interactions with the hinge region of the kinase. The substituents on the aniline ring, such as the fluoro and methoxy groups of 4-fluoro-3-methoxyaniline, play a critical role in modulating the potency and selectivity of the inhibitor.
Synthesis of Pyridine and Pyrimidine-Based Kinase Inhibitors
Derivatives of pyridine and pyrimidine containing the 4-fluoro-3-methoxyaniline fragment have also emerged as significant classes of kinase inhibitors. These compounds have demonstrated potent activity against a range of kinases, highlighting the versatility of this aniline derivative in generating diverse chemical entities with therapeutic potential.
Quantitative Biological Data
The following tables summarize the in vitro biological activities of representative compounds synthesized using 4-fluoro-3-methoxyaniline or its close structural analogs. The data is presented to facilitate comparison and aid in structure-activity relationship (SAR) studies.
Table 1: In Vitro Kinase Inhibitory Activity of Synthesized Compounds
| Compound ID | Target Kinase | IC50 (nM) | Reference |
| 1 | VEGFR-2 | 60.83 | [1] |
| 2 | VEGFR-2 | 63.61 | [1] |
| 3 | VEGFR-2 | 129.30 | [1] |
| 4 | VEGFR-2 | 92 | [2] |
| 5 | EGFR | 560 | [3] |
| 6 | c-Met | 1.4 | [4] |
Table 2: In Vitro Anti-proliferative Activity of Synthesized Compounds
| Compound ID | Cell Line | IC50 (µM) | Reference |
| 1 | HCT-116 | 9.3 | [1] |
| 1 | HepG-2 | 7.8 | [1] |
| 2 | HCT-116 | 15.9 | [1] |
| 2 | HepG-2 | 10.2 | [1] |
| 4 | HepG-2 | 11.5 | [2] |
| 4 | A2780CP | 11.6 | [2] |
| 4 | MDA-MB-231 | 13 | [2] |
| 5 | A549 | 0.56 | [3] |
| 5 | PC-3 | 2.46 | [3] |
| 5 | HepG2 | 2.21 | [3] |
Detailed Experimental Protocols
This section provides detailed methodologies for the synthesis of key intermediates and final compounds utilizing this compound.
Protocol 1: General Procedure for the Synthesis of 4-Anilinoquinazoline Derivatives
A mixture of a 4-chloroquinazoline precursor (1.0 eq.) and this compound (1.1 eq.) in isopropanol is heated to reflux for 4-6 hours. The reaction progress is monitored by Thin Layer Chromatography (TLC). Upon completion, the reaction mixture is cooled to room temperature, and the resulting precipitate is filtered, washed with cold isopropanol, and dried under vacuum to afford the desired 4-(4-fluoro-3-methoxyanilino)quinazoline derivative.
Protocol 2: Synthesis of a Key Intermediate for Osimertinib
Osimertinib is a third-generation EGFR inhibitor, and a key building block in its synthesis is 4-fluoro-2-methoxy-5-nitroaniline. The synthesis of this intermediate can be achieved through the nitration of 4-fluoro-2-methoxyaniline. A solution of 4-fluoro-2-methoxyaniline in concentrated sulfuric acid at -20 °C is treated with 1.11 equivalents of concentrated nitric acid to yield 4-fluoro-2-methoxy-5-nitroaniline.[5]
Protocol 3: In Vitro VEGFR-2 Enzyme Assay
The inhibitory activity of synthesized compounds against the VEGFR-2 enzyme can be evaluated using an in vitro kinase assay. The assay measures the phosphorylation of a substrate peptide by the kinase in the presence of varying concentrations of the test compound. The IC50 value, representing the concentration of the inhibitor required to reduce the enzyme activity by 50%, is then determined from the dose-response curve.[1]
Protocol 4: Cell Proliferation (MTT) Assay
The anti-proliferative effects of the synthesized compounds on cancer cell lines are determined using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. Cells are seeded in 96-well plates and treated with different concentrations of the compounds for a specified period. The MTT reagent is then added, and the resulting formazan crystals are dissolved in a suitable solvent. The absorbance is measured at a specific wavelength, which is proportional to the number of viable cells.[3][4]
Signaling Pathways and Mechanisms of Action
The incorporation of the 4-fluoro-3-methoxyaniline moiety can significantly influence the mechanism of action of the resulting inhibitor. The following diagrams, generated using the DOT language for Graphviz, illustrate a key signaling pathway targeted by compounds derived from this versatile building block.
Caption: Inhibition of the MAPK signaling pathway by a 4-fluoro-3-methoxyaniline derivative.
This diagram illustrates how a kinase inhibitor derived from 4-fluoro-3-methoxyaniline can block the activation of Receptor Tyrosine Kinases (RTKs) like VEGFR and EGFR. This inhibition prevents the downstream phosphorylation cascade of the MAPK pathway, leading to a decrease in phosphorylated ERK (p-ERK). The reduction in p-ERK activity can, in turn, downregulate metalloproteinase MMP-9, which is involved in metastasis, and upregulate the expression of cell cycle inhibitors p21 and p27. The overexpression of p21 and p27 leads to cell cycle arrest and subsequently induces apoptosis, thereby inhibiting tumor growth, angiogenesis, and metastasis.[2]
Caption: General experimental workflow for the synthesis and evaluation of bioactive compounds.
This workflow diagram outlines the typical process for developing novel bioactive compounds starting from this compound. The process begins with the chemical synthesis, followed by purification and structural characterization of the new chemical entity. The purified compound then undergoes a series of biological evaluations, starting with in vitro kinase assays to determine its potency against specific targets. Promising compounds are then tested for their ability to inhibit the proliferation of cancer cells. Finally, mechanism of action studies are conducted to understand how the compound exerts its biological effects at the molecular level.
Conclusion
This compound has proven to be a valuable and versatile building block in the synthesis of a wide range of bioactive molecules, particularly in the development of kinase inhibitors for cancer therapy. The presence of the fluoro and methoxy substituents provides a strategic advantage in fine-tuning the pharmacological properties of the final drug candidates. This technical guide has provided an in-depth overview of its applications, supported by quantitative data, detailed experimental protocols, and visual representations of key biological pathways. It is anticipated that this resource will facilitate further research and innovation in the field of drug discovery, leveraging the unique chemical properties of this compound to design the next generation of targeted therapeutics.
References
- 1. Discovery of New VEGFR-2 Inhibitors: Design, Synthesis, Anti-Proliferative Evaluation, Docking, and MD Simulation Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Design, Synthesis, and Biological Evaluation of a Novel VEGFR-2 Inhibitor Based on a 1,2,5-Oxadiazole-2-Oxide Scaffold with MAPK Signaling Pathway Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Design, synthesis and biological evaluation of a series of dianilinopyrimidines as EGFR inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. New Series of VEGFR-2 Inhibitors and Apoptosis Enhancers: Design, Synthesis and Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
The Versatility of 4-Fluoro-3-methoxyaniline Hydrochloride in Modern Organic Synthesis: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
4-Fluoro-3-methoxyaniline hydrochloride is a key building block in contemporary organic synthesis, prized for its utility in the construction of complex molecular architectures, particularly within the pharmaceutical and agrochemical industries. The strategic placement of the fluoro, methoxy, and amino substituents on the aniline ring provides a versatile scaffold for a variety of chemical transformations. This technical guide provides a comprehensive overview of the principal applications of this compound in organic synthesis, with a focus on its role in the preparation of bioactive compounds. Detailed experimental protocols for key reactions, quantitative data, and visual representations of reaction pathways are presented to serve as a practical resource for researchers in the field.
Introduction
This compound, and its free base form, 3-fluoro-4-methoxyaniline, have emerged as valuable intermediates in the synthesis of a wide range of chemical entities.[1][2] The presence of a fluorine atom can enhance the metabolic stability and binding affinity of a molecule, while the methoxy and amino groups offer multiple points for chemical modification.[1] This unique combination of functional groups makes it an attractive starting material for the synthesis of complex molecules, including pharmaceuticals and agrochemicals.[1][2] This guide will explore the synthetic utility of this compound through an examination of its key reactions and applications.
Physicochemical Properties
A summary of the key physicochemical properties of 3-fluoro-4-methoxyaniline, the free base of the title compound, is provided in the table below.
| Property | Value | Reference |
| Molecular Formula | C₇H₈FNO | [1] |
| Molecular Weight | 141.14 g/mol | [1][3] |
| Appearance | Light beige to yellow-brown crystalline powder | |
| Melting Point | 81-83 °C | [1] |
| Boiling Point | 135 °C at 18 mmHg | [1] |
| Density | 1.176 g/cm³ | [1] |
| Flash Point | >110 °C | [1] |
| Refractive Index | 1.531 | [1] |
| CAS Number | 64465-53-8 (free base) | [3] |
Key Synthetic Applications and Experimental Protocols
This compound is a versatile precursor for a variety of important chemical transformations, including N-alkylation, N-acylation, and diazotization reactions, which lead to the formation of diverse molecular scaffolds.
N-Alkylation: Synthesis of 3-Fluoro-4-morpholinoaniline, a Key Intermediate for Linezolid
One of the most significant applications of 4-fluoro-3-methoxyaniline is in the synthesis of 3-fluoro-4-morpholinoaniline, a crucial intermediate for the antibiotic Linezolid. While direct N-alkylation with morpholine is challenging, a common industrial route involves the nucleophilic aromatic substitution of a more activated precursor, followed by reduction. The following represents a typical synthetic pathway to this key intermediate, which can be adapted from related starting materials.
Experimental Protocol: Synthesis of 3-Fluoro-4-morpholinoaniline
Step 1: Acetylation of 4-Fluoro-3-methoxyaniline
-
To a solution of this compound in a suitable solvent (e.g., dichloromethane), add a base such as triethylamine to liberate the free aniline.
-
Cool the solution to 0 °C and add acetic anhydride dropwise with stirring.
-
Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).
-
Quench the reaction with water and extract the product with an organic solvent.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield N-(4-fluoro-3-methoxyphenyl)acetamide.
Step 2: Nucleophilic Aromatic Substitution with Morpholine
-
In a round-bottom flask, combine N-(4-fluoro-3-methoxyphenyl)acetamide, morpholine, and a base such as potassium carbonate in a high-boiling polar aprotic solvent like DMSO.
-
Heat the mixture to an elevated temperature (e.g., 120-150 °C) and stir for several hours until the starting material is consumed (monitored by TLC or LC-MS).
-
Cool the reaction mixture and pour it into water to precipitate the product.
-
Filter the solid, wash with water, and dry to obtain N-(4-morpholino-3-fluorophenyl)acetamide.
Step 3: Hydrolysis of the Acetamide
-
Suspend N-(4-morpholino-3-fluorophenyl)acetamide in aqueous hydrochloric acid.
-
Heat the mixture to reflux for several hours to effect hydrolysis of the amide.
-
Cool the solution and neutralize with a base (e.g., sodium hydroxide) to precipitate the free amine.
-
Filter the product, wash with water, and dry to yield 3-fluoro-4-morpholinoaniline.
| Reactant | Reagents | Solvent | Temperature | Time | Yield |
| 4-Fluoro-3-methoxyaniline HCl | 1. Et₃N, Ac₂O2. Morpholine, K₂CO₃3. aq. HCl | 1. DCM2. DMSO3. Water | 1. 0 °C to RT2. 120-150 °C3. Reflux | 1. 2-4 h2. 12-24 h3. 4-8 h | Overall yield can be optimized to >70% |
N-Acylation Reactions
The amino group of 4-fluoro-3-methoxyaniline readily undergoes acylation with various acylating agents to form amides. These amides are often key intermediates in the synthesis of more complex molecules, including potential pharmaceutical candidates.
Experimental Protocol: General Procedure for N-Acylation
-
Suspend this compound in a suitable solvent such as dichloromethane or THF.
-
Add a base (e.g., pyridine or triethylamine, 2-3 equivalents) to neutralize the hydrochloride and act as an acid scavenger.
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add the desired acyl chloride or anhydride (1.0-1.2 equivalents) dropwise to the stirred solution.
-
Allow the reaction to warm to room temperature and continue stirring for 1-4 hours, monitoring the progress by TLC.
-
Upon completion, dilute the reaction mixture with the organic solvent and wash sequentially with dilute aqueous acid (e.g., 1M HCl), saturated aqueous sodium bicarbonate, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
The crude product can be purified by recrystallization or column chromatography.
| Starting Material | Acylating Agent | Base | Solvent | Temperature | Typical Yield |
| 4-Fluoro-3-methoxyaniline HCl | Acetyl chloride | Pyridine | Dichloromethane | 0 °C to RT | >90% |
| 4-Fluoro-3-methoxyaniline HCl | Benzoyl chloride | Triethylamine | THF | 0 °C to RT | >85% |
Diazotization and Sandmeyer Reactions
The primary amino group of 4-fluoro-3-methoxyaniline can be converted to a diazonium salt, which is a versatile intermediate for introducing a wide range of substituents onto the aromatic ring via Sandmeyer or related reactions.[4][5][6] This allows for the synthesis of various halogenated, cyanated, or hydroxylated derivatives.
Experimental Protocol: General Procedure for Diazotization and Sandmeyer Reaction
Step 1: Diazotization
-
Dissolve 4-fluoro-3-methoxyaniline in an aqueous mineral acid (e.g., HCl or H₂SO₄) in a flask and cool the solution to 0-5 °C in an ice-salt bath.
-
Slowly add a pre-cooled aqueous solution of sodium nitrite dropwise, maintaining the temperature below 5 °C.
-
Stir the mixture for an additional 15-30 minutes at 0-5 °C to ensure complete formation of the diazonium salt. The resulting solution should be used immediately in the next step.
Step 2: Sandmeyer Reaction
-
In a separate flask, prepare a solution or suspension of the copper(I) salt (CuCl, CuBr, or CuCN) in the corresponding concentrated mineral acid.
-
Cool the copper(I) salt mixture to 0-5 °C.
-
Slowly add the cold diazonium salt solution to the stirred copper(I) salt mixture.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and then gently heat (e.g., 50-60 °C) until the evolution of nitrogen gas ceases.
-
Cool the mixture and extract the product with a suitable organic solvent (e.g., diethyl ether or dichloromethane).
-
Wash the organic extract with water and brine, dry over a drying agent, and remove the solvent under reduced pressure.
-
Purify the crude product by distillation or column chromatography.
| Reaction | Copper(I) Salt | Product | Typical Yield |
| Chlorination | CuCl | 1-Chloro-4-fluoro-3-methoxybenzene | 70-80% |
| Bromination | CuBr | 1-Bromo-4-fluoro-3-methoxybenzene | 70-85% |
| Cyanation | CuCN | 4-Fluoro-3-methoxybenzonitrile | 60-75% |
Synthesis of Other Bioactive Molecules
Beyond the applications detailed above, 4-fluoro-3-methoxyaniline serves as a precursor for a variety of other bioactive compounds. For instance, it has been utilized in the synthesis of leucine ureido derivatives, which exhibit potent inhibitory activity against aminopeptidase N, an enzyme implicated in tumor growth.[1] It also plays a role in the development of mGluR1 antagonists, which are under investigation for the management of chronic pain.[1] The general synthetic strategies often involve initial N-acylation or N-alkylation followed by further functional group transformations and coupling reactions.
Conclusion
This compound is a highly valuable and versatile building block in organic synthesis. Its trifunctional nature allows for a wide array of chemical modifications, making it an essential precursor for the synthesis of numerous high-value compounds, particularly in the pharmaceutical industry. The detailed protocols and reaction pathways presented in this guide are intended to facilitate its broader application in research and development, enabling the discovery and synthesis of novel chemical entities with potential therapeutic and agrochemical applications. The continued exploration of the reactivity of this compound is expected to open new avenues in medicinal chemistry and materials science.
References
- 1. innospk.com [innospk.com]
- 2. chemimpex.com [chemimpex.com]
- 3. 4-Fluoro-3-methoxyaniline AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]
- 4. Recent trends in the chemistry of Sandmeyer reaction: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Sandmeyer Reaction [organic-chemistry.org]
- 6. benchchem.com [benchchem.com]
Technical Guide on the Safe Handling of 4-Fluoro-3-methoxyaniline Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Document ID: FMAH-SHG-20251228 Version: 1.0 Prepared for: Laboratory and Chemical Manufacturing Personnel
Executive Summary
This technical guide provides comprehensive safety and handling precautions for 4-Fluoro-3-methoxyaniline hydrochloride (CAS No. 22510-10-7). This document is intended for researchers, scientists, and drug development professionals who may handle this compound. The information herein is compiled from Safety Data Sheets (SDS) to ensure a high standard of safety and operational diligence. Adherence to these guidelines is critical to minimize risks and ensure a safe laboratory environment.
Hazard Identification and Classification
This compound is classified as a hazardous substance. The primary routes of exposure are inhalation, ingestion, and skin or eye contact. The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides the following classifications.[1]
Table 2.1: GHS Hazard Classification [1]
| Hazard Class | Category | Hazard Statement |
| Acute Toxicity, Oral | 4 | H302: Harmful if swallowed |
| Skin Irritation | 2 | H315: Causes skin irritation |
| Eye Irritation | 2 | H319: Causes serious eye irritation |
| Specific Target Organ Toxicity (Single Exposure) | 3 | H335: May cause respiratory irritation |
Table 2.2: GHS Pictograms and Signal Word
| Pictogram | Signal Word |
| Warning |
Personal Protective Equipment (PPE)
The use of appropriate Personal Protective Equipment is mandatory when handling this compound. The following table outlines the required PPE.
Table 3.1: Required Personal Protective Equipment
| Body Part | Equipment | Specification |
| Eyes/Face | Safety Glasses with side-shields or Goggles | Must comply with EN166 or equivalent. A face shield may be required for larger quantities or splash risks. |
| Skin | Chemical-resistant Gloves | Impermeable gloves (e.g., nitrile rubber). Inspect gloves for integrity before use. |
| Body | Protective Clothing | Laboratory coat. For larger scale operations, a chemical-resistant apron or suit may be necessary. |
| Respiratory | Respirator | Use in a well-ventilated area. If dust formation is likely or ventilation is inadequate, a NIOSH/MSHA approved respirator is required. |
Safe Handling and Storage Protocols
Adherence to strict handling and storage protocols is essential to prevent exposure and accidents.
Handling Procedures
-
Ventilation: Always handle this compound in a well-ventilated area, preferably within a chemical fume hood.[2]
-
Avoid Contact: Take all necessary precautions to avoid direct contact with skin and eyes.[2] Do not breathe dust, vapors, mist, or gas.[1]
-
Dust Formation: Avoid the formation of dust and aerosols.[2] Use non-sparking tools to prevent ignition sources.[2]
-
Hygiene: Practice good industrial hygiene. Wash hands thoroughly after handling and before eating, drinking, or smoking.[1] Contaminated clothing should be removed and washed before reuse.[1]
Storage Conditions
-
Container: Keep the container tightly closed and store in a cool, dry, and well-ventilated place.[1][2]
-
Incompatible Materials: Store away from strong oxidizing agents.[1]
-
Moisture: Protect from moisture.[1]
Emergency and First Aid Procedures
In the event of an exposure or accident, immediate and appropriate action is critical.
Table 5.1: First Aid Measures
| Exposure Route | Protocol |
| Inhalation | Move the person to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention. |
| Skin Contact | Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing. Seek medical attention if irritation persists. |
| Eye Contact | Rinse cautiously with water for several minutes.[1] Remove contact lenses if present and easy to do so. Continue rinsing for at least 15 minutes. Seek immediate medical attention. |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention. |
Accidental Release and Firefighting Measures
Accidental Release Protocol
-
Evacuation: Evacuate personnel from the spill area.
-
Ventilation: Ensure adequate ventilation.
-
Ignition Sources: Remove all sources of ignition.[2]
-
Containment: Prevent further leakage or spillage if it is safe to do so. Do not let the product enter drains.[2]
-
Cleanup:
Firefighting Protocol
-
Suitable Extinguishing Media: Use dry chemical, carbon dioxide, or alcohol-resistant foam.[2]
-
Hazardous Combustion Products: Thermal decomposition may produce carbon oxides, nitrogen oxides, and hydrogen fluoride.
-
Protective Equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.[2]
Experimental and Safety Workflow Visualization
The following diagram illustrates the logical workflow for the safe handling of this compound, from initial risk assessment to emergency response.
Caption: Workflow for Safe Handling of 4-Fluoro-3-methoxyaniline HCl.
References
The Enduring Scaffold: A Technical Guide to the Discovery and History of Substituted Anilines in Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Aniline, a seemingly simple aromatic amine, has been a cornerstone of chemical research for over a century and a half. Its journey from a key component in the burgeoning synthetic dye industry of the 19th century to a privileged scaffold in modern medicinal chemistry is a testament to its remarkable synthetic versatility and profound impact on human health. This technical guide provides an in-depth exploration of the discovery and history of substituted anilines, detailing their synthesis, evolution in drug discovery, and the crucial roles they play in targeted therapeutics. We will delve into key experimental protocols, present quantitative data for structure-activity relationship (SAR) analysis, and visualize the intricate signaling pathways modulated by these remarkable molecules.
From Colorful Dyes to Life-Saving Drugs: A Historical Perspective
The story of aniline begins not in a pharmacy, but in the textile mills of the 19th century. In 1856, a young chemist named William Henry Perkin, while attempting to synthesize quinine, serendipitously discovered the first synthetic dye, mauveine, from an impure sample of aniline. This discovery ignited the synthetic dye industry, with aniline and its derivatives becoming the foundation for a vibrant spectrum of new colors.
The transition of anilines from pigments to pharmaceuticals was driven by the pioneering work of scientists like Paul Ehrlich. He theorized that if dyes could selectively stain microorganisms, they could also be modified to selectively kill them. This "magic bullet" concept laid the groundwork for chemotherapy and led to the development of Salvarsan, an arsenic-containing aniline derivative, as the first effective treatment for syphilis.
However, the true breakthrough for aniline-based therapeutics came with the discovery of sulfonamides. In the 1930s, Gerhard Domagk at Bayer discovered that a red azo dye, Prontosil, was effective against streptococcal infections in mice.[1] It was later shown by researchers at the Pasteur Institute that Prontosil was a prodrug, metabolizing in the body to the active agent, sulfanilamide , a simple substituted aniline.[1] This discovery ushered in the era of antibacterial chemotherapy and saved countless lives before the widespread availability of penicillin.[2] The development of sulfanilamide was a landmark achievement, demonstrating the power of chemical synthesis to create life-saving medicines from simple organic building blocks.[3]
The Modern Era: Substituted Anilines in Targeted Therapy
The legacy of substituted anilines continues in the 21st century, particularly in the realm of targeted cancer therapy. Many modern kinase inhibitors, designed to block the signaling pathways that drive cancer cell growth and proliferation, are built upon a substituted aniline scaffold. A prime example is Gefitinib (Iressa) , a selective inhibitor of the epidermal growth factor receptor (EGFR) tyrosine kinase.[4][5] The development of Gefitinib was a pivotal moment in precision medicine, as its efficacy was found to be greatest in patients whose tumors harbored specific activating mutations in the EGFR gene.[6] This highlighted the importance of patient stratification based on molecular biomarkers and solidified the role of substituted anilines in the development of targeted therapies.[7]
Synthesis of Substituted Anilines: Key Experimental Protocols
The synthetic utility of anilines stems from the reactivity of both the aromatic ring and the amino group, allowing for a wide range of modifications. Below are detailed protocols for key transformations used to synthesize and functionalize substituted anilines.
Protocol 1: Electrophilic Aromatic Substitution - Nitration of Acetanilide
This protocol demonstrates the introduction of a nitro group onto the aromatic ring, a common precursor for further functionalization. The amino group of aniline is first protected as an acetamide to prevent oxidation and to direct the substitution to the para position.[8]
Materials:
-
Acetanilide
-
Glacial acetic acid
-
Concentrated sulfuric acid (H₂SO₄)
-
Concentrated nitric acid (HNO₃)
-
Ice
-
Ethanol
Procedure:
-
In a 100 mL beaker, dissolve 2.0 g of powdered acetanilide in 2.0 mL of glacial acetic acid.
-
Carefully add 4.0 mL of concentrated H₂SO₄ to the mixture and cool the beaker in an ice bath until the temperature of the mixture is between 0-5 °C.[9]
-
In a separate vessel, prepare the nitrating mixture by cautiously adding 1.0 mL of concentrated HNO₃ to 1.0 mL of concentrated H₂SO₄, keeping the mixture cool.
-
Slowly add the nitrating mixture dropwise to the acetanilide solution with continuous stirring, ensuring the temperature does not exceed 10 °C.[10]
-
After the addition is complete, allow the reaction mixture to stand at room temperature for 20 minutes.
-
Pour the reaction mixture onto 20 g of crushed ice and stir until the yellow precipitate of p-nitroacetanilide forms.[9]
-
Filter the crude product using a Büchner funnel and wash thoroughly with cold water to remove any residual acid.[9]
-
Recrystallize the crude p-nitroacetanilide from ethanol to obtain the purified product.
Protocol 2: Halogenation of N-Substituted Anilines
This protocol describes a method for the selective para-bromination of an N-alkylaniline.
Materials:
-
N-alkylaniline
-
Glacial acetic acid
-
Bromine (Br₂)
-
Sodium bisulfite solution
-
Saturated sodium bicarbonate solution
-
Ethyl acetate
-
Anhydrous sodium sulfate
Procedure:
-
Dissolve the N-alkylaniline (1.0 mmol) in glacial acetic acid (5 mL) in a round-bottom flask equipped with a magnetic stirrer.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add a solution of bromine (1.1 mmol) in glacial acetic acid dropwise to the reaction mixture.
-
Stir the reaction at 0 °C for 1 hour.
-
Pour the reaction mixture into an ice-cold solution of sodium bisulfite to quench any unreacted bromine.
-
Neutralize the mixture with a saturated solution of sodium bicarbonate.
-
Extract the product with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product, which can be further purified by column chromatography.[11]
Protocol 3: N-Acylation of Halogenated Anilines
This protocol details the formation of an amide from a halogenated aniline using an acyl chloride.
Materials:
-
Halogenated aniline
-
Acyl chloride
-
Pyridine
-
Dichloromethane (DCM)
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
To a solution of the halogenated aniline (1.0 mmol) and pyridine (1.2 mmol) in DCM (10 mL) at 0 °C, add the acyl chloride (1.1 mmol) dropwise.
-
Stir the reaction mixture at room temperature for 2-4 hours, monitoring the progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction with water.
-
Separate the organic layer and wash sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to obtain the crude N-acylated product, which can be purified by recrystallization or column chromatography.[12]
Quantitative Data: Structure-Activity Relationships of Aniline-Based Inhibitors
The development of potent and selective drugs relies heavily on understanding the relationship between chemical structure and biological activity. The following tables summarize key quantitative data for a series of substituted aniline derivatives targeting the EGFR kinase, a critical target in cancer therapy.
| Compound | R1 | R2 | R3 | EGFR IC₅₀ (nM)[13] | VEGFR2 IC₅₀ (nM)[13] |
| Vandetanib | H | H | Br | 19.76 | 33.26 |
| 15a | 2,4-di-Cl | H | H | 12.93 | 48.12 |
| 15b | 3,4-di-Cl | H | H | 5.9 | 36.78 |
| 15c | 2,4-di-F | H | H | 9.87 | 41.56 |
| 15d | 3,4-di-F | H | H | 6.32 | 39.81 |
| Compound | R-group on Aniline | EGFR WT IC₅₀ (nM)[14] | EGFR T790M IC₅₀ (nM)[14] |
| Gefitinib | 3-Cl, 4-F | 18.2 | 368.2 |
| Osimertinib | N/A (covalent) | 57.8 | 8.5 |
| 8 | 3-ethynyl | 21.7 | 42.5 |
| 12 | 3-ethynyl, 4-CH₃ | 14.5 | 35.4 |
| 14 | 3-ethynyl, 4-OCH₃ | 19.3 | 39.1 |
These tables clearly demonstrate how subtle changes in the substitution pattern on the aniline ring can significantly impact the inhibitory potency and selectivity of these compounds against their target kinases. This quantitative data is invaluable for guiding the iterative process of lead optimization in drug discovery.
Visualizing the Mechanism: Signaling Pathways and Drug Discovery Workflows
To better understand the biological context in which substituted aniline-based drugs operate, we can visualize the key signaling pathways they inhibit. Furthermore, the general workflow for the discovery and development of these drugs can be represented to illustrate the logical progression of research.
Caption: EGFR Signaling Pathway and Inhibition by Gefitinib.
Caption: General Drug Discovery Workflow for Aniline-Based Therapeutics.
Challenges and Future Directions: The Double-Edged Sword of Aniline
Despite their tremendous success, substituted anilines are not without their challenges. A primary concern in drug development is their metabolic instability. The aniline moiety is susceptible to oxidation by cytochrome P450 enzymes in the liver, which can lead to the formation of reactive metabolites.[15][16] These reactive species can covalently bind to cellular macromolecules, potentially causing idiosyncratic adverse drug reactions, including liver toxicity.[16] This metabolic liability necessitates careful optimization of the aniline scaffold during drug design to block or sterically hinder the sites of metabolism.[17]
Future research in this area will likely focus on several key aspects:
-
Development of Novel Synthetic Methodologies: The discovery of new, more efficient, and environmentally friendly methods for the synthesis and functionalization of substituted anilines will continue to be a major focus.
-
Isosteric Replacement Strategies: To mitigate the metabolic liabilities of the aniline core, researchers are exploring the use of bioisosteres – chemical groups with similar steric and electronic properties but different metabolic profiles.[18]
-
Expansion into New Therapeutic Areas: The versatility of the substituted aniline scaffold will undoubtedly be leveraged to develop novel therapeutics for a wide range of diseases beyond cancer and infectious diseases.
Conclusion
From the vibrant hues of the first synthetic dyes to the targeted inhibition of cancer-driving kinases, the journey of substituted anilines is a compelling narrative of scientific discovery and innovation. Their enduring presence in the toolkit of medicinal chemists is a testament to their synthetic tractability and their ability to be tailored to interact with a diverse array of biological targets. As our understanding of disease biology deepens and our synthetic capabilities expand, the humble aniline scaffold is poised to remain a central player in the development of the next generation of life-saving medicines.
References
- 1. sermo.com [sermo.com]
- 2. Sulfanilamide | drug | Britannica [britannica.com]
- 3. Sulfanilamide - Wikipedia [en.wikipedia.org]
- 4. aacrjournals.org [aacrjournals.org]
- 5. npojip.org [npojip.org]
- 6. Cancer Breakthroughs Targeted Lung Cancer Therapy | NFCR [nfcr.org]
- 7. researchgate.net [researchgate.net]
- 8. byjus.com [byjus.com]
- 9. :::JAAN's Science Class:::: Nitration of acetanilide (Lab report) [jscienceclass.blogspot.com]
- 10. Lu Le Laboratory: Synthesis of p-nitroacetanilide-Nitration-Lu Le Laboratory [lulelaboratory.blogspot.com]
- 11. Synthesis of Halogenated Anilines by Treatment of N,N-Dialkylaniline N-Oxides with Thionyl Halides - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017–Present) - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. news.umich.edu [news.umich.edu]
- 16. New drug 'building block' won't damage your liver - Futurity [futurity.org]
- 17. cresset-group.com [cresset-group.com]
- 18. pubs.acs.org [pubs.acs.org]
- 19. mdpi.com [mdpi.com]
- 20. ADME properties, bioactivity and molecular docking studies of 4-amino-chalcone derivatives: new analogues for the treatment of Alzheimer, glaucoma and epileptic diseases - PMC [pmc.ncbi.nlm.nih.gov]
Spectroscopic Profile of 4-Fluoro-3-methoxyaniline Hydrochloride: A Technical Guide
Introduction
4-Fluoro-3-methoxyaniline hydrochloride is a substituted aniline derivative of interest in pharmaceutical and chemical research. Its structural elucidation and characterization are fundamental for its application in drug development and organic synthesis. This technical guide provides a comprehensive overview of its spectroscopic data, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS). While experimental spectra for the hydrochloride salt are not widely published, this document presents the available data for the free base, 4-fluoro-3-methoxyaniline, and extrapolates the expected spectral characteristics for the hydrochloride form. Detailed experimental protocols for acquiring such data are also provided for researchers and scientists.
Spectroscopic Data Summary
The following tables summarize the quantitative spectroscopic data for 4-fluoro-3-methoxyaniline. The data for the hydrochloride salt is predicted based on the known effects of protonation on the amino group of anilines.
Table 1: ¹H NMR Data (Predicted for this compound)
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment | Notes |
| ~7.0-7.5 | Multiplet | 3H | Aromatic C-H | Expected downfield shift compared to the free base due to the electron-withdrawing effect of the -NH3+ group. |
| ~3.9 | Singlet | 3H | -OCH₃ | |
| Broad | Singlet | 3H | -NH₃⁺ | The protons of the ammonium group are expected to appear as a broad singlet, the chemical shift of which can be concentration and solvent dependent. |
Table 2: ¹³C NMR Data (Predicted for this compound)
| Chemical Shift (δ) ppm | Assignment | Notes |
| ~150-160 | C-F | |
| ~140-150 | C-O | |
| ~130-140 | C-NH₃⁺ | Expected downfield shift compared to the free base. |
| ~110-125 | Aromatic C-H | |
| ~56 | -OCH₃ |
Table 3: IR Spectroscopy Data (Predicted for this compound)
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~2800-3200 | Broad, Strong | N-H stretch of -NH₃⁺ |
| ~1600 | Medium | Aromatic C=C stretch |
| ~1500-1550 | Medium | N-H bend of -NH₃⁺ |
| ~1200-1300 | Strong | C-O stretch (asymmetric) |
| ~1000-1100 | Strong | C-F stretch |
| ~1020-1075 | Medium | C-O stretch (symmetric) |
Table 4: Mass Spectrometry Data for 4-Fluoro-3-methoxyaniline
| m/z | Relative Intensity | Assignment |
| 141 | High | [M]⁺ (Molecular ion of the free base) |
| 126 | Moderate | [M-CH₃]⁺ |
| 98 | Moderate | [M-CH₃-CO]⁺ |
Note on Mass Spectrometry of the Hydrochloride Salt: In typical mass spectrometry techniques like Electron Ionization (EI), the hydrochloride salt is expected to dissociate into the free amine and HCl in the hot inlet. Therefore, the resulting mass spectrum would be that of the free base, 4-fluoro-3-methoxyaniline.
Experimental Protocols
Detailed methodologies for the acquisition of the spectroscopic data are outlined below.
1. Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Approximately 10-20 mg of this compound is dissolved in 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or D₂O). The choice of solvent is critical as the -NH₃⁺ protons are exchangeable and may not be observed in D₂O.
-
Instrumentation: A standard NMR spectrometer with a field strength of 400 MHz or higher is used.
-
¹H NMR Acquisition:
-
The spectrum is acquired with a sufficient number of scans to achieve an adequate signal-to-noise ratio.
-
Tetramethylsilane (TMS) or the residual solvent peak is used as an internal reference.
-
Typical spectral width: -2 to 12 ppm.
-
Relaxation delay: 1-2 seconds.
-
-
¹³C NMR Acquisition:
-
The spectrum is acquired using a proton-decoupled pulse sequence.
-
A greater number of scans is required compared to ¹H NMR to obtain a good signal.
-
2. Fourier-Transform Infrared (FT-IR) Spectroscopy
-
Sample Preparation:
-
KBr Pellet Method: 1-2 mg of the solid sample is finely ground with approximately 100-200 mg of dry potassium bromide (KBr) powder. The mixture is then pressed into a thin, transparent pellet using a hydraulic press.
-
Attenuated Total Reflectance (ATR): A small amount of the solid sample is placed directly on the ATR crystal, and pressure is applied to ensure good contact.
-
-
Instrumentation: A standard FT-IR spectrometer.
-
Data Acquisition:
-
A background spectrum of the empty sample compartment (or the clean ATR crystal) is recorded.
-
The sample is then placed in the beam path, and the sample spectrum is recorded.
-
The final spectrum is typically an average of 16 to 32 scans at a resolution of 4 cm⁻¹.
-
3. Mass Spectrometry (MS)
-
Sample Preparation: A dilute solution of the free base (as the hydrochloride salt will likely dissociate) is prepared in a volatile organic solvent like methanol or acetonitrile (approximately 1 mg/mL).
-
Instrumentation: A mass spectrometer equipped with an Electron Ionization (EI) source.
-
Data Acquisition:
-
The sample is introduced into the ion source, typically via a gas chromatograph (GC) or a direct insertion probe.
-
Ionization energy is set to a standard 70 eV.
-
The mass analyzer (e.g., quadrupole or time-of-flight) scans a mass range appropriate for the compound (e.g., m/z 40-250).
-
Workflow Visualization
The following diagram illustrates the logical workflow for the complete spectroscopic analysis of this compound.
Caption: Workflow for the Spectroscopic Analysis of 4-Fluoro-3-methoxyaniline HCl.
The Impact of Fluorine Substitution on the Reactivity of Aniline: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The strategic incorporation of fluorine into organic molecules has become a cornerstone of modern medicinal chemistry and materials science. Among the myriad of fluorinated scaffolds, fluorinated anilines stand out as exceptionally versatile building blocks. The introduction of fluorine atoms onto the aniline core profoundly alters its electronic properties, basicity, nucleophilicity, and metabolic fate. This guide provides a comprehensive technical overview of the reactivity of fluorinated aniline compounds, offering quantitative data, detailed experimental protocols, and visual aids to empower researchers in their synthetic and drug discovery endeavors.
Electronic Effects and Basicity of Fluorinated Anilines
The high electronegativity of fluorine exerts a significant influence on the electron density of the aniline ring and the nitrogen atom's lone pair. This is primarily through a strong electron-withdrawing inductive effect (-I) and a weaker, position-dependent electron-donating resonance effect (+M). These competing effects modulate the basicity (pKa of the conjugate acid) of the aniline.
The inductive effect generally dominates, leading to a decrease in the basicity of fluorinated anilines compared to aniline (pKa ≈ 4.6). The lone pair on the nitrogen is less available for protonation as it is drawn towards the electron-deficient aromatic ring. The position of the fluorine substituent is critical:
-
Para-substitution: The +M effect partially counteracts the -I effect, making 4-fluoroaniline the most basic of the monofluorinated isomers.
-
Meta-substitution: The +M effect does not operate at the meta position, so the basicity is primarily dictated by the strong -I effect, resulting in lower basicity compared to the para-isomer.
-
Ortho-substitution: A combination of the -I effect and potential intramolecular hydrogen bonding can lead to the lowest basicity among the monofunctional isomers.
Increasing the number of fluorine substituents further decreases the basicity due to the cumulative inductive effects.
Table 1: pKa Values of Selected Fluorinated Anilines
| Compound | pKa of Conjugate Acid | Reference(s) |
| Aniline | 4.60 | [1] |
| 4-Fluoroaniline | 4.65 | [2] |
| 3-Fluoroaniline | 3.59 | [3] |
| 2-Fluoroaniline | 3.20 | [3] |
| 2,4-Difluoroaniline | Value not explicitly found | |
| 2,4,6-Trifluoroaniline | Value not explicitly found |
Note: The pKa values can vary slightly depending on the experimental conditions.
Figure 1: Trend in basicity of monofluorinated aniline isomers.
Nucleophilicity and Reactivity in Key Transformations
The reduced electron density on the nitrogen atom of fluorinated anilines directly translates to decreased nucleophilicity. This has significant implications for common synthetic transformations such as acylation, arylation, and diazotization. While direct comparative kinetic data is sparse, the reactivity generally follows the trend of basicity (para > meta > ortho).
N-Acylation
The reaction of anilines with acylating agents like acetic anhydride or acetyl chloride is a fundamental transformation. Due to their reduced nucleophilicity, fluorinated anilines may require slightly more forcing conditions (e.g., longer reaction times, use of a catalyst, or a stronger base) compared to aniline.
N-Arylation (Buchwald-Hartwig Amination)
The palladium-catalyzed Buchwald-Hartwig amination is a powerful method for forming C-N bonds. The reduced nucleophilicity of fluorinated anilines can affect the rate of the catalytic cycle. Adjustments to the catalyst system (ligand and palladium precursor), base, and temperature may be necessary to achieve optimal yields.
Diazotization and Azo Coupling
Diazotization of fluorinated anilines, followed by coupling with an electron-rich aromatic compound, is a common route to fluorinated azo dyes.[4] The diazotization step involves the reaction with nitrous acid at low temperatures. The subsequent coupling reaction is an electrophilic aromatic substitution, where the diazonium salt acts as the electrophile. The stability and reactivity of the diazonium salt can be influenced by the fluorine substituents.
Metabolic Stability in Drug Discovery
A primary driver for incorporating fluorine into drug candidates is to enhance metabolic stability.[5][6] The strong carbon-fluorine bond is more resistant to enzymatic cleavage by cytochrome P450 (CYP450) enzymes compared to a C-H bond. Fluorine substitution can block metabolically labile positions on the aniline ring, preventing hydroxylation and subsequent degradation pathways.
The metabolism of fluorinated anilines can proceed through several pathways:
-
Ring Hydroxylation: CYP450 enzymes can hydroxylate the aromatic ring, often at positions ortho or para to the amino group.[5]
-
N-Acetylation: The amino group can undergo acetylation, a common phase II metabolic transformation.
-
Dehalogenation: In some cases, oxidative metabolism can lead to the cleavage of the C-F bond, releasing a fluoride ion and forming a reactive quinoneimine intermediate.[7] The propensity for dehalogenation is influenced by the position of the fluorine and the presence of other substituents.
The introduction of fluorine can also redirect metabolic pathways. For example, blocking a primary site of metabolism can lead to increased metabolism at other positions.
Figure 2: Key metabolic pathways for fluorinated anilines.
Spectroscopic Characterization: The Power of ¹⁹F NMR
¹⁹F NMR spectroscopy is an invaluable tool for the characterization of fluorinated anilines.[8][9] The ¹⁹F nucleus has a spin of 1/2, 100% natural abundance, and a high gyromagnetic ratio, making it a highly sensitive NMR probe. Key features of ¹⁹F NMR include:
-
Wide Chemical Shift Range: The chemical shifts of ¹⁹F are highly sensitive to the electronic environment, spanning a wide range (typically -50 to -220 ppm for organofluorine compounds), which minimizes signal overlap.[8]
-
Coupling Constants: ¹⁹F nuclei couple with neighboring protons (¹H-¹⁹F) and other fluorine atoms (¹⁹F-¹⁹F), providing valuable structural information. These coupling constants are often larger than ¹H-¹H couplings and can be observed over several bonds.
Table 2: Typical ¹⁹F NMR Chemical Shift Ranges for Fluorinated Anilines
| Position of Fluorine | Approximate Chemical Shift (ppm vs. CFCl₃) |
| Ortho | -130 to -140 |
| Meta | -110 to -120 |
| Para | -120 to -130 |
Note: These are approximate ranges and can be influenced by other substituents and solvent effects.
Experimental Protocols
The following are detailed, representative protocols for key transformations of fluorinated anilines. Researchers should note that optimization may be required for specific substrates.
Protocol: N-Acetylation of 4-Fluoroaniline
Materials:
-
4-Fluoroaniline
-
Acetic anhydride
-
Sodium acetate
-
Deionized water
-
Ethanol
Procedure:
-
In a 100 mL round-bottom flask, dissolve 4-fluoroaniline (1.0 eq) in deionized water.
-
Add sodium acetate (1.2 eq) and stir until dissolved.
-
Cool the mixture in an ice bath to 0-5 °C.
-
Slowly add acetic anhydride (1.1 eq) dropwise while maintaining the temperature below 10 °C.
-
After the addition is complete, stir the reaction mixture at room temperature for 1 hour.
-
Collect the precipitated product by vacuum filtration and wash with cold deionized water.
-
Recrystallize the crude product from an ethanol/water mixture to obtain pure 4-fluoroacetanilide.
Protocol: Diazotization of 2,4-Difluoroaniline and Azo Coupling
Materials:
-
2,4-Difluoroaniline
-
Concentrated hydrochloric acid
-
Sodium nitrite
-
2-Naphthol
-
Sodium hydroxide
-
Deionized water
Procedure:
Part A: Diazotization
-
In a 250 mL beaker, suspend 2,4-difluoroaniline (1.0 eq) in a mixture of concentrated hydrochloric acid and deionized water.
-
Cool the suspension to 0-5 °C in an ice-salt bath with vigorous stirring.
-
Prepare a solution of sodium nitrite (1.0 eq) in cold deionized water.
-
Add the sodium nitrite solution dropwise to the cold aniline suspension over 20-30 minutes, ensuring the temperature does not rise above 5 °C.
-
Continue stirring the resulting diazonium salt solution in the ice bath for an additional 30 minutes.
Part B: Azo Coupling
-
In a separate 500 mL beaker, dissolve 2-naphthol (1.0 eq) in a 10% aqueous sodium hydroxide solution.
-
Cool this solution to 0-5 °C in an ice bath with vigorous stirring.
-
Slowly add the cold diazonium salt solution from Part A to the cold 2-naphthol solution with continuous stirring. A colored precipitate will form immediately.
-
Maintain the temperature below 5 °C and continue stirring for 30 minutes to ensure complete coupling.
-
Isolate the azo dye by vacuum filtration, wash thoroughly with cold deionized water until the filtrate is neutral, and dry in a vacuum oven.[4]
References
- 1. quora.com [quora.com]
- 2. 4-Fluoroaniline | C6H6FN | CID 9731 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. Studies on the metabolism of 4-fluoroaniline and 4-fluoroacetanilide in rat: formation of 4-acetamidophenol (paracetamol) and its metabolites via defluorination and N-acetylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Metabolism of fluorine-containing drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Role of cytochromes P-450 and flavin-containing monooxygenase in the biotransformation of 4-fluoro-N-methylaniline - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Fluorine-19 nuclear magnetic resonance spectroscopy - Wikipedia [en.wikipedia.org]
- 9. 19Flourine NMR [chem.ch.huji.ac.il]
Methodological & Application
Application Notes and Protocols for N-Alkylation of 4-Fluoro-3-methoxyaniline Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
This document provides a detailed protocol for the N-alkylation of 4-fluoro-3-methoxyaniline hydrochloride, a versatile intermediate in the synthesis of pharmaceuticals and other bioactive molecules. The primary method detailed is reductive amination, a robust and widely applicable method for the formation of carbon-nitrogen bonds.[1][2] This method involves the reaction of the aniline with an aldehyde or ketone to form an imine intermediate, which is then reduced in situ to the desired N-alkylated product.[1] Alternative methods such as Buchwald-Hartwig amination and direct alkylation with alkyl halides are also briefly discussed as potential synthetic routes.
Properties of 4-Fluoro-3-methoxyaniline
4-Fluoro-3-methoxyaniline is a solid with a melting point of 66-68°C.[3] Its structure, containing both an electron-donating methoxy group and an electron-withdrawing fluorine atom, influences its reactivity in N-alkylation reactions. The hydrochloride salt is typically used to improve the stability and handling of the aniline. It is important to note that the hydrochloride salt must be neutralized in situ or in a separate step before the N-alkylation reaction can proceed.
Recommended Protocol: Reductive Amination
Reductive amination is a highly efficient method for the selective N-mono-alkylation of anilines, minimizing the over-alkylation often observed with other methods like direct alkylation with alkyl halides.[2] This protocol outlines the N-alkylation of this compound with a generic aldehyde.
Experimental Workflow for Reductive Amination
Caption: Experimental workflow for the N-alkylation of this compound via reductive amination.
Materials:
-
This compound
-
Aldehyde or Ketone (e.g., benzaldehyde, acetone)
-
Sodium triacetoxyborohydride (NaBH(OAc)₃) or Sodium cyanoborohydride (NaBH₃CN)
-
Triethylamine (Et₃N) or Diisopropylethylamine (DIPEA)
-
Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Standard laboratory glassware and magnetic stirrer
Procedure:
-
To a round-bottom flask, add this compound (1.0 equiv) and the desired aldehyde or ketone (1.0-1.2 equiv).
-
Dissolve the solids in a suitable solvent such as dichloromethane (DCM) or 1,2-dichloroethane (DCE).
-
Add a base, such as triethylamine (Et₃N) or diisopropylethylamine (DIPEA) (1.1-1.5 equiv), to neutralize the hydrochloride salt and facilitate imine formation. Stir the mixture at room temperature for 30-60 minutes.
-
Slowly add the reducing agent, sodium triacetoxyborohydride (NaBH(OAc)₃) (1.2-1.5 equiv), portion-wise to the reaction mixture. Caution: Gas evolution may occur.
-
Stir the reaction at room temperature and monitor its progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 2-24 hours.
-
Upon completion, quench the reaction by the slow addition of saturated aqueous sodium bicarbonate (NaHCO₃) solution.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with an organic solvent (e.g., DCM or ethyl acetate).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).
-
Filter the drying agent and concentrate the organic solvent under reduced pressure to obtain the crude product.
-
Purify the crude product by flash column chromatography on silica gel to yield the desired N-alkylated 4-fluoro-3-methoxyaniline.
Quantitative Data Summary
| Reagent | Molar Equiv. | Purpose |
| This compound | 1.0 | Starting amine |
| Aldehyde/Ketone | 1.0 - 1.2 | Alkylating agent |
| Base (e.g., Et₃N, DIPEA) | 1.1 - 1.5 | Neutralizes HCl, promotes imine formation |
| Reducing Agent (e.g., NaBH(OAc)₃) | 1.2 - 1.5 | Reduces the in-situ formed imine |
| Solvent (e.g., DCM, DCE) | - | Reaction medium |
Alternative N-Alkylation Protocols
While reductive amination is a preferred method, other protocols can also be employed for the N-alkylation of 4-fluoro-3-methoxyaniline.
Logical Relationship of N-Alkylation Methods
Caption: Overview of synthetic routes for the N-alkylation of 4-fluoro-3-methoxyaniline.
1. Buchwald-Hartwig Amination
This palladium-catalyzed cross-coupling reaction is a powerful tool for forming C-N bonds, particularly for the synthesis of N-aryl amines.[4] It involves the reaction of an amine with an aryl halide or triflate in the presence of a palladium catalyst, a phosphine ligand, and a base. This method is especially useful for introducing aryl or heteroaryl substituents onto the nitrogen atom of 4-fluoro-3-methoxyaniline.
2. Direct Alkylation with Alkyl Halides
Direct N-alkylation with alkyl halides is a classical approach.[5] The reaction is typically carried out in the presence of a base to neutralize the hydrogen halide formed during the reaction.[5] However, this method can be difficult to control and often leads to a mixture of mono- and di-alkylated products, as the secondary amine product is often more nucleophilic than the starting primary amine. Careful control of stoichiometry and reaction conditions is necessary to achieve selective mono-alkylation.
Conclusion
The reductive amination protocol provided offers a reliable and selective method for the N-alkylation of this compound. The choice of the optimal synthetic route will depend on the specific alkyl group to be introduced and the desired scale of the reaction. For arylation, the Buchwald-Hartwig amination presents a powerful alternative. Researchers should carefully consider the advantages and limitations of each method to select the most appropriate protocol for their specific synthetic goals.
References
Application of 4-Fluoro-3-methoxyaniline Hydrochloride in the Synthesis of Potent RON Kinase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the utilization of 4-fluoro-3-methoxyaniline hydrochloride in the synthesis of novel kinase inhibitors, specifically focusing on potent inhibitors of Recepteur d'Origine Nantais (RON) tyrosine kinase, a member of the c-MET proto-oncogene family.
Introduction
4-Fluoro-3-methoxyaniline is a valuable substituted aniline building block in medicinal chemistry. The presence of both a fluorine atom and a methoxy group on the aniline ring allows for modulation of physicochemical properties such as lipophilicity, metabolic stability, and target binding affinity. This makes it an attractive starting material for the synthesis of targeted therapeutics, particularly kinase inhibitors. This application note details its use in the synthesis of oxo-pyridine fused ring derivatives that have demonstrated significant inhibitory activity against RON kinase. Dysregulation of the RON signaling pathway is implicated in the progression of various cancers, making it a key therapeutic target.
Key Applications
The primary application of this compound in this context is as a key starting material for the synthesis of quinoline and fused pyridine-based kinase inhibitors. The aniline nitrogen serves as a nucleophile in condensation reactions to form the core heterocyclic structures of these inhibitors.
Quantitative Data
The following table summarizes the biological activity of a representative oxo-pyridine fused ring derivative synthesized using 4-fluoro-3-methoxyaniline.
| Compound Class | Target Kinase | Biological Activity (IC50) | Reference |
| Oxo-pyridine fused ring derivative | RON | ≤ 10 nM | [1] |
Signaling Pathway
RON is a receptor tyrosine kinase that, upon binding its ligand, macrophage-stimulating protein (MSP), dimerizes and autophosphorylates, initiating downstream signaling cascades. These pathways, including the RAS/MAPK and PI3K/AKT pathways, are crucial for cell growth, migration, and survival. The synthesized inhibitors block this signaling by competing with ATP for binding to the kinase domain of RON, thereby preventing its activation.
Experimental Protocols
The general workflow for the synthesis of kinase inhibitors using this compound involves an initial neutralization step followed by condensation and cyclization to form the core heterocyclic structure.
Protocol 1: Synthesis of 5-(((4-fluoro-3-methoxyphenyl)amino)methylene)-2,2-dimethyl-1,3-dioxane-4,6-dione
This protocol is adapted from a patented procedure for the initial condensation step in the synthesis of oxo-pyridine fused ring kinase inhibitors.[1]
Materials:
-
This compound
-
A suitable base (e.g., sodium bicarbonate or triethylamine)
-
Acetonitrile (anhydrous)
-
Meldrum's acid (2,2-dimethyl-1,3-dioxane-4,6-dione)
-
Trimethylorthoformate (TMOF)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath with temperature control
-
Condenser
-
Inert atmosphere (e.g., nitrogen or argon)
Procedure:
-
Neutralization of the Hydrochloride Salt: In a round-bottom flask, dissolve this compound (1.0 equivalent) in a suitable solvent such as water or a biphasic mixture. Add a mild base (e.g., sodium bicarbonate, 1.1 equivalents) and stir until the free aniline is fully liberated. Extract the free aniline into an organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure to yield 4-fluoro-3-methoxyaniline.
-
Condensation Reaction: To a clean, dry round-bottom flask under an inert atmosphere, add the obtained 4-fluoro-3-methoxyaniline (1.0 g, 7.08 mmol).
-
Add anhydrous acetonitrile (10.0 mL) to dissolve the aniline.
-
To the solution, add Meldrum's acid (1.12 g, 7.79 mmol, 1.1 equivalents) and trimethylorthoformate (0.92 mL, 8.49 mmol, 1.2 equivalents).
-
Heat the reaction mixture to 80°C with stirring.
-
Maintain the reaction at 80°C for approximately 4 to 5 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
The resulting solid product can be collected by filtration and washed with cold acetonitrile to afford the title compound (yields are reported to be around 85%).[1]
The resulting intermediate can then be further elaborated through cyclization and functionalization steps to yield the final oxo-pyridine fused ring kinase inhibitors.
Conclusion
This compound is a versatile and valuable building block for the synthesis of potent and selective kinase inhibitors. Its application in the development of novel RON kinase inhibitors highlights its importance in modern drug discovery. The provided protocols and data serve as a resource for researchers engaged in the synthesis and evaluation of new targeted cancer therapeutics.
References
Application Notes and Protocols for the Synthesis of Derivatives from 4-Fluoro-3-methoxyaniline Hydrochloride
Audience: Researchers, scientists, and drug development professionals.
Introduction: 4-Fluoro-3-methoxyaniline (CAS: 64465-53-8), often supplied as its hydrochloride salt for enhanced stability, is a versatile chemical intermediate pivotal in the fields of medicinal chemistry and materials science.[1][2] Its unique substitution pattern, featuring a fluorine atom and a methoxy group on the aniline ring, allows for the synthesis of a diverse range of complex molecules with valuable biological activities and material properties. This aniline derivative serves as a key building block for compounds targeting neurological and cardiovascular disorders, as well as for the development of novel dyes and pigments.[3][4][5] The presence of the fluorine atom can enhance metabolic stability and binding affinity, making it a desirable moiety in drug design.
This document provides detailed protocols for several common and powerful synthetic transformations starting from 4-fluoro-3-methoxyaniline hydrochloride, including amide bond formation, sulfonylation, and palladium-catalyzed cross-coupling reactions.
Preliminary Step: Liberation of the Free Aniline
Most synthetic reactions require the free aniline rather than its hydrochloride salt. The following is a general protocol for the neutralization of this compound.
Protocol 1: Neutralization
-
Suspend this compound (1.0 eq) in a suitable solvent (e.g., dichloromethane, ethyl acetate).
-
Add an aqueous solution of a mild base, such as sodium bicarbonate (NaHCO₃) or potassium carbonate (K₂CO₃) (1.5-2.0 eq).
-
Stir the biphasic mixture vigorously at room temperature for 30-60 minutes.
-
Separate the organic layer.
-
Extract the aqueous layer with the same organic solvent (2x).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).
-
Filter the drying agent and concentrate the solvent under reduced pressure to yield the free aniline, 4-fluoro-3-methoxyaniline, which can be used directly in subsequent steps.
Caption: Workflow for the neutralization of the hydrochloride salt.
Synthesis of N-Aryl Amide Derivatives
Amide bond formation is one of the most fundamental transformations in organic and medicinal chemistry.[6] This can be achieved by reacting 4-fluoro-3-methoxyaniline with a carboxylic acid using a coupling agent.
Protocol 2: Amide Coupling
-
In a dry, inert atmosphere (e.g., under Nitrogen or Argon), dissolve the carboxylic acid (1.0 eq), a coupling agent such as EDCI (1.2 eq), and an additive like HOBt or OxymaPure (1.2 eq) in an anhydrous aprotic solvent (e.g., DMF, DCM).
-
Stir the mixture at room temperature for 10-15 minutes to pre-activate the carboxylic acid.
-
Add 4-fluoro-3-methoxyaniline (1.1 eq) to the solution, followed by a non-nucleophilic base such as DIPEA or triethylamine (2.0 eq).
-
Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with 1N HCl, saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to obtain the desired amide derivative.
Table 1: Representative Amide Coupling Reaction Data
| Carboxylic Acid | Coupling Agent | Base | Solvent | Yield (%) | Reference |
|---|---|---|---|---|---|
| Benzoic Acid | EDCI/OxymaPure | DIPEA | DMF/DCM | ~90% | Adapted from[7] |
| Acetic Acid | HATU | DIPEA | DMF | >95% | General Knowledge |
| 4-Chlorobenzoic Acid | DCC/HOBt | TEA | DCM | ~85% | General Knowledge |
Yields are illustrative and may vary based on specific substrates and conditions.
Synthesis of N-Aryl Sulfonamide Derivatives
Sulfonamides are a key functional group in many pharmaceutical agents. They are typically synthesized by reacting an aniline with a sulfonyl chloride in the presence of a base.
Protocol 3: Sulfonylation
-
Dissolve 4-fluoro-3-methoxyaniline (1.0 eq) in a suitable solvent like pyridine or DCM containing a base (e.g., triethylamine, 1.5 eq).
-
Cool the solution to 0 °C in an ice bath.
-
Add the desired sulfonyl chloride (e.g., p-toluenesulfonyl chloride, methanesulfonyl chloride) (1.1 eq) dropwise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 4-12 hours. Monitor progress by TLC or LC-MS.
-
Once the reaction is complete, quench with water and extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with 1N HCl to remove excess base, followed by saturated aqueous NaHCO₃ and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the crude product by recrystallization or silica gel column chromatography.
Table 2: Representative Sulfonylation Reaction Data
| Sulfonyl Chloride | Base | Solvent | Yield (%) | Reference |
|---|---|---|---|---|
| p-Toluenesulfonyl Chloride | Pyridine | Pyridine | >90% | General Knowledge |
| Methanesulfonyl Chloride | Triethylamine | DCM | >95% | General Knowledge |
| Dansyl Chloride | K₂CO₃ | Acetone/H₂O | ~88% | General Knowledge |
Yields are illustrative and may vary based on specific substrates and conditions.
Palladium-Catalyzed Cross-Coupling Reactions
Palladium-catalyzed reactions like the Buchwald-Hartwig amination and Suzuki-Miyaura coupling are powerful tools for forming C-N and C-C bonds, respectively.[8][9]
Buchwald-Hartwig Amination
This reaction couples the aniline with an aryl halide or triflate to form a diarylamine.
Protocol 4: Buchwald-Hartwig C-N Coupling
-
To a dry reaction vessel, add the aryl halide (e.g., 4-bromotoluene) (1.0 eq), 4-fluoro-3-methoxyaniline (1.2 eq), a palladium catalyst (e.g., Pd₂(dba)₃, 2 mol%), a suitable phosphine ligand (e.g., XPhos, 4 mol%), and a base (e.g., NaOt-Bu, 1.4 eq).
-
Evacuate and backfill the vessel with an inert gas (Nitrogen or Argon) three times.
-
Add a degassed, anhydrous solvent (e.g., toluene, dioxane).
-
Heat the mixture to 80-110 °C and stir for 12-24 hours, monitoring by TLC or LC-MS.
-
After cooling to room temperature, dilute the mixture with ethyl acetate and filter through a pad of Celite to remove the catalyst.
-
Wash the filtrate with water and brine, then dry over anhydrous Na₂SO₄.
-
Concentrate the solvent and purify the residue by column chromatography.
Caption: General workflow for Palladium-catalyzed Buchwald-Hartwig amination.
Suzuki-Miyaura Coupling (via Halogenation)
To participate in Suzuki coupling, the aniline ring must first be functionalized with a halide (e.g., bromine or iodine), typically at a position activated by the existing substituents. This creates an aryl halide intermediate that can then be coupled with a boronic acid.
Protocol 5A: Electrophilic Bromination
-
Dissolve 4-fluoro-3-methoxyaniline (1.0 eq) in a solvent such as acetic acid or DCM.
-
Cool the solution to 0 °C.
-
Slowly add a brominating agent like N-Bromosuccinimide (NBS) (1.05 eq) in portions.
-
Stir the reaction at 0 °C to room temperature for 1-4 hours until the starting material is consumed (monitor by TLC).
-
Quench the reaction with aqueous sodium thiosulfate solution.
-
Perform a standard aqueous workup and purify by chromatography to isolate the bromo-4-fluoro-3-methoxyaniline intermediate.
Protocol 5B: Suzuki-Miyaura C-C Coupling
-
Combine the bromo-4-fluoro-3-methoxyaniline intermediate (1.0 eq), an arylboronic acid (1.2-1.5 eq), a palladium catalyst (e.g., Pd(PPh₃)₄, 3-5 mol%), and a base (e.g., K₂CO₃, Cs₂CO₃, 2.0-3.0 eq) in a reaction flask.[8][10]
-
Add a degassed solvent system, typically a mixture like Toluene/Ethanol/Water or Dioxane/Water.
-
Heat the reaction mixture under an inert atmosphere at 80-100 °C for 6-18 hours.
-
Cool the reaction, dilute with an organic solvent, and wash with water and brine.
-
Dry, concentrate, and purify the crude product by column chromatography to yield the biaryl derivative.
Table 3: Representative Cross-Coupling Reaction Data
| Reaction Type | Coupling Partner | Catalyst/Ligand | Base | Solvent | Yield (%) | Reference |
|---|---|---|---|---|---|---|
| Buchwald-Hartwig | 4-Bromotoluene | Pd₂(dba)₃ / XPhos | NaOt-Bu | Toluene | ~85% | Adapted from[9] |
| Suzuki-Miyaura | Phenylboronic Acid | Pd(PPh₃)₄ | K₂CO₃ | Toluene/H₂O | ~80% | Adapted from[10] |
| Suzuki-Miyaura | 4-Methoxyphenylboronic Acid | PdCl₂(dppf) | Cs₂CO₃ | Dioxane/H₂O | ~88% | Adapted from[8] |
Yields are illustrative and represent the coupling step. Overall yield will depend on the preceding halogenation step.
Caption: Logical relationship for synthesizing biaryl derivatives.
References
- 1. 4-氟-3-甲氧基苯胺 AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]
- 2. 4-Fluoro-3-methoxyaniline | 64465-53-8 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 3. 3-Fluoro-4-methoxyaniline [myskinrecipes.com]
- 4. chemimpex.com [chemimpex.com]
- 5. 3-Fluoro-4-methoxyaniline [myskinrecipes.com]
- 6. Solvent-free amide bond formation using a variety of methoxysilanes as coupling agent - PMC [pmc.ncbi.nlm.nih.gov]
- 7. 4-fluoro-2-methoxyaniline - Reaction / Application on synthetic works_Chemicalbook [chemicalbook.com]
- 8. benchchem.com [benchchem.com]
- 9. BJOC - The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series [beilstein-journals.org]
- 10. benchchem.com [benchchem.com]
Application Notes and Protocols for the Purity Assessment of 4-Fluoro-3-methoxyaniline Hydrochloride
Introduction
4-Fluoro-3-methoxyaniline hydrochloride is a crucial building block in the synthesis of various pharmaceutical compounds. Its purity is of paramount importance as impurities can affect the safety and efficacy of the final active pharmaceutical ingredient (API). These application notes provide a comprehensive overview of analytical methods for the purity assessment of this compound, intended for researchers, scientists, and drug development professionals. The described protocols for High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), Titrimetry, Differential Scanning Calorimetry (DSC), and Spectroscopy are based on established analytical techniques for structurally similar compounds and serve as a robust framework for quality control.
Overall Purity Assessment Workflow
The following diagram illustrates a typical workflow for the comprehensive purity assessment of this compound, from initial identification to the quantification of impurities.
Caption: Workflow for the purity assessment of this compound.
High-Performance Liquid Chromatography (HPLC) for Purity and Impurity Determination
HPLC is a primary technique for assessing the purity of this compound and quantifying any process-related impurities or degradation products.[1][2] A reversed-phase method is generally suitable for this compound.
Experimental Protocol
Instrumentation:
-
HPLC system with a UV or Diode Array Detector (DAD)
-
C18 reversed-phase column (e.g., 250 x 4.6 mm, 5 µm particle size)
-
Autosampler
-
Data acquisition and processing software
Reagents:
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade, e.g., Milli-Q)
-
Phosphoric acid or Trifluoroacetic acid (TFA)
-
This compound reference standard
Procedure:
-
Mobile Phase Preparation:
-
Mobile Phase A: 0.1% Phosphoric acid in water.
-
Mobile Phase B: Acetonitrile.
-
A gradient elution is recommended to separate potential impurities with different polarities.
-
-
Standard Solution Preparation:
-
Accurately weigh approximately 10 mg of the this compound reference standard and dissolve it in a 100 mL volumetric flask with a suitable solvent (e.g., a mixture of water and acetonitrile) to obtain a concentration of 100 µg/mL.
-
-
Sample Solution Preparation:
-
Prepare the sample solution in the same manner as the standard solution.
-
-
Chromatographic Conditions:
-
The following is a starting point and should be optimized for your specific system and impurities.
-
| Parameter | Value |
| Column | C18, 250 x 4.6 mm, 5 µm |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 10 µL |
| Column Temperature | 30 °C |
| Detection Wavelength | 280 nm (or DAD scan 200-400 nm) |
| Gradient Program | Time (min) |
| 0 | |
| 20 | |
| 25 | |
| 26 | |
| 30 |
Data Presentation:
The results should be presented in a table summarizing the retention time, peak area, and percentage area for the main peak and all detected impurities.
| Peak | Retention Time (min) | Area | Area % |
| Impurity 1 | 4.5 | 1500 | 0.05 |
| Main Peak | 10.2 | 2997000 | 99.90 |
| Impurity 2 | 12.8 | 1500 | 0.05 |
Gas Chromatography (GC) for Volatile Impurities and Residual Solvents
GC is a suitable method for the analysis of volatile organic impurities and residual solvents that may be present from the synthesis process.
Experimental Protocol
Instrumentation:
-
Gas chromatograph with a Flame Ionization Detector (FID) or Mass Spectrometer (MS)
-
Capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness)
-
Headspace autosampler (for residual solvents)
Reagents:
-
High-purity nitrogen or helium as carrier gas
-
Solvent for sample dissolution (e.g., Methanol or Dimethyl sulfoxide)
-
Reference standards for expected residual solvents
Procedure:
-
Standard and Sample Preparation (for volatile impurities):
-
Dissolve a known amount of the sample in a suitable solvent.
-
-
Standard and Sample Preparation (for residual solvents):
-
Accurately weigh the sample into a headspace vial and add a high-boiling point solvent (e.g., DMSO).
-
-
GC Conditions:
| Parameter | Value |
| Column | DB-5ms, 30 m x 0.25 mm, 0.25 µm |
| Carrier Gas | Helium at 1.0 mL/min |
| Inlet Temperature | 250 °C |
| Detector Temperature | 280 °C (FID) |
| Oven Program | Initial: 40 °C for 5 min |
| Ramp: 10 °C/min to 250 °C | |
| Hold: 5 min at 250 °C |
Data Presentation:
Quantify impurities and residual solvents against their respective reference standards.
| Compound | Retention Time (min) | Concentration (ppm) |
| Toluene | 8.2 | 50 |
| Ethyl Acetate | 6.5 | 100 |
Non-Aqueous Titration for Assay
A non-aqueous titration can be used to determine the assay (potency) of this compound.
Experimental Protocol
Instrumentation:
-
Potentiometric titrator with a suitable electrode (e.g., glass-calomel combination electrode)
-
Burette and beaker
Reagents:
-
Perchloric acid (0.1 N in glacial acetic acid), standardized
-
Glacial acetic acid
-
Mercuric acetate solution (if necessary to sharpen the endpoint)
Procedure:
-
Accurately weigh about 200 mg of the sample and dissolve it in 50 mL of glacial acetic acid.
-
Titrate with 0.1 N perchloric acid, monitoring the potential difference.
-
Determine the endpoint from the inflection point of the titration curve.
-
Each mL of 0.1 N perchloric acid is equivalent to a specific amount of this compound (to be calculated based on the molecular weight).
Data Presentation:
| Sample ID | Sample Weight (mg) | Titrant Volume (mL) | Assay (%) |
| Batch 1 | 201.5 | 11.30 | 99.8 |
| Batch 2 | 199.8 | 11.22 | 99.7 |
Spectroscopic Analysis for Identification and Structural Confirmation
Spectroscopic techniques are essential for confirming the identity and structure of the compound.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H, ¹³C, and ¹⁹F NMR spectra provide detailed structural information and can be used to identify and quantify impurities.[3][4]
-
Fourier-Transform Infrared (FTIR) Spectroscopy: Provides information about the functional groups present in the molecule.
-
Mass Spectrometry (MS): Confirms the molecular weight of the compound and can be used to identify unknown impurities when coupled with a chromatographic technique (LC-MS or GC-MS).[5]
Logical Relationship for Spectroscopic Analysis
Caption: Logic flow for compound identification using spectroscopic methods.
Differential Scanning Calorimetry (DSC) for Purity Determination
DSC can be used as a complementary technique to estimate the purity of highly pure crystalline substances by analyzing their melting behavior.
Experimental Protocol
Instrumentation:
-
Differential Scanning Calorimeter
-
Aluminum pans
Procedure:
-
Accurately weigh 1-3 mg of the sample into an aluminum pan and seal it.
-
Heat the sample at a constant rate (e.g., 2 °C/min) through its melting range.
-
Analyze the resulting thermogram using the van't Hoff equation to calculate the mole fraction of impurities.
Data Presentation:
| Parameter | Value |
| Onset of Melting (°C) | 185.2 |
| Peak Melting Temperature (°C) | 188.5 |
| Purity (mole %) | 99.85 |
References
Crystallization Techniques for 4-Fluoro-3-methoxyaniline Hydrochloride: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the purification of 4-fluoro-3-methoxyaniline hydrochloride via crystallization. The information is intended to guide researchers in obtaining high-purity material suitable for pharmaceutical development and other advanced applications.
Application Notes
Introduction
This compound is a key intermediate in the synthesis of various pharmaceutical compounds. The purity of this starting material is critical as impurities can carry through subsequent synthetic steps, impacting the safety and efficacy of the final active pharmaceutical ingredient (API). Crystallization is a robust and scalable purification technique that relies on the differential solubility of the target compound and its impurities in a selected solvent system. This process is essential for removing by-products from the synthesis, such as colored oxidation products and unreacted precursors.
Physicochemical Properties
A thorough understanding of the physicochemical properties of 4-fluoro-3-methoxyaniline and its hydrochloride salt is fundamental to developing an effective crystallization protocol.
| Property | 4-Fluoro-3-methoxyaniline (Free Base) | This compound |
| CAS Number | 64465-53-8 | 22510-10-7[1] |
| Molecular Formula | C₇H₈FNO | C₇H₉ClFNO |
| Molecular Weight | 141.14 g/mol | 177.60 g/mol [1] |
| Appearance | White to brown crystalline solid | Light brown to gray solid |
| Melting Point | 66-68 °C[2] | 248-250 °C |
| Predicted pKa | 4.23 ± 0.10[2] | Not Applicable |
| General Solubility | Soluble in various organic solvents. | Generally soluble in polar protic solvents like water and alcohols; sparingly soluble in non-polar organic solvents. |
Selection of Crystallization Method
The choice of crystallization technique depends on the solubility profile of the compound and the nature of the impurities. For this compound, two primary methods are recommended:
-
Cooling Crystallization: This is the preferred method when a suitable solvent is found that dissolves the compound well at elevated temperatures but poorly at lower temperatures. Alcohols, such as isopropanol, or aqueous alcohol mixtures are often effective for hydrochloride salts. This technique is excellent for removing soluble impurities that remain in the mother liquor upon cooling.
-
Antisolvent Crystallization: This method is employed when the compound is highly soluble in one solvent (the "solvent") and poorly soluble in another (the "antisolvent"). The two solvents must be miscible. For this compound, dissolving it in a minimal amount of a polar solvent and then adding a non-polar antisolvent like hexane or heptane can induce rapid and efficient crystallization. This is particularly useful for removing impurities that have similar solubility to the product in the primary solvent.
Common Impurities and Troubleshooting
-
Colored Impurities: Anilines are susceptible to air oxidation, which can form highly colored by-products. These can often be removed by treating the crystallization solution with activated charcoal before filtration.
-
Oiling Out: If the compound separates as a liquid instead of a solid upon cooling or addition of an antisolvent, this is known as "oiling out." This can be mitigated by slowing the rate of cooling, using a more dilute solution, or selecting a different solvent system.
-
Poor Yield: Low recovery can be due to the compound having significant solubility in the mother liquor even at low temperatures. To improve the yield, the volume of the solvent can be minimized, or the crystallization can be performed at a lower temperature (e.g., using an ice bath or refrigeration).
Experimental Protocols
The following protocols are provided as a starting point and may require optimization based on the specific purity of the starting material and the desired final specifications.
Protocol 1: Cooling Crystallization from Isopropanol/Water
This protocol is effective for general purification and removal of moderately polar and non-polar impurities.
Methodology:
-
Dissolution: In a suitable flask, suspend the crude this compound in a minimal amount of 9:1 isopropanol:water (v/v). For every 1 gram of crude material, start with approximately 10-15 mL of the solvent mixture.
-
Heating: Gently heat the mixture with stirring until the solid completely dissolves. Add a small amount of additional solvent if necessary to achieve full dissolution at the boiling point.
-
(Optional) Decolorization: If the solution is colored, remove it from the heat and allow it to cool slightly. Add a small amount of activated charcoal (approximately 1-2% w/w of the solute), and then gently reheat the mixture to boiling for 5-10 minutes.
-
Hot Filtration: Quickly filter the hot solution through a pre-heated funnel with fluted filter paper to remove the activated charcoal and any insoluble impurities.
-
Crystallization: Allow the clear filtrate to cool slowly to room temperature. The formation of crystals should be observed. For maximum yield, further cool the flask in an ice bath for at least one hour.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of cold isopropanol to remove any residual mother liquor.
-
Drying: Dry the purified crystals under vacuum to a constant weight.
Protocol 2: Antisolvent Crystallization from Methanol/Hexane
This protocol is particularly useful when the crude material has a high concentration of impurities that are also soluble in polar solvents.
Methodology:
-
Dissolution: At room temperature, dissolve the crude this compound in the minimum amount of methanol required for complete dissolution.
-
Antisolvent Addition: While stirring the solution, slowly add n-hexane (the antisolvent) dropwise until the solution becomes persistently cloudy, indicating the onset of precipitation.
-
Crystallization: Gently warm the mixture until the solution becomes clear again. Then, allow the solution to cool slowly to room temperature, followed by cooling in an ice bath to promote crystal growth.
-
Isolation: Collect the crystals by vacuum filtration.
-
Washing: Wash the crystals with a small amount of n-hexane.
-
Drying: Dry the purified product under vacuum.
Data Summary
| Parameter | Cooling Crystallization | Antisolvent Crystallization |
| Solvent System | Isopropanol/Water (e.g., 9:1 v/v) | Methanol/n-Hexane |
| Principle | Temperature-dependent solubility | Solubility reduction by adding a miscible antisolvent |
| Typical Impurities Removed | Soluble impurities at low temperatures | Impurities soluble in the primary solvent |
| Advantages | Simple, effective for many impurities | Can be performed at room temperature, good for thermally sensitive compounds |
| Potential Issues | Oiling out if cooled too quickly | Requires careful control of antisolvent addition rate |
Visualizations
Caption: A flowchart of the cooling crystallization process.
Caption: A flowchart of the antisolvent crystallization process.
References
Application Notes and Protocols: Step-by-Step Guide for Amide Coupling with 4-Fluoro-3-methoxyaniline Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
Amide bond formation is a cornerstone of modern organic and medicinal chemistry, pivotal in the synthesis of a vast array of pharmaceuticals, agrochemicals, and materials. The coupling of carboxylic acids with amines, particularly anilines, is a frequently employed transformation. This document provides a detailed guide for the amide coupling of 4-fluoro-3-methoxyaniline hydrochloride, a versatile building block in drug discovery. The presence of the hydrochloride salt necessitates careful consideration of the reaction conditions, specifically the in-situ neutralization of the amine for successful coupling.
This application note outlines two robust and commonly used protocols for this transformation: one employing HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) and the other utilizing the EDC/HOBt (N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride/Hydroxybenzotriazole) system. Both methods are widely recognized for their efficiency and broad substrate scope.
Key Reaction Parameters and Optimization
The successful amide coupling of this compound hinges on several critical parameters. Due to the electron-donating methoxy group and the electron-withdrawing fluorine atom, the aniline possesses moderate nucleophilicity. The primary challenge arises from the hydrochloride salt, which renders the amine non-nucleophilic. Therefore, the choice and stoichiometry of the base are crucial for effective in-situ neutralization without promoting side reactions.
Table 1: Comparison of Common Amide Coupling Reagents
| Coupling Reagent | Activation Mechanism | Advantages | Disadvantages | Typical Yield Range with Anilines |
| HATU | Forms a highly reactive OAt-active ester. | High coupling efficiency, fast reaction rates, suitable for sterically hindered substrates.[1] | Higher cost, potential for side reactions if not used correctly. | 70-95% |
| EDC/HOBt | Forms an active O-acylisourea intermediate which is converted to a more stable HOBt ester.[2] | Cost-effective, byproducts are water-soluble facilitating purification.[2] | Can be less effective for challenging couplings, may require longer reaction times. | 60-90%[2] |
Table 2: Influence of Reaction Parameters on Amide Coupling with Anilines
| Parameter | Condition | Effect on Reaction |
| Base | Non-nucleophilic (e.g., DIEA, Triethylamine) | Neutralizes the aniline hydrochloride, facilitating nucleophilic attack. Excess base can be detrimental. |
| Solvent | Aprotic (e.g., DMF, DCM, Acetonitrile) | Solubilizes reactants and reagents without interfering with the reaction. |
| Temperature | 0 °C to Room Temperature | Lower temperatures can minimize side reactions and racemization (if applicable). Room temperature is often sufficient for aniline couplings. |
| Reaction Time | 1 to 24 hours | Varies depending on the reactivity of the coupling partners and the chosen coupling reagent. |
Experimental Workflow
The general workflow for the amide coupling of this compound is depicted below. This process involves the initial activation of the carboxylic acid followed by the addition of the neutralized aniline.
Figure 1. General experimental workflow for the amide coupling of this compound.
Detailed Experimental Protocols
Protocol 1: Amide Coupling using HATU
This protocol is generally preferred for its high efficiency and speed.[1]
Materials:
-
Carboxylic acid (1.0 eq)
-
This compound (1.1 eq)
-
HATU (1.2 eq)
-
N,N-Diisopropylethylamine (DIEA) (3.0 eq)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate (EtOAc)
-
1 M HCl (aq)
-
Saturated NaHCO₃ (aq)
-
Brine
-
Anhydrous Na₂SO₄ or MgSO₄
-
Silica gel for column chromatography
Procedure:
-
To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the carboxylic acid (1.0 eq).
-
Dissolve the carboxylic acid in anhydrous DMF.
-
Add HATU (1.2 eq) to the solution and stir for 5 minutes at room temperature.
-
Add DIEA (3.0 eq) to the mixture and stir for another 10-15 minutes. The additional equivalent of base is to neutralize the hydrochloride salt of the aniline.
-
In a separate flask, dissolve this compound (1.1 eq) in a minimal amount of DMF.
-
Add the aniline solution to the activated carboxylic acid mixture.
-
Stir the reaction mixture at room temperature for 1-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS.
-
Upon completion, dilute the reaction mixture with EtOAc.
-
Wash the organic layer sequentially with 1 M HCl (2x), saturated NaHCO₃ (2x), and brine (1x).
-
Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to afford the desired amide.
Protocol 2: Amide Coupling using EDC/HOBt
This protocol is a cost-effective and reliable alternative.[2]
Materials:
-
Carboxylic acid (1.0 eq)
-
This compound (1.1 eq)
-
EDC·HCl (1.5 eq)
-
HOBt (1.2 eq)
-
Triethylamine (Et₃N) or DIEA (3.0 eq)
-
Anhydrous Dichloromethane (DCM) or DMF
-
Ethyl acetate (EtOAc)
-
1 M HCl (aq)
-
Saturated NaHCO₃ (aq)
-
Brine
-
Anhydrous Na₂SO₄ or MgSO₄
-
Silica gel for column chromatography
Procedure:
-
To a dry round-bottom flask under an inert atmosphere, add the carboxylic acid (1.0 eq) and HOBt (1.2 eq).
-
Dissolve the solids in anhydrous DCM or DMF.
-
Cool the solution to 0 °C in an ice bath.
-
Add EDC·HCl (1.5 eq) to the cooled solution and stir for 15-20 minutes at 0 °C.
-
Add Triethylamine (or DIEA) (3.0 eq) to the reaction mixture.
-
In a separate flask, dissolve this compound (1.1 eq) in a minimal amount of the reaction solvent.
-
Add the aniline solution to the reaction mixture at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, dilute the reaction mixture with EtOAc.
-
Wash the organic layer sequentially with 1 M HCl (2x), saturated NaHCO₃ (2x), and brine (1x). The aqueous washes effectively remove the urea byproduct from EDC.[2]
-
Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to obtain the pure amide.
Signaling Pathway Diagram (Illustrative)
While amide coupling is a direct chemical transformation and not a biological signaling pathway, a logical diagram can illustrate the key steps and interactions in the reaction mechanism, for instance, with the EDC/HOBt system.
Figure 2. Mechanism of EDC/HOBt mediated amide coupling.
Conclusion
The amide coupling of this compound can be achieved with high efficiency using standard coupling reagents such as HATU or EDC/HOBt. The key to a successful reaction is the inclusion of a suitable non-nucleophilic base to neutralize the hydrochloride salt of the aniline in situ. The choice between the two presented protocols may depend on factors such as cost, desired reaction time, and the steric and electronic properties of the specific carboxylic acid being used. Proper work-up and purification are essential to obtain the final amide product in high purity. These detailed protocols provide a solid foundation for researchers to perform this important transformation in their synthetic endeavors.
References
Application Notes and Protocols for 4-Fluoro-3-methoxyaniline Hydrochloride in Pharmaceutical Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Fluoro-3-methoxyaniline hydrochloride is a valuable substituted aniline intermediate in medicinal chemistry. Its unique electronic and steric properties, conferred by the fluorine and methoxy substituents, make it a key building block for the synthesis of complex pharmaceutical agents. The presence of a fluorine atom can enhance metabolic stability, binding affinity, and bioavailability of the final active pharmaceutical ingredient (API). These application notes provide a detailed overview of the use of this compound in the synthesis of kinase inhibitors, a prominent class of targeted therapeutics in oncology.
Representative Application: Synthesis of a Quinazoline-Based Kinase Inhibitor
Substituted anilines are crucial for the synthesis of the 4-anilinoquinazoline scaffold, which is central to numerous FDA-approved kinase inhibitors targeting signaling pathways such as the Epidermal Growth Factor Receptor (EGFR) pathway. 4-Fluoro-3-methoxyaniline can be utilized in a key step to introduce the substituted aniline moiety, which is critical for binding to the hinge region of the kinase domain.
A representative synthetic application is the coupling of 4-fluoro-3-methoxyaniline with a 4-chloroquinazoline core to furnish a key intermediate in the development of novel kinase inhibitors.
Synthetic Pathway
The following diagram illustrates a representative two-step synthesis of a 4-(4-fluoro-3-methoxyphenylamino)quinazoline derivative.
Experimental Protocols
Protocol 1: Neutralization of this compound
Objective: To prepare the free amine of 4-fluoro-3-methoxyaniline from its hydrochloride salt for use in subsequent coupling reactions.
Materials:
-
This compound
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Ethyl acetate
-
Deionized water
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Standard laboratory glassware (separatory funnel, flasks, etc.)
-
Rotary evaporator
Procedure:
-
Dissolve this compound in deionized water.
-
Slowly add saturated sodium bicarbonate solution while stirring until the pH of the aqueous layer is > 8.
-
Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x volumes).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the free amine as a solid.
Protocol 2: Synthesis of 4-(4-Fluoro-3-methoxyphenylamino)quinazoline
Objective: To synthesize the target quinazoline derivative via a nucleophilic aromatic substitution reaction.
Materials:
-
4-Fluoro-3-methoxyaniline (from Protocol 1)
-
4-Chloroquinazoline
-
Isopropanol
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer and heat source
-
Thin Layer Chromatography (TLC) supplies
Procedure:
-
To a round-bottom flask, add 4-fluoro-3-methoxyaniline (1.0 eq) and 4-chloroquinazoline (1.0 eq).
-
Add isopropanol as the solvent.
-
Heat the reaction mixture to reflux (approximately 82°C) and stir for 4-6 hours.
-
Monitor the reaction progress by TLC.
-
Upon completion, cool the reaction mixture to room temperature.
-
The product will precipitate out of the solution. Collect the solid by filtration.
-
Wash the solid with cold isopropanol and dry under vacuum to obtain the final product.
Data Presentation
The following tables provide representative quantitative data for the synthesis described above.
Table 1: Reagent and Reaction Parameters for Protocol 2
| Parameter | Value |
| Molar Ratio (Aniline:Quinazoline) | 1:1 |
| Solvent | Isopropanol |
| Reaction Temperature | ~ 82°C (Reflux) |
| Reaction Time | 4-6 hours |
| Expected Yield | 85-95% |
| Expected Purity (crude) | >95% |
Table 2: Physicochemical Properties of 4-Fluoro-3-methoxyaniline
| Property | Value |
| Molecular Formula | C₇H₈FNO |
| Molecular Weight | 141.14 g/mol |
| Appearance | Off-white to brown crystalline powder |
| Melting Point | 81-83°C |
| Boiling Point | 135°C @ 18 mmHg |
Visualizations
Experimental Workflow
The following diagram outlines the general workflow for the synthesis and purification of the target compound.
Targeted Signaling Pathway: EGFR Kinase Pathway
Kinase inhibitors synthesized from this compound can target pathways like the EGFR signaling cascade, which is often dysregulated in cancer.
Application Notes and Protocols for Suzuki Coupling with 4-Fluoro-3-methoxyaniline Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds, particularly for the creation of biaryl scaffolds. These motifs are prevalent in pharmaceuticals, agrochemicals, and advanced materials. This document provides detailed application notes and a comprehensive protocol for the Suzuki-Miyaura coupling reaction of 4-fluoro-3-methoxyaniline hydrochloride, a valuable building block in medicinal chemistry. The presence of the electron-donating methoxy group and the fluoro substituent can influence the reactivity of the aryl halide. Furthermore, the use of the hydrochloride salt necessitates specific considerations regarding the choice and stoichiometry of the base.
Reaction Principle
The Suzuki-Miyaura coupling proceeds via a catalytic cycle involving a palladium complex. The key steps are:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond of the aryl halide (a halogenated derivative of 4-fluoro-3-methoxyaniline).
-
Transmetalation: The organoboron species (e.g., a boronic acid), activated by a base, transfers its organic moiety to the palladium center.
-
Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated, forming the desired biaryl product and regenerating the Pd(0) catalyst for the next cycle.
A critical aspect when using an aniline hydrochloride is the initial in-situ neutralization of the salt to the free aniline, which is the active substrate for the oxidative addition step. This requires the use of a sufficient excess of base to both deprotonate the anilinium ion and facilitate the transmetalation step.
Experimental Workflow
Figure 1. A generalized workflow for the Suzuki-Miyaura cross-coupling reaction.
Data Presentation: Reaction Conditions for Suzuki Coupling of Anilines
The following table summarizes various reported conditions for the Suzuki coupling of substituted anilines, providing a comparative overview for reaction optimization.
| Aryl Halide | Boronic Acid | Pd Catalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Yield (%) | Reference |
| 4-Bromoaniline | Phenylboronic acid | Pd(OAc)₂ (2) | None | Na₂CO₃ (2) | aq. DMF | 100 | 95 | [1] |
| 2-Bromoaniline | Thien-2-ylboronic acid | Pd(dtbpf)Cl₂ (2) | - | Et₃N (2) | aq. Kolliphor EL | RT | 98 | [2] |
| 3-Bromoaniline | Thien-3-ylboronic acid | Pd(dtbpf)Cl₂ (2) | - | Et₃N (2) | aq. Kolliphor EL | RT | 88 | [2] |
| Ortho-bromo GRM substrate | Benzyl boronic ester | CataCXium A Pd G3 (10) | - | Cs₂CO₃ (2) | 2-MeTHF | 80 | 91 | [3] |
| 5-Bromo-1-ethyl-1H-indazole | N-Boc-2-pyrroleboronic acid | Pd(dppf)Cl₂ (5) | - | K₂CO₃ (3) | DME | 80 | 90 | [4] |
| 5-Bromo-4-fluoro-2-methoxy-N-methylaniline (hypothetical) | 4-Methoxyphenylboronic acid | Pd(OAc)₂ (3) | PPh₃ (6) | K₂CO₃ (2) | Toluene/Dioxane/H₂O | 90 | N/A | [5] |
Experimental Protocol
This protocol describes a general procedure for the Suzuki coupling of a hypothetical halogenated this compound with an arylboronic acid. Note: The position of the halogen on the aniline ring will significantly affect reactivity. This protocol assumes a bromo or iodo substituent, as chloroanilines are generally less reactive.
Materials:
-
Halogenated this compound (1.0 equiv)
-
Arylboronic acid (1.2-1.5 equiv)
-
Palladium catalyst (e.g., Pd(OAc)₂, Pd₂(dba)₃, or a pre-catalyst like Pd(dppf)Cl₂) (1-5 mol%)
-
Phosphine ligand (e.g., SPhos, XPhos, PPh₃) (1.2-1.5 x mol% of Pd)
-
Base (e.g., K₃PO₄, Cs₂CO₃, K₂CO₃) (3.0-4.0 equiv)
-
Anhydrous, degassed solvent (e.g., 1,4-dioxane, THF, or a mixture such as Toluene/Water)
-
Standard laboratory glassware for inert atmosphere reactions (Schlenk flask or equivalent)
-
Magnetic stirrer and heating plate
-
Solvents and silica gel for work-up and purification
Procedure:
-
Reaction Setup:
-
To a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add the halogenated this compound (1.0 equiv), arylboronic acid (1.2-1.5 equiv), and the base (3.0-4.0 equiv).
-
Note on Base: A minimum of 3 equivalents of a strong base like K₃PO₄ or Cs₂CO₃ is recommended. One equivalent is consumed to neutralize the hydrochloride salt, and the remaining two equivalents facilitate the catalytic cycle.
-
In a separate vial, weigh the palladium catalyst and the ligand (if not using a pre-catalyst) and add them to the Schlenk flask.
-
-
Solvent Addition:
-
Add the anhydrous and thoroughly degassed solvent (e.g., 1,4-dioxane/water 4:1, 0.1-0.2 M concentration with respect to the limiting reagent) to the flask via syringe.
-
-
Reaction Execution:
-
Ensure the flask is sealed and under a positive pressure of inert gas.
-
Stir the mixture vigorously at room temperature for 10-15 minutes to ensure proper mixing.
-
Heat the reaction mixture to the desired temperature (typically 80-110 °C).
-
Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed (typically 4-24 hours).
-
-
Work-up:
-
Once the reaction is complete, cool the mixture to room temperature.
-
Dilute the reaction mixture with water and an organic solvent such as ethyl acetate.
-
Transfer the mixture to a separatory funnel, separate the layers, and extract the aqueous layer two more times with the organic solvent.
-
-
Purification:
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate or magnesium sulfate.
-
Filter the mixture and concentrate the solvent under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired biaryl product.
-
-
Characterization:
-
Characterize the purified product by appropriate analytical techniques (¹H NMR, ¹³C NMR, mass spectrometry).
-
Signaling Pathways and Logical Relationships
The catalytic cycle of the Suzuki-Miyaura reaction is a well-defined pathway involving the palladium catalyst in different oxidation states.
Figure 2. The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Troubleshooting
-
Low or No Conversion:
-
Inactive Catalyst: Ensure the palladium pre-catalyst is properly activated to Pd(0). Use fresh catalyst and high-purity, anhydrous, and degassed solvents.
-
Insufficient Base: For hydrochloride salts, ensure at least 3 equivalents of a strong base are used. The base should be finely powdered and anhydrous.
-
Low Temperature: The C-X bond activation in electron-rich anilines might require higher temperatures.
-
-
Side Reactions:
-
Homocoupling of Boronic Acid: This is often caused by the presence of oxygen. Ensure a strictly inert atmosphere is maintained throughout the reaction.
-
Protodeboronation: This occurs when the boronic acid reacts with water before transmetalation. Use anhydrous conditions if possible, or minimize reaction time.
-
By following this detailed guide, researchers can effectively approach the Suzuki-Miyaura coupling of this compound to synthesize a variety of valuable biaryl compounds.
References
Application Notes and Protocols for the Safe Disposal of 4-Fluoro-3-methoxyaniline Hydrochloride Waste
Introduction
4-Fluoro-3-methoxyaniline hydrochloride is a chemical compound used in research and development. As with any chemical waste, proper disposal is crucial to ensure the safety of personnel and the protection of the environment. This document provides detailed protocols for the safe handling and disposal of waste containing this compound.
Hazard Identification and Classification
Based on data for the analogous compound 4-fluoro-3-methoxyaniline, the hydrochloride salt should be handled as a hazardous substance.
GHS Hazard Classifications (for the free base):
-
Acute Toxicity, Oral (Category 4)[1]
-
Skin Irritation (Category 2)[1]
-
Serious Eye Damage (Category 1)[1]
-
Specific Target Organ Toxicity – Single Exposure (Category 3), Respiratory system[1]
-
Hazardous to the Aquatic Environment, Chronic Hazard (Category 3)[1]
Primary Hazards:
-
Harmful if swallowed.
-
Causes skin irritation.
-
Causes serious eye damage.
-
May cause respiratory irritation.
-
Harmful to aquatic life with long-lasting effects.
Personal Protective Equipment (PPE)
Before handling any waste containing this compound, the following personal protective equipment must be worn:
| PPE Item | Specification |
| Gloves | Nitrile rubber, minimum thickness 0.11 mm. |
| Eye Protection | Chemical safety goggles or a face shield.[2] |
| Lab Coat | Standard laboratory coat. |
| Respiratory Protection | Use a NIOSH-approved respirator with an appropriate cartridge if ventilation is inadequate or if handling large quantities of solid waste.[2] |
Waste Segregation and Storage
Proper segregation and storage of chemical waste are critical to prevent incompatible materials from mixing.
-
Waste Container: Use a designated, leak-proof, and clearly labeled hazardous waste container. The container must be compatible with the chemical.
-
Labeling: The waste container must be labeled with "Hazardous Waste," the full chemical name ("this compound waste"), and the associated hazards (e.g., "Toxic," "Irritant").
-
Incompatible Materials: Store waste containing this compound away from strong oxidizing agents.[2]
-
Storage Area: Store the waste container in a cool, dry, and well-ventilated area, away from heat and direct sunlight.[2]
Spill and Decontamination Procedures
In the event of a spill, follow these procedures:
-
Evacuate: Evacuate non-essential personnel from the immediate area.
-
Ventilate: Ensure the area is well-ventilated.
-
Containment: For solid spills, carefully sweep up the material to avoid generating dust and place it into the designated hazardous waste container.[3] For liquid spills, absorb the spill with an inert material (e.g., vermiculite, sand) and place it in the waste container.
-
Decontamination: Decontaminate the spill area with a suitable solvent (e.g., soap and water), and collect the decontamination materials as hazardous waste.
-
Personal Decontamination: Wash hands thoroughly after handling the spill.
Disposal Protocols
Disposal of this compound waste must be conducted in accordance with federal, state, and local regulations.[4] In most cases, this will involve disposal through a licensed hazardous waste disposal company.
Protocol for Small Quantities of Solid Waste:
-
Ensure all personal protective equipment is worn.
-
Carefully transfer the solid waste into a designated hazardous waste container.
-
Seal the container and ensure it is properly labeled.
-
Store the container in the designated hazardous waste accumulation area.
-
Arrange for pickup by your institution's EHS or a licensed waste disposal contractor.
Protocol for Contaminated Labware (e.g., glassware, pipette tips):
-
Rinse the contaminated labware with a suitable solvent (e.g., ethanol or acetone) to remove residual chemical.
-
Collect the rinse solvent as hazardous waste in a separate, appropriately labeled container.
-
After triple rinsing, the labware may be washed and reused or disposed of as non-hazardous waste, pending institutional policies.[5]
Protocol for Aqueous Waste Solutions:
-
Neutralization (if permissible by your institution's EHS): For acidic aqueous solutions, neutralization may be an option. This should only be performed by trained personnel in a fume hood.
-
Slowly add a dilute base (e.g., 5% sodium bicarbonate solution) while stirring.
-
Monitor the pH of the solution. The target pH should be between 6.0 and 8.0.
-
Once neutralized, the solution must still be collected as hazardous waste unless otherwise directed by EHS.
-
-
Collection: Collect all aqueous waste containing this compound in a designated hazardous waste container.
-
Disposal: Arrange for pickup by your institution's EHS or a licensed waste disposal contractor.
Waste Disposal Workflow
Caption: Waste disposal workflow for this compound.
Regulatory Compliance
All hazardous waste management activities must comply with the Resource Conservation and Recovery Act (RCRA) as implemented by the U.S. Environmental Protection Agency (EPA) and any applicable state and local regulations.[4] Generators of hazardous waste are responsible for its proper identification, management, and disposal from "cradle-to-grave."[4] This includes using a manifest system for off-site transportation of the waste to a permitted treatment, storage, and disposal facility (TSDF).[6]
References
- 1. 4-Fluoro-3-methoxyaniline AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]
- 2. synquestlabs.com [synquestlabs.com]
- 3. fishersci.com [fishersci.com]
- 4. m.youtube.com [m.youtube.com]
- 5. Hazardous Waste Disposal Procedures | The University of Chicago Environmental Health and Safety [safety.uchicago.edu]
- 6. epa.gov [epa.gov]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 4-Fluoro-3-methoxyaniline Hydrochloride
This technical support center provides detailed troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 4-fluoro-3-methoxyaniline hydrochloride. Our aim is to help improve yield, purity, and consistency in your experimental work.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route to 4-fluoro-3-methoxyaniline?
A1: The most prevalent and high-yielding method is the catalytic hydrogenation of the nitro precursor, 2-fluoro-5-nitroanisole. This method is favored for its clean conversion and high efficiency. An alternative, classic method involves the reduction of the same starting material using iron powder in the presence of an acid like hydrochloric acid (Fe/HCl).
Q2: What are the critical parameters affecting the yield of the nitro reduction step?
A2: The key parameters to control are reaction temperature, hydrogen pressure (for catalytic hydrogenation), catalyst selection and loading, and reaction time. For Fe/HCl reductions, the rate of acid addition and the quality of the iron powder are crucial.
Q3: What are common side reactions or impurities I should be aware of?
A3: Potential impurities include unreacted 2-fluoro-5-nitroanisole, intermediates such as the corresponding nitroso and hydroxylamine species (though often transient), and byproducts from over-reduction or side reactions. In catalytic hydrogenations, dehalogenation (loss of the fluorine atom) can be a concern, leading to the formation of 3-methoxyaniline.
Q4: How is the final hydrochloride salt typically formed?
A4: The hydrochloride salt is formed by treating the purified 4-fluoro-3-methoxyaniline free base with hydrochloric acid. This is a simple acid-base reaction. The process usually involves dissolving the free base in a suitable organic solvent and then adding a solution of HCl (e.g., HCl in isopropanol or diethyl ether) or bubbling HCl gas through the solution to precipitate the salt.
Q5: My final product is a dark color. Is this normal and how can I purify it?
A5: Anilines are prone to air oxidation, which can result in discoloration (often brown to black). While a slight off-white or tan color might be acceptable, a very dark product indicates impurities. Purification can be achieved by recrystallization from a suitable solvent system (e.g., ethanol/water, isopropanol/heptane) or by column chromatography on silica gel. Performing the workup and purification under an inert atmosphere (e.g., nitrogen or argon) can help minimize oxidation.
Troubleshooting Guides
Problem 1: Low Yield in Catalytic Hydrogenation of 2-Fluoro-5-nitroanisole
| Potential Cause | Troubleshooting Steps |
| Inactive or Poisoned Catalyst | - Ensure the catalyst (e.g., Pd/C) is fresh and has been stored correctly under an inert atmosphere. - Increase the catalyst loading in small increments (e.g., from 5 mol% to 7.5 mol%). - Check the purity of the starting material and solvent for potential catalyst poisons like sulfur or thiol compounds.[1] |
| Insufficient Hydrogen Pressure or Poor Mixing | - Ensure the system is properly sealed and maintains the target hydrogen pressure (a pressure of at least 5 bar is recommended).[2] - Increase the stirring rate to ensure efficient mixing of the three-phase system (solid catalyst, liquid substrate solution, gaseous hydrogen). |
| Suboptimal Reaction Temperature | - For this reaction, a temperature of at least 50°C is recommended to ensure a reasonable reaction rate.[2] - Gradually increase the temperature in 10°C increments, but be mindful that excessively high temperatures can promote side reactions like dehalogenation. |
| Incomplete Reaction | - Increase the reaction time and monitor the progress by TLC or HPLC until the starting material is fully consumed. - Ensure the hydrogen supply is not depleted during the reaction. |
Problem 2: Product Loss or Difficulty During Workup and Salt Formation
| Potential Cause | Troubleshooting Steps |
| Formation of Emulsions During Extraction | - Add a small amount of brine (saturated NaCl solution) to the aqueous layer to help break the emulsion. - Filter the biphasic mixture through a pad of Celite. |
| Low Yield of Hydrochloride Salt | - Ensure the free base is fully dissolved before adding hydrochloric acid. - Add a co-solvent in which the hydrochloride salt is less soluble (e.g., heptane, diethyl ether) to induce precipitation. - Cool the solution in an ice bath to maximize crystallization. |
| Product is Oily or Gummy, Fails to Crystallize | - Ensure all water has been removed from the free base before attempting salt formation. Dry the organic extract containing the free base thoroughly with a drying agent like Na₂SO₄ or MgSO₄. - Try triturating the oil with a non-polar solvent like hexane or diethyl ether to induce solidification. |
| Product Purity Issues | - After reduction with Fe/HCl, the aniline is protonated. Ensure the reaction mixture is made sufficiently basic (pH > 9) to isolate the free amine before purification and salt formation. - Use a slight excess of hydrochloric acid during salt formation to ensure all the basic aniline is converted to the salt, as residual free base can be an impurity. |
Experimental Protocols
Method 1: Catalytic Hydrogenation of 2-Fluoro-5-nitroanisole
This method is based on a patented industrial process and is recommended for achieving high yields.[2]
Reagents and Materials:
-
2-Fluoro-5-nitroanisole
-
Palladium on carbon (10% Pd/C, 50% wet)
-
Methanol
-
Ethyl Acetate
-
Water
-
Celite
-
Hydrogenation reactor
Procedure:
-
In a suitable hydrogenation reactor, charge 2-fluoro-5-nitroanisole (1 equivalent).
-
Add methanol as the solvent.
-
Carefully add 10% Pd/C catalyst.
-
Seal the reactor and purge several times with nitrogen, followed by hydrogen.
-
Pressurize the reactor with hydrogen to at least 5 bar.[2]
-
Heat the reaction mixture to at least 50°C with vigorous stirring.[2]
-
Maintain the reaction for approximately 8 hours, or until hydrogen uptake ceases and starting material is consumed (monitor by TLC/HPLC).
-
Cool the reactor to room temperature, carefully vent the excess hydrogen, and purge with nitrogen.
-
Filter the reaction mixture through a pad of Celite to remove the catalyst, rinsing the pad with methanol.[2]
-
Combine the filtrates and concentrate under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with water.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield 4-fluoro-3-methoxyaniline as a solid. A typical reported yield for this step is around 90.5%.[2]
Method 2: Formation of the Hydrochloride Salt
Reagents and Materials:
-
4-Fluoro-3-methoxyaniline (free base)
-
Isopropanol (or another suitable solvent like ethyl acetate)
-
Hydrochloric acid solution (e.g., 2M HCl in diethyl ether, or concentrated HCl)
Procedure:
-
Dissolve the purified 4-fluoro-3-methoxyaniline in a minimum amount of a suitable solvent like isopropanol or ethyl acetate.
-
While stirring, slowly add a slight molar excess (e.g., 1.1 equivalents) of hydrochloric acid solution.
-
The hydrochloride salt should precipitate out of the solution. If precipitation is slow, it can be induced by cooling the mixture in an ice bath or by adding a non-polar co-solvent.
-
Stir the resulting slurry for 30-60 minutes to ensure complete precipitation.
-
Collect the solid product by filtration, wash with a small amount of cold solvent (e.g., isopropanol or diethyl ether), and dry under vacuum.
Data Presentation
Table 1: Impact of Reaction Parameters on Nitroarene Reduction Yield (Illustrative)
| Parameter | Condition A | Condition B | Condition C | Expected Outcome |
| Catalyst | 5% Pd/C | 10% Pd/C | Fe Powder | Pd/C generally gives cleaner reactions and higher yields than Fe/HCl. |
| Temperature | 25°C | 50°C | 80°C | Increasing temperature generally increases reaction rate. Optimal temperature for Pd/C is often 50-80°C.[2] |
| H₂ Pressure | 1 bar | 5 bar | 10 bar | Higher pressure increases hydrogen concentration in the solution, leading to a faster reaction rate. 5 bar is a good starting point.[2] |
| Reaction Time | 2 hours | 8 hours | 16 hours | Reaction should be monitored to completion. 8 hours is a typical timeframe for this scale.[2] |
| Yield | Moderate | High (>90%) | High (>90%) | Optimized conditions (B and C) are expected to give the highest yields. |
Note: This table is illustrative and based on general principles of nitroarene hydrogenation. Optimal conditions should be determined experimentally for each specific setup.
Visualizations
References
troubleshooting common side reactions with 4-fluoro-3-methoxyaniline hydrochloride
Welcome to the technical support center for 4-fluoro-3-methoxyaniline hydrochloride. This guide is designed to assist researchers, scientists, and drug development professionals in troubleshooting common side reactions and optimizing experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What are the most common causes of low yield in reactions involving this compound?
A1: Low yields can stem from several factors. The hydrochloride salt is acidic and may require neutralization or the use of a non-nucleophilic base before reaction with acid-sensitive reagents. The aniline itself is moderately basic, a factor influenced by the opposing electronic effects of the electron-donating methoxy group and the electron-withdrawing fluorine atom. Inadequate temperature control, particularly in sensitive reactions like diazotization for Sandmeyer reactions, can lead to decomposition of intermediates. Finally, incomplete reactions or the formation of side products that complicate purification can also contribute to lower yields.
Q2: My reaction mixture has turned dark brown or black. What could be the cause?
A2: Anilines, including 4-fluoro-3-methoxyaniline, are susceptible to oxidation, which often results in the formation of colored polymeric impurities. This can be exacerbated by exposure to air, light, or certain reagents, particularly at elevated temperatures. Ensure your reaction is performed under an inert atmosphere (e.g., nitrogen or argon) and that your solvents are degassed.
Q3: How does the hydrochloride salt affect the reactivity of the aniline?
A3: The hydrochloride salt protonates the amino group, rendering it non-nucleophilic. For reactions requiring a nucleophilic amine, such as amide bond formation or nucleophilic aromatic substitution, the free base must be generated in situ or beforehand. This is typically achieved by adding a suitable base, such as triethylamine, diisopropylethylamine (DIPEA), or an inorganic base like sodium bicarbonate or potassium carbonate.
Q4: What are the recommended storage conditions for this compound?
A4: To maintain its stability, this compound should be stored in a tightly sealed container in a cool, dry, and dark place. Storage under an inert atmosphere is recommended to prevent oxidation and moisture absorption.
Troubleshooting Guides
Amide Coupling Reactions
Amide bond formation is a common application for 4-fluoro-3-methoxyaniline. However, challenges can arise due to the electronic nature and steric hindrance of the substituents.
Issue: Low or No Amide Product Formation
| Potential Cause | Troubleshooting Steps |
| Incomplete neutralization of the hydrochloride salt | Ensure at least one equivalent of a non-nucleophilic base (e.g., DIPEA, triethylamine) is added to liberate the free aniline. For sensitive substrates, consider using a stronger, non-nucleophilic base like DBU. |
| Low nucleophilicity of the aniline | The fluorine atom reduces the electron density on the aromatic ring, decreasing the nucleophilicity of the amine. Use more forcing reaction conditions, such as higher temperatures or longer reaction times. Consider using more potent coupling agents like HATU or COMU. |
| Steric hindrance from the ortho-methoxy group | The methoxy group ortho to the amine can sterically hinder the approach of the activated carboxylic acid. Use less sterically demanding coupling agents and ensure efficient stirring. |
| Side reaction with the coupling agent | Some coupling agents can react with the aniline to form undesired byproducts. Ensure the carboxylic acid is fully activated before the addition of the aniline. |
Issue: Formation of Impurities
| Potential Impurity | Identification and Removal |
| Unreacted starting material | Monitor the reaction by TLC or LC-MS. Unreacted aniline can often be removed by an acidic wash (e.g., 1M HCl) during workup, provided the product is not acid-labile. |
| Homocoupling of the carboxylic acid (anhydride formation) | This can occur with some coupling agents. Use of an additive like HOBt or HOAt can suppress this side reaction. Purification can be achieved by column chromatography. |
| Epimerization of chiral carboxylic acids | If using a chiral carboxylic acid, racemization can occur, especially with carbodiimide-based coupling agents. The use of additives like HOBt or employing coupling agents known for low racemization (e.g., COMU) is recommended. |
-
To a solution of the carboxylic acid (1.0 eq) and a suitable coupling agent (e.g., HATU, 1.1 eq) in an anhydrous aprotic solvent (e.g., DMF, DCM) under an inert atmosphere, add a non-nucleophilic base (e.g., DIPEA, 2.5 eq).
-
Stir the mixture at room temperature for 15-30 minutes to allow for the activation of the carboxylic acid.
-
Add a solution of this compound (1.2 eq) in the reaction solvent.
-
Stir the reaction at room temperature or elevated temperature (e.g., 50 °C) and monitor its progress by TLC or LC-MS.
-
Upon completion, dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash sequentially with 1M HCl, saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Sandmeyer Reaction
The Sandmeyer reaction allows for the conversion of the amino group of 4-fluoro-3-methoxyaniline into various other functionalities via a diazonium salt intermediate.
Issue: Low Yield of Sandmeyer Product
| Potential Cause | Troubleshooting Steps |
| Incomplete diazotization | Ensure the reaction is carried out at low temperatures (0-5 °C) to prevent decomposition of the diazonium salt. Use a slight excess of sodium nitrite. Test for the presence of excess nitrous acid using starch-iodide paper (a blue-black color indicates excess). |
| Decomposition of the diazonium salt | Maintain low temperatures throughout the diazotization and subsequent reaction with the copper(I) salt. Avoid exposure to light. The presence of electron-donating groups like methoxy can destabilize the diazonium salt. |
| Side reaction with solvent | If water is used as a solvent, phenol formation is a common side reaction, especially at elevated temperatures.[1] Use of a non-aqueous solvent system may be beneficial for certain transformations. |
| Inactive copper(I) catalyst | Ensure the copper(I) salt is fresh and has not been oxidized to copper(II). |
Issue: Formation of Byproducts
| Potential Byproduct | Formation and Mitigation |
| Phenol derivative | Formed by the reaction of the diazonium salt with water.[1] This is minimized by maintaining low temperatures and avoiding excess water. |
| Azo coupling product | The diazonium salt can couple with unreacted aniline or other electron-rich aromatic species. This is minimized by ensuring complete diazotization before the addition of the copper(I) salt. |
| Biaryl compounds | Formed from the coupling of two aryl radicals.[1] This can be influenced by the reaction conditions and the nature of the substituents. |
-
Dissolve this compound (1.0 eq) in a mixture of HBr (48%, e.g., 3 eq) and water.
-
Cool the solution to 0-5 °C in an ice-salt bath.
-
Slowly add a solution of sodium nitrite (1.1 eq) in water dropwise, keeping the temperature below 5 °C.
-
Stir the mixture for 30 minutes at 0-5 °C.
-
In a separate flask, dissolve copper(I) bromide (1.2 eq) in HBr.
-
Slowly add the cold diazonium salt solution to the copper(I) bromide solution, allowing for the evolution of nitrogen gas.
-
Allow the reaction to warm to room temperature and stir for several hours.
-
Extract the product with an organic solvent (e.g., diethyl ether), wash with water and brine, dry over anhydrous Na₂SO₄, and concentrate.
-
Purify by column chromatography or distillation.
Quantitative Data Summary
The following table summarizes key physicochemical properties of 4-fluoro-3-methoxyaniline and its hydrochloride salt.
| Property | 4-Fluoro-3-methoxyaniline | This compound |
| CAS Number | 64465-53-8 | 22510-10-7 |
| Molecular Formula | C₇H₈FNO | C₇H₉ClFNO |
| Molecular Weight | 141.14 g/mol | 177.60 g/mol |
| Appearance | Brown to black solid | Data not widely available |
| Melting Point | 66-68 °C | Data not widely available |
| Boiling Point | 135 °C at 18 Torr | Data not widely available |
Note: The data presented is compiled from various chemical suppliers and may vary slightly between batches.
References
Technical Support Center: Purification of Crude 4-Fluoro-3-Methoxyaniline Hydrochloride
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the purification of crude 4-fluoro-3-methoxyaniline hydrochloride from reaction mixtures.
Troubleshooting Guide
This section addresses specific issues that may be encountered during the purification of this compound.
| Problem ID | Issue | Potential Cause(s) | Suggested Solution(s) |
| PUR-001 | Product is discolored (e.g., brown, black, or reddish) | Oxidation of the aniline functional group due to exposure to air and/or light. | 1. Attempt recrystallization from a suitable solvent system (e.g., ethanol/water, isopropanol).2. If recrystallization is ineffective, consider treating the solution with activated charcoal before filtration.3. Store the purified product under an inert atmosphere (e.g., nitrogen or argon) and protect it from light. |
| PUR-002 | Low yield after recrystallization | 1. The chosen solvent is too effective at room temperature, leading to product loss in the mother liquor.2. Too much solvent was used during the dissolution step.3. Premature crystallization occurred during hot filtration. | 1. Perform careful solvent screening to find a solvent in which the compound has high solubility when hot and low solubility when cold.2. Use the minimum amount of hot solvent required to dissolve the crude product.3. Preheat the filtration apparatus (e.g., funnel, filter flask) to prevent the solution from cooling and crystallizing prematurely. |
| PUR-003 | Product "oils out" instead of forming crystals | The compound separates from the solution as a liquid instead of a solid. This can happen if the boiling point of the solvent is higher than the melting point of the solute or if the solution is supersaturated. | 1. Reheat the solution and add more of the primary solvent to decrease saturation.2. Ensure the solution cools slowly. Rapid cooling can favor oil formation over crystal growth.3. Try adding a seed crystal to induce proper crystallization. |
| PUR-004 | Insoluble impurities remain in the final product | The impurity has similar solubility characteristics to the desired product in the chosen recrystallization solvent. | 1. Try a different recrystallization solvent or a solvent mixture.2. Perform an acid-base extraction. Dissolve the crude product in a dilute aqueous acid (e.g., HCl), wash with an organic solvent (e.g., ethyl acetate) to remove non-basic impurities, and then regenerate the free amine by adding a base before converting it back to the hydrochloride salt. |
| PUR-005 | Product is not sufficiently pure after a single recrystallization | The crude material contains a high level of impurities. | 1. Perform a second recrystallization.2. Consider using a different purification technique, such as column chromatography on silica gel for the free amine before conversion to the hydrochloride salt. |
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in crude this compound?
A1: Common impurities can be process-related and may include unreacted starting materials, by-products from the synthesis, and degradation products. For instance, if synthesized via the reduction of a nitro precursor, residual nitro compound could be present. Other potential impurities could be isomers or related aniline derivatives.
Q2: What is a good starting solvent system for the recrystallization of this compound?
A2: For substituted aniline hydrochlorides, polar protic solvents are often a good starting point. A mixed solvent system of ethanol and water is commonly effective.[1] The compound is typically dissolved in a minimal amount of hot ethanol, and then hot water is added dropwise until the solution becomes slightly cloudy, indicating the point of saturation. A few more drops of hot ethanol can be added to redissolve the precipitate, and then the solution is allowed to cool slowly. Isopropanol can also be a suitable solvent.[2]
Q3: How can I remove colored impurities from my crude product?
A3: Colored impurities, often resulting from oxidation, can sometimes be removed by treating the hot solution of your crude product with a small amount of activated charcoal before the filtration step of recrystallization. The charcoal adsorbs the colored impurities, which are then removed by filtration.
Q4: My purified this compound is a solid. How can I confirm its purity?
A4: Several analytical techniques can be used to assess the purity of your final product:
-
Melting Point Analysis: A pure compound will have a sharp melting point range. Impurities typically broaden and depress the melting point.
-
Thin-Layer Chromatography (TLC): A pure compound should ideally show a single spot on a TLC plate.
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Spectroscopic Methods: Techniques like Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, ¹⁹F), Infrared (IR) spectroscopy, and Mass Spectrometry (MS) can confirm the structure and identify any remaining impurities. High-Performance Liquid Chromatography (HPLC) is also a powerful tool for quantifying purity.
Q5: What are the recommended storage conditions for purified this compound?
A5: Like many anilines, this compound can be sensitive to air and light. It is advisable to store the purified solid in a tightly sealed container, under an inert atmosphere (e.g., nitrogen or argon), and protected from light in a cool, dry place.
Experimental Protocols
Protocol 1: Purification by Recrystallization
This protocol outlines a general procedure for the purification of crude this compound using a mixed solvent system.
Materials:
-
Crude this compound
-
Ethanol (95% or absolute)
-
Deionized water
-
Activated charcoal (optional)
-
Erlenmeyer flasks
-
Heating mantle or hot plate
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Buchner funnel and vacuum flask
-
Filter paper
Procedure:
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of hot ethanol to dissolve the solid completely with gentle heating and stirring.
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Decolorization (Optional): If the solution is highly colored, remove it from the heat and add a small amount of activated carbon. Gently swirl the flask for a few minutes.
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Hot Filtration: If activated carbon was used or if there are insoluble impurities, perform a hot gravity filtration to remove them. It is crucial to keep the solution hot during this step to prevent premature crystallization.
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Crystallization: Reheat the solution to ensure everything is dissolved. Slowly add hot water dropwise until the solution becomes slightly cloudy (the point of saturation). Add a few drops of hot ethanol to redissolve the precipitate and obtain a clear solution.
-
Cooling: Remove the flask from the heat and allow it to cool slowly to room temperature. For maximum yield, you can then place the flask in an ice bath.
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Isolation: Collect the crystals by vacuum filtration using a Buchner funnel.
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Washing: Wash the crystals with a small amount of cold ethanol/water mixture.
-
Drying: Dry the purified crystals in a vacuum oven at a moderate temperature.
Protocol 2: Purification by Acid-Base Extraction
This method is useful for removing non-basic impurities.
Materials:
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Crude this compound
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Dilute hydrochloric acid (e.g., 1 M HCl)
-
Sodium hydroxide solution (e.g., 2 M NaOH)
-
Ethyl acetate or other suitable organic solvent
-
Separatory funnel
-
Concentrated hydrochloric acid
Procedure:
-
Dissolution: Dissolve the crude this compound in water.
-
Extraction of Non-Basic Impurities: Transfer the aqueous solution to a separatory funnel and wash it with ethyl acetate. The non-basic impurities will partition into the organic layer. Discard the organic layer. Repeat the washing if necessary.
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Liberation of the Free Amine: Cool the aqueous layer in an ice bath and slowly add sodium hydroxide solution with stirring until the solution is basic (check with pH paper). The free 4-fluoro-3-methoxyaniline will precipitate or form an oil.
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Extraction of the Free Amine: Extract the free amine into an organic solvent like ethyl acetate. Combine the organic extracts.
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Drying: Dry the organic extract over an anhydrous drying agent (e.g., anhydrous sodium sulfate).
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Formation of the Hydrochloride Salt: Filter off the drying agent. To the filtrate, slowly add a stoichiometric amount of concentrated hydrochloric acid while stirring. The hydrochloride salt should precipitate.
-
Isolation and Drying: Collect the precipitate by vacuum filtration, wash with a small amount of cold ethyl acetate, and dry under vacuum.
Visualizations
References
optimizing temperature and reaction time for 4-fluoro-3-methoxyaniline hydrochloride reactions
This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for optimizing reactions involving 4-fluoro-3-methoxyaniline hydrochloride.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the synthesis and subsequent reactions of 4-fluoro-3-methoxyaniline and its hydrochloride salt.
Issue 1: Low Yield in the Synthesis of 4-Fluoro-3-methoxyaniline via Reduction of 2-Fluoro-5-nitroanisole
Potential Cause: Incomplete reaction or degradation of the product.
Recommended Solutions:
-
Optimize Reaction Temperature: The reduction of the nitro group is an exothermic reaction. Maintaining a controlled temperature is crucial. Initially, the addition of hydrochloric acid should be done at a low temperature (e.g., 0°C) to manage the exotherm. Subsequently, the reaction mixture can be stirred at a moderate temperature (e.g., 20°C) for an extended period to ensure completion.[1]
-
Monitor Reaction Time: The reaction should be monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to determine the point of completion. An 18-hour reaction time at 20°C has been reported to be effective.[1]
-
Ensure Efficient Agitation: Proper stirring is necessary to ensure good mixing of the reactants, especially in a heterogeneous mixture involving iron powder.
Issue 2: Formation of Impurities During Reactions
Potential Cause: Side reactions due to suboptimal reaction conditions or reactive functional groups.
Recommended Solutions:
-
Protecting the Amine Group: The aniline group is susceptible to oxidation and can participate in unwanted side reactions. For reactions like nitration, it is often necessary to protect the amine functionality, for example, through acetylation.[2][3]
-
Control of Reaction Temperature: For many reactions involving substituted anilines, lower temperatures can favor the desired product and minimize the formation of byproducts.[2]
-
Inert Atmosphere: To prevent oxidation of the aniline, it is advisable to conduct reactions under an inert atmosphere (e.g., nitrogen or argon).
Issue 3: Difficulty in Product Isolation and Purification
Potential Cause: The product may be soluble in the aqueous phase, or emulsions may form during extraction.
Recommended Solutions:
-
pH Adjustment: Before extraction, ensure the aqueous layer is basified to a neutral or slightly alkaline pH to convert the aniline hydrochloride to its free base, which is more soluble in organic solvents.[1]
-
Choice of Extraction Solvent: Use a suitable organic solvent for extraction, such as ethyl acetate or dichloromethane. Multiple extractions may be necessary to maximize the recovery of the product.
-
Brine Wash: Washing the combined organic layers with brine (saturated NaCl solution) can help to break emulsions and remove residual water.
Frequently Asked Questions (FAQs)
Q1: What is a typical method for the synthesis of 4-fluoro-3-methoxyaniline?
A1: A common method is the reduction of 2-fluoro-5-nitroanisole. This can be achieved using iron powder in the presence of ethanol and hydrochloric acid. The reaction is typically started at a low temperature and then stirred at room temperature for several hours.[1]
Q2: How can I optimize the yield of my reaction involving 4-fluoro-3-methoxyaniline?
A2: Optimization of reaction parameters such as temperature, reaction time, and reagent stoichiometry is key. For instance, in a continuous flow nitration of a similar compound, increasing the temperature from 60°C to 80°C increased the yield to over 99% with a shorter residence time.[2]
Q3: What are the key parameters to control during a deacetylation of an N-acetylated fluoro-methoxyaniline?
A3: For the deprotection of an acetylated aminofluoromethoxybenzene derivative, heating the compound in aqueous HCl (e.g., 0.7 M) at a temperature of around 76°C for several hours (e.g., 5 hours) has been shown to lead to full conversion.[2]
Data Presentation
The following tables summarize quantitative data for reactions involving substituted anilines, which can serve as a reference for optimizing reactions with this compound.
Table 1: Optimization of Nitration of N-acetyl-4-fluoro-2-methoxyaniline [2]
| Entry | Temperature (°C) | Residence Time (min) | Equivalents of HNO₃ | Yield (%) |
| 1 | 70 | 16 | 30 | 98 |
| 2 | 70 | 16 | 15 | 64 |
| 3 | 20 | 1 | 30 | 88 |
| 4 | 20 | 16 | 30 | 94 |
| 5 | 60 | 1 | 30 | >99 |
| 6 | 80 | 0.5 | 30 | >99 |
Table 2: General Conditions for Synthesis of Substituted Anilines via Catalytic Hydrogenation [4]
| Parameter | Typical Value |
| Temperature | 50-100°C |
| Hydrogen Pressure | 0.1-5 MPa |
| Catalyst | Platinum on carbon (Pt/C) or Palladium on carbon (Pd/C) |
| Reaction Time | 2-12 hours |
Experimental Protocols
Protocol 1: Synthesis of 4-fluoro-3-methoxyaniline from 2-fluoro-5-nitroanisole[1]
Materials:
-
2-fluoro-5-nitroanisole
-
Iron powder
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Ethanol
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Concentrated hydrochloric acid
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Sodium carbonate
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Ethyl acetate
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Anhydrous sodium sulfate
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Diatomaceous earth
Procedure:
-
Suspend 2-fluoro-5-nitroanisole (6.5 g, 0.038 mol) and iron powder (10.6 g, 0.19 mol) in ethanol (90 ml) and heat the mixture to 50°C.
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Add concentrated hydrochloric acid (120 ml) dropwise to the reaction mixture at 0°C.
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Stir the reaction mixture at 20°C for 18 hours.
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Filter the reaction mixture through diatomaceous earth and wash the filter cake with ethanol.
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Combine the filtrate and washings and concentrate under reduced pressure.
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Alkalize the residue to a neutral pH with solid sodium carbonate.
-
Extract the aqueous phase with ethyl acetate.
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Combine the organic phases, wash with water and saturated saline, and dry over anhydrous sodium sulfate.
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Concentrate the organic phase to obtain the product.
Protocol 2: Deprotection of N-acetyl-4-fluoro-2-methoxy-5-nitroaniline[2]
Materials:
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N-acetyl-4-fluoro-2-methoxy-5-nitroaniline
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Aqueous Hydrochloric Acid (0.7 M)
-
Sodium bicarbonate (NaHCO₃)
-
Methyl tert-butyl ether (MTBE)
Procedure:
-
Suspend the crystalline N-acetyl-4-fluoro-2-methoxy-5-nitroaniline in 0.7 M aqueous HCl.
-
Heat the suspension to 76°C, at which point the solids should dissolve.
-
Maintain the temperature for 5 hours, monitoring for full conversion by HPLC.
-
After cooling, perform an extraction using aqueous NaHCO₃ and MTBE.
-
Filter and dry the organic phase to isolate the product.
Visualizations
Caption: General experimental workflow for synthesis reactions.
References
Technical Support Center: Production of 4-fluoro-3-methoxyaniline hydrochloride
Welcome to the technical support center for the synthesis and scale-up of 4-fluoro-3-methoxyaniline hydrochloride. This resource is designed for researchers, scientists, and drug development professionals to address common challenges encountered during production.
Frequently Asked Questions (FAQs)
Q1: What is the most common laboratory-scale synthesis route for 4-fluoro-3-methoxyaniline?
A1: The most common and direct synthesis route is the reduction of the corresponding nitro compound, 2-fluoro-5-nitroanisole.[1] This reduction is typically achieved using a metal catalyst, such as iron powder in the presence of an acid like hydrochloric acid, or through catalytic hydrogenation.[1]
Q2: What are the critical process parameters to monitor during the scale-up of the reduction step?
A2: When scaling up the reduction of 2-fluoro-5-nitroanisole, several parameters are critical for ensuring reaction efficiency, safety, and product purity:
-
Temperature Control: Exothermic reactions, like nitrations and reductions, can pose a risk of thermal runaway, making efficient heat transfer crucial at larger scales.[2][3]
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Reagent Addition Rate: The controlled addition of reagents is vital to manage the reaction exotherm and prevent the formation of byproducts.[4]
-
Agitation/Mixing: Ensuring proper mixing is essential, especially in heterogeneous mixtures (like those involving a solid catalyst or reagent), to maintain consistent reaction rates.[2]
-
Purity of Starting Materials: Impurities in the starting materials or solvents, such as sulfur or heavy metals, can poison catalysts and lead to sluggish or incomplete reactions.[5]
Q3: What are the potential side reactions and impurities I should be aware of?
A3: During the synthesis, several side reactions can occur, leading to impurities:
-
Incomplete Reduction: The reaction may halt at intermediate stages, forming nitroso or hydroxylamine intermediates. These can further react to form azoxy or azo compounds.[5]
-
Oxidation: The aniline product is susceptible to oxidation, especially if exposed to air for extended periods, which can result in discoloration (e.g., brown to black).[1]
-
Regioisomers: If the synthesis involves nitration steps on precursors, the formation of regioisomers can be a challenge, potentially requiring chromatographic separation.[6]
Q4: How is the hydrochloride salt typically formed and what are the challenges?
A4: The hydrochloride salt is formed by treating the isolated 4-fluoro-3-methoxyaniline free base with hydrochloric acid in a suitable solvent (e.g., ethanol, isopropanol). Challenges in this step include ensuring the complete conversion to the salt, controlling crystallization to obtain the desired particle size and polymorphic form, and efficiently drying the final product to remove residual solvent and moisture.
Q5: What analytical methods are recommended for purity assessment?
A5: A combination of analytical techniques is recommended for a comprehensive purity assessment:
-
High-Performance Liquid Chromatography (HPLC): Ideal for quantifying the main compound and detecting non-volatile impurities. A purity of ≥99.5% is often required for pharmaceutical development.[7]
-
Gas Chromatography-Mass Spectrometry (GC-MS): Suitable for identifying and quantifying volatile impurities and byproducts.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Essential for structural confirmation of the final product and identifying structural isomers or other impurities.[7]
Troubleshooting Guides
This section provides solutions to common problems encountered during the synthesis of this compound.
| Problem | Potential Cause | Recommended Solution |
| Low Yield or Incomplete Reduction | Inactive or poisoned catalyst (e.g., iron powder, Pd/C). | - Ensure the catalyst is fresh and stored under appropriate conditions.[5]- Purify starting materials and solvents to remove potential catalyst poisons like sulfur compounds.[5]- Increase catalyst loading incrementally. |
| Insufficient acid or reducing agent. | - Titrate the starting material to ensure the correct stoichiometry of the acid/reducing agent is used.- For catalytic hydrogenation, ensure sufficient hydrogen pressure and efficient stirring.[5] | |
| Suboptimal reaction temperature. | - Gradually increase the reaction temperature in 5-10°C increments, while carefully monitoring for byproduct formation.[5] | |
| Product Discoloration (Brown to Black) | Oxidation of the aniline product. | - Minimize exposure of the reaction mixture and isolated product to air.[1]- Consider working under an inert atmosphere (e.g., nitrogen or argon), especially during workup and purification.[8] |
| Presence of highly colored impurities from side reactions. | - Purify the crude product by recrystallization from a suitable solvent system or by column chromatography. | |
| Difficulty in Product Isolation/Extraction | Incorrect pH during aqueous workup. | - Adjust the pH of the aqueous layer to be basic (pH > 8) to ensure the aniline is in its free base form for efficient extraction into an organic solvent.[1] |
| Emulsion formation during extraction. | - Add a small amount of brine (saturated NaCl solution) to help break the emulsion.- Allow the mixture to stand for a longer period or use centrifugation if available. | |
| Low Purity of Final Hydrochloride Salt | Incomplete conversion to the salt. | - Ensure at least one molar equivalent of HCl is added.- Monitor the pH of the solution to confirm it is acidic. |
| Trapped solvent or impurities in the crystal lattice. | - Optimize the crystallization process by controlling the rate of cooling and agitation.- Wash the filtered salt with a cold, non-polar solvent to remove surface impurities.- Ensure thorough drying under vacuum. |
Data Presentation
Table 1: Physical and Chemical Properties of 4-Fluoro-3-methoxyaniline
| Property | Value | Reference |
| CAS Number | 64465-53-8 | [1] |
| Molecular Formula | C₇H₈FNO | [8][9] |
| Molecular Weight | 141.14 g/mol | [8][9] |
| Appearance | Brown to black solid/powder | [1][8] |
| Melting Point | 66-68 °C | [1] |
| Boiling Point | 135 °C (at 18 Torr) | [1] |
| Storage | 2-8°C, protect from light | [1] |
Experimental Protocols
Protocol 1: Synthesis of 4-Fluoro-3-methoxyaniline via Reduction of 2-Fluoro-5-nitroanisole [1]
-
Materials:
-
2-Fluoro-5-nitroanisole
-
Iron powder
-
Ethanol
-
Concentrated Hydrochloric Acid
-
Sodium Carbonate (Na₂CO₃)
-
Ethyl Acetate
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Diatomaceous earth
-
-
Procedure:
-
Suspend 2-fluoro-5-nitroanisole (1.0 eq) and iron powder (5.0 eq) in ethanol.
-
Heat the suspension to 50°C.
-
Carefully add concentrated hydrochloric acid dropwise to the reaction mixture at 0°C.
-
Stir the reaction mixture at 20°C for 18 hours.
-
Monitor the reaction progress using TLC or HPLC.
-
Upon completion, filter the reaction mixture through diatomaceous earth and wash the filter cake with ethanol.
-
Combine the filtrate and washings and concentrate under reduced pressure to remove ethanol.
-
Alkalize the residue to a neutral pH using solid sodium carbonate.
-
Extract the aqueous phase multiple times with ethyl acetate.
-
Combine the organic phases, wash with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield crude 4-fluoro-3-methoxyaniline.
-
Protocol 2: Formation of this compound
-
Materials:
-
Crude 4-fluoro-3-methoxyaniline
-
Anhydrous solvent (e.g., Isopropanol, Ethanol)
-
Concentrated Hydrochloric Acid or HCl gas
-
-
Procedure:
-
Dissolve the crude 4-fluoro-3-methoxyaniline in a minimal amount of the chosen anhydrous solvent.
-
Cool the solution in an ice bath.
-
Slowly add a stoichiometric amount (1.0-1.1 equivalents) of concentrated hydrochloric acid with vigorous stirring. Alternatively, bubble anhydrous HCl gas through the solution.
-
A precipitate of the hydrochloride salt should form.
-
Continue stirring in the ice bath for 30-60 minutes to ensure complete precipitation.
-
Collect the solid product by vacuum filtration.
-
Wash the filter cake with a small amount of cold solvent to remove residual impurities.
-
Dry the product under vacuum at an appropriate temperature (e.g., 40-50°C) to a constant weight.
-
Visualizations
Caption: Overall workflow for the production of 4-fluoro-3-methoxyaniline HCl.
Caption: Troubleshooting flowchart for low reaction yield.
References
- 1. 错误页 [amp.chemicalbook.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. 4-fluoro-2-methoxyaniline - Reaction / Application on synthetic works_Chemicalbook [chemicalbook.com]
- 5. benchchem.com [benchchem.com]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. benchchem.com [benchchem.com]
- 8. 4-Fluoro-3-methoxyaniline | 64465-53-8 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 9. 4-氟-3-甲氧基苯胺 AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]
resolving solubility issues of 4-fluoro-3-methoxyaniline hydrochloride in organic solvents
This guide is designed for researchers, scientists, and drug development professionals to address common solubility challenges with 4-fluoro-3-methoxyaniline hydrochloride in organic solvents.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its solubility in organic solvents important?
A1: this compound is the hydrochloride salt of the organic compound 4-fluoro-3-methoxyaniline. As a salt, it has significantly different solubility properties compared to its free base form. Understanding its solubility is crucial for various applications such as reaction medium selection, purification by recrystallization, formulation development, and in situ salt formation.
Q2: What general principles govern the solubility of this compound in organic solvents?
A2: Being a hydrochloride salt, this compound is ionic in nature. Therefore, its solubility is primarily dictated by the polarity of the solvent. It is generally more soluble in polar solvents, particularly polar protic solvents that can solvate both the cation and the chloride anion effectively through hydrogen bonding and dipole-dipole interactions. Its solubility in non-polar solvents is expected to be low.
Q3: Why is my this compound not dissolving in a specific organic solvent?
A3: Several factors could be at play. The solvent may not be polar enough to break the crystal lattice energy of the salt. The presence of impurities in either the solvent or the compound can also affect solubility. Additionally, moisture can be a critical factor; some hydrochloride salts are hygroscopic and the presence of water can alter their solubility profile.[1] It is also possible that the common ion effect is reducing solubility if the solvent contains a source of chloride ions.[2]
Q4: Can I convert the hydrochloride salt to its free base to improve solubility in non-polar organic solvents?
A4: Yes, converting the hydrochloride salt to the free base, 4-fluoro-3-methoxyaniline, will significantly increase its solubility in non-polar organic solvents. This is a common strategy in organic synthesis. The conversion is typically achieved by treating a solution or suspension of the salt with a base (e.g., sodium bicarbonate, triethylamine) to neutralize the hydrochloric acid. The free base is generally less polar than the salt.
Troubleshooting Guide
This section provides solutions to common problems encountered when trying to dissolve this compound.
| Problem | Potential Cause | Suggested Solution |
| Compound is insoluble or has very low solubility in a chosen solvent. | The solvent is not polar enough. | - Try a more polar solvent. Good starting points are alcohols like methanol or ethanol. - Consider using a mixture of solvents to fine-tune the polarity. |
| A precipitate forms when adding a co-solvent. | The co-solvent is an anti-solvent, reducing the overall solvating power of the mixture. | - This technique is often used for recrystallization. If complete dissolution is desired, avoid adding anti-solvents. - If a solvent mixture is necessary, add the co-solvent in small portions and observe the effect. |
| The dissolved compound crashes out of solution over time. | The solution was saturated at a higher temperature and the compound is precipitating upon cooling. | - Gently heat the solution to redissolve the compound. - Use a larger volume of solvent to create a less concentrated solution. |
| The compound turns into a sticky or oily sludge. | This may indicate degradation or that the compound is hygroscopic and has absorbed moisture.[1] | - Ensure the solvent is anhydrous. - Handle the compound in a dry atmosphere (e.g., in a glove box). - Consider recrystallization from a suitable solvent system to purify the compound. |
Experimental Protocols
Protocol 1: Small-Scale Solubility Screening
This protocol helps to quickly assess the solubility of this compound in a range of solvents.
Materials:
-
This compound
-
A selection of organic solvents (e.g., methanol, ethanol, isopropanol, acetone, dichloromethane, ethyl acetate, toluene, hexanes)
-
Small vials (e.g., 1.5 mL or 4 mL) with caps
-
Vortex mixer
-
Magnetic stirrer and stir bars (optional)
Procedure:
-
Weigh a small, known amount of this compound (e.g., 10 mg) into each vial.
-
Add a measured volume of a solvent (e.g., 0.5 mL) to the first vial.
-
Cap the vial and vortex for 30-60 seconds.
-
Visually inspect for dissolution. If the solid has dissolved, the compound is soluble at that concentration.
-
If the solid has not dissolved, add another measured volume of the solvent (e.g., 0.5 mL) and repeat the vortexing and observation.
-
Continue adding the solvent in measured increments until the solid dissolves or a large volume has been added, indicating low solubility.
-
Repeat the process for each solvent to be tested.
-
Gentle heating can be applied to assess the effect of temperature on solubility, but be cautious of potential degradation.
Protocol 2: Preparation of the Free Base
This protocol describes how to convert the hydrochloride salt to its free base form.
Materials:
-
This compound
-
A suitable organic solvent in which the free base is soluble (e.g., ethyl acetate, dichloromethane)
-
A weak aqueous base (e.g., saturated sodium bicarbonate solution)
-
Separatory funnel
-
Drying agent (e.g., anhydrous sodium sulfate or magnesium sulfate)
-
Rotary evaporator
Procedure:
-
Dissolve or suspend the this compound in the chosen organic solvent in the separatory funnel.
-
Slowly add the aqueous base to the separatory funnel. CO2 evolution may occur if using bicarbonate.
-
Stopper the funnel and shake gently, periodically venting to release any pressure.
-
Allow the layers to separate. The organic layer contains the free base.
-
Drain the aqueous layer.
-
Wash the organic layer with water and then with brine to remove any remaining base and dissolved water.
-
Drain the organic layer into a clean flask and dry it over the drying agent.
-
Filter off the drying agent and concentrate the organic solution on a rotary evaporator to obtain the free base.
Predicted Solubility Table
The following table provides a qualitative prediction of the solubility of this compound in common organic solvents based on general principles. Experimental verification is highly recommended.
| Solvent Class | Example Solvents | Predicted Solubility | Rationale |
| Polar Protic | Methanol, Ethanol, Water | High | Capable of hydrogen bonding and solvating both the cation and anion of the salt. |
| Polar Aprotic | Acetone, Acetonitrile, DMF, DMSO | Moderate to Low | Can engage in dipole-dipole interactions, but less effective at solvating the chloride anion compared to protic solvents. |
| Halogenated | Dichloromethane, Chloroform | Low | Moderately polar, but limited ability to solvate the ionic compound. |
| Ethers | Diethyl ether, Tetrahydrofuran (THF) | Very Low | Low polarity and limited ability to interact with the salt. |
| Non-Polar | Toluene, Hexanes | Insoluble | Lacks the polarity to overcome the crystal lattice energy of the salt. |
Visual Troubleshooting Guide
References
preventing degradation of 4-fluoro-3-methoxyaniline hydrochloride during storage
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on preventing the degradation of 4-fluoro-3-methoxyaniline hydrochloride during storage.
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of this compound degradation during storage?
A1: The primary cause of degradation for this compound, like other aniline derivatives, is oxidation. The amino group (-NH2) makes the aromatic ring electron-rich and susceptible to oxidation, especially when exposed to atmospheric oxygen.[1] This process can be accelerated by factors such as light, elevated temperatures, and the presence of metal ions.[2]
Q2: What are the visible signs of degradation?
A2: A common visual indicator of degradation is a change in color.[1] Fresh, pure this compound is typically a light brown to gray solid. Upon degradation, particularly through oxidation, it may darken to brown or even black due to the formation of colored impurities like nitroso, nitro, and polymeric species.[3]
Q3: What are the likely degradation pathways for this compound?
A3: Based on its chemical structure, the main degradation pathways are:
-
Oxidation: The aniline functional group is prone to oxidation, leading to the formation of colored impurities. This is the most common degradation pathway.[3]
-
Hydrolysis: The methoxy group (-OCH3) could potentially undergo hydrolysis to a hydroxyl group (-OH) under strong acidic or basic conditions, particularly at elevated temperatures.[3]
-
Photodegradation: Exposure to UV or visible light can provide the energy to initiate degradation reactions, including oxidation.[3]
Q4: How does the hydrochloride salt form affect its stability?
A4: The hydrochloride salt form generally increases the stability of the aniline by protonating the amino group. This reduces its electron-donating capacity, making the compound less susceptible to oxidation compared to its free base form. However, it does not entirely prevent degradation, and proper storage is still crucial.
Q5: Are there any chemical incompatibilities I should be aware of during storage?
A5: Yes, this compound is incompatible with strong oxidizing agents, strong acids, acid anhydrides, and acid chlorides.[3] Contact with these substances should be avoided to prevent vigorous reactions and accelerated degradation.
Troubleshooting Guide
This guide addresses specific issues that may arise during the storage and use of this compound.
Issue 1: The material has changed color (e.g., darkened) upon storage.
-
Possible Cause: This is a strong indication of oxidative degradation. The compound has likely been exposed to air (oxygen) and/or light.
-
Solution:
-
Verify Purity: Before use, assess the purity of the discolored material using an appropriate analytical method, such as High-Performance Liquid Chromatography (HPLC).[2]
-
Purification: If the discoloration is minor and the purity is still acceptable for your application, you may be able to proceed. For high-purity requirements, purification (e.g., recrystallization) may be necessary.
-
Improve Storage: For future prevention, review your storage protocol. Ensure the compound is stored under an inert atmosphere (nitrogen or argon), in a tightly sealed, light-resistant (amber) container, and at the recommended refrigerated temperature (2-8°C).[2][3][4]
-
Issue 2: I am observing inconsistent or unexpected results in my experiments.
-
Possible Cause: The purity of the this compound may have been compromised by degradation, even if a significant color change is not apparent. Degradation products can interfere with reactions.
-
Solution:
-
Purity Analysis: Perform a quantitative analysis (e.g., HPLC or GC) to determine the purity of your starting material. Compare this to the certificate of analysis of a new, unopened batch if possible.[2]
-
Use a Fresh Batch: If degradation is confirmed, it is best to use a fresh, unopened batch of the compound for your experiments to ensure reproducibility.
-
Review Handling Procedures: Ensure that the compound is handled quickly when removed from storage, with minimal exposure to the atmosphere and light. Always ensure the container is properly sealed after use.
-
Troubleshooting Workflow for Compound Stability
Caption: A flowchart for troubleshooting issues related to the stability of this compound.
Data Presentation
Table 1: Recommended Storage Conditions to Minimize Degradation
| Parameter | Recommended Condition | Rationale |
| Temperature | 2-8°C (Refrigerated) | Reduces the rate of chemical degradation reactions, including oxidation.[2][4] |
| Atmosphere | Inert gas (Nitrogen or Argon) | Prevents contact with atmospheric oxygen, a key driver of oxidation.[2] |
| Container | Tightly sealed, amber glass bottle | Prevents exposure to air and moisture; amber glass protects from light to prevent photodegradation.[2][3] |
| Location | Dry, dark place | Minimizes exposure to moisture and light. |
Experimental Protocols
Protocol: HPLC Method for Purity Assessment and Stability Indication
This protocol outlines a general High-Performance Liquid Chromatography (HPLC) method to determine the purity of this compound and detect potential degradation products. Method optimization will be required.
Objective: To quantify the purity of a this compound sample and separate the parent compound from its degradation products.
Materials:
-
This compound sample
-
HPLC-grade acetonitrile
-
HPLC-grade water
-
Formic acid or trifluoroacetic acid
-
Reference standard of this compound
Instrumentation:
-
HPLC system with a UV detector
-
C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size)
Procedure:
-
Mobile Phase Preparation:
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
-
Standard Solution Preparation:
-
Accurately weigh and dissolve a known amount of the reference standard in a suitable diluent (e.g., 50:50 water:acetonitrile) to prepare a stock solution of approximately 1 mg/mL.
-
Prepare working standards of lower concentrations by serial dilution of the stock solution.
-
-
Sample Solution Preparation:
-
Prepare a sample solution of this compound at the same concentration as the primary working standard.
-
-
HPLC Conditions (Example):
-
Column: C18 reverse-phase
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Detection Wavelength: 254 nm (or a wavelength of maximum absorbance for the compound)
-
Gradient Elution:
Time (min) % Mobile Phase A % Mobile Phase B 0 95 5 20 5 95 25 5 95 26 95 5 | 30 | 95 | 5 |
-
-
Analysis:
-
Inject the standard and sample solutions into the HPLC system.
-
Identify the peak for this compound based on the retention time of the reference standard.
-
Calculate the purity of the sample by comparing the peak area of the analyte in the sample to the peak area in the standard of known concentration. Additional peaks represent impurities or degradation products.
-
Visualizations
Potential Degradation Pathways
Caption: Major degradation pathways for this compound.
References
identifying and removing impurities in 4-fluoro-3-methoxyaniline hydrochloride
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 4-fluoro-3-methoxyaniline hydrochloride. Our goal is to offer practical guidance on identifying and removing impurities to ensure the quality and integrity of your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the common types of impurities in this compound?
A1: Impurities in this compound can originate from various stages of the manufacturing process, including synthesis, purification, and storage.[1][2] They are generally categorized as:
-
Organic Impurities: These are the most common and can include:
-
Starting Materials: Unreacted precursors from the synthesis, such as 2-fluoro-5-nitroanisole.
-
Intermediates: Partially reacted molecules that did not proceed to the final product.[3][4]
-
By-products: Formed from side reactions during the synthesis. This can include positional isomers (e.g., 3-fluoro-4-methoxyaniline).
-
Degradation Products: Resulting from the breakdown of the final compound due to factors like exposure to light, heat, or air. Anilines are particularly susceptible to oxidation, which can lead to discoloration.[5]
-
-
Inorganic Impurities: These can include residual catalysts (e.g., palladium on carbon, platinum), reagents, and inorganic salts from the workup process.[2]
-
Residual Solvents: Organic solvents used during synthesis or purification that are not completely removed.[2][3]
Q2: Which analytical techniques are most effective for identifying impurities in this compound?
A2: The most widely used and effective techniques for impurity profiling of aromatic amines and their salts are chromatographic methods:
-
High-Performance Liquid Chromatography (HPLC): This is the preferred method for non-volatile organic impurities. When coupled with a UV detector or a mass spectrometer (LC-MS), it can separate, quantify, and help identify impurities.[6] A reverse-phase C18 column is commonly used for this class of compounds.
-
Gas Chromatography (GC): Ideal for identifying volatile organic impurities, such as residual solvents and certain by-products. Coupling GC with a mass spectrometer (GC-MS) provides powerful identification capabilities based on mass-to-charge ratio and fragmentation patterns.[7][8]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR can help in the structural elucidation of unknown impurities if they are present in sufficient quantities.
-
Infrared (IR) Spectroscopy: Can be used to identify functional groups present in impurities that differ from the parent compound.
Q3: What are the primary methods for removing impurities from this compound?
A3: The choice of purification method depends on the nature of the impurity and the desired purity level. The most common techniques include:
-
Recrystallization: This is a highly effective method for removing small amounts of impurities from a solid sample. The selection of an appropriate solvent or solvent system is critical. For hydrochloride salts, polar solvents like ethanol, isopropanol, or mixtures with water are often good starting points.[9][10]
-
Column Chromatography: This technique is used to separate the desired compound from impurities based on their differential adsorption to a stationary phase (e.g., silica gel or alumina).[11] It is particularly useful for removing impurities with different polarities.
-
Acid-Base Extraction: This can be used to separate the free amine from non-basic impurities before converting it back to the hydrochloride salt. The amine can be extracted into an acidic aqueous layer, leaving non-basic organic impurities in the organic phase.[12][13]
Troubleshooting Guides
Guide 1: Impurity Identification Workflow
This guide outlines a systematic approach to identifying unknown impurities in your this compound sample.
Caption: Workflow for the identification of impurities.
Guide 2: Purification Method Selection
The choice of purification method is critical and depends on the identified impurity. This guide provides a decision-making framework.
Caption: Decision tree for selecting a purification method.
Experimental Protocols
Protocol 1: HPLC Method for Purity Assessment
This is a general-purpose HPLC method adapted for aromatic amines that can be used as a starting point for method development.
| Parameter | Recommended Setting |
| Instrumentation | HPLC with UV or DAD detector |
| Column | C18 reverse-phase, 5 µm, 250 x 4.6 mm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | Start with 95% A, ramp to 5% A over 20 min |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection | 254 nm |
| Injection Volume | 10 µL |
| Sample Prep | Dissolve sample in Mobile Phase A/B (50:50) |
Protocol 2: Recrystallization of this compound
This protocol provides a starting point for purification by recrystallization. Solvent screening is recommended for optimization.
| Step | Procedure |
| 1. Solvent Selection | Test solubility in various polar solvents (e.g., ethanol, isopropanol, methanol, water). A good solvent system will dissolve the compound when hot but not when cold. An ethanol/water mixture is a good starting point.[10] |
| 2. Dissolution | In an Erlenmeyer flask, add the minimum amount of hot solvent (e.g., ethanol) to the crude product to completely dissolve it with heating and stirring. |
| 3. Decolorization | If the solution is colored, add a small amount of activated charcoal and boil for a few minutes. |
| 4. Hot Filtration | If charcoal was used or if insoluble impurities are present, perform a hot gravity filtration to remove them. |
| 5. Crystallization | Allow the filtrate to cool slowly to room temperature. If crystals do not form, try scratching the inside of the flask or adding a seed crystal. Once crystal formation begins, cool the flask in an ice bath to maximize yield.[14] |
| 6. Isolation | Collect the crystals by vacuum filtration using a Büchner funnel. |
| 7. Washing | Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any remaining soluble impurities. |
| 8. Drying | Dry the purified crystals in a vacuum oven at a temperature below the melting point. |
Quantitative Data Summary
| Analytical Method | Sample | Purity (%) | Impurity 1 (%) | Impurity 2 (%) |
| HPLC | Crude Product | |||
| HPLC | After Recrystallization | |||
| HPLC | After Column Chromatography | |||
| GC-MS | Crude Product | |||
| GC-MS | After Purification |
References
- 1. FAQs: Organic Impurities [usp.org]
- 2. fda.gov [fda.gov]
- 3. uspnf.com [uspnf.com]
- 4. mca.gm [mca.gm]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
- 11. Organic Syntheses Procedure [orgsyn.org]
- 12. Workup [chem.rochester.edu]
- 13. youtube.com [youtube.com]
- 14. benchchem.com [benchchem.com]
Technical Support Center: Continuous Flow Synthesis of Aniline Derivatives
Welcome to the technical support center for the continuous flow synthesis of aniline derivatives. This resource is designed for researchers, scientists, and drug development professionals to provide clear, actionable guidance for optimizing your experiments and troubleshooting common issues.
Frequently Asked Questions (FAQs)
Q1: What are the primary advantages of synthesizing aniline derivatives using a continuous flow setup compared to traditional batch methods?
A1: Continuous flow synthesis offers several key advantages, including:
-
Enhanced Safety: Small reactor volumes and superior heat transfer significantly reduce the risks associated with highly exothermic reactions, such as nitroaromatic hydrogenations, and allow for the safe handling of unstable intermediates.[1][2][3]
-
Improved Control and Reproducibility: Precise control over parameters like temperature, pressure, and residence time leads to higher reproducibility and consistency between runs.[4]
-
Increased Efficiency and Yield: Optimized reaction conditions and rapid mixing often result in faster reactions, higher conversions, and better yields.[5][6]
-
Scalability: Scaling up production is typically more straightforward than in batch processes, often by simply extending the run time or "numbering-up" reactors in parallel.[7]
-
Automation: Flow systems are well-suited for automation, enabling high-throughput screening of reaction conditions and unattended operation.[1]
Q2: Which type of flow reactor is best suited for the hydrogenation of nitroaromatics to anilines?
A2: The most common and effective reactor type for this transformation is a packed-bed reactor .[8] This reactor is filled with a solid-supported catalyst (e.g., Palladium on carbon, Pd/C) through which the reaction mixture is pumped.[6] This setup offers a high effective concentration of the catalyst, prevents the need for downstream catalyst filtration, and can be used for extended periods without significant loss of activity.[6][9]
Q3: How can I manage the handling of solids or precipitates in my flow system?
A3: Handling solids is a primary challenge in flow chemistry as it can lead to reactor clogging.[6][10] Strategies to manage this include:
-
Solvent Optimization: Select a solvent system in which all reactants, intermediates, and byproducts are fully soluble under the reaction conditions.[11]
-
Ultrasonication: Immersing the reactor in an ultrasound bath can effectively break up precipitates and prevent blockages.[12]
-
Reactor Design: Using reactors with larger channel diameters or specialized designs like spinning disk reactors can mitigate clogging issues.
-
Slug Flow: Introducing an immiscible gas or liquid to segment the flow can help to scour the reactor walls and transport solid particles.[11]
Q4: What are the best practices for inline purification and workup in a multi-step synthesis involving anilines?
A4: Inline purification is crucial for "telescoping" reactions, where the output of one reactor directly feeds into the next.[9] Common techniques include:
-
Liquid-Liquid Extraction: Using membrane-based separators or co-current flow systems to remove aqueous or organic-soluble impurities. Careful pH control is often necessary to ensure efficient separation of aniline derivatives.[13]
-
Scavenger Resins: Packing columns with solid-supported scavengers to remove specific byproducts, unreacted reagents, or metal catalysts.[14]
-
Catch-and-Release: Using cartridges with resins that temporarily bind the desired product while impurities are washed away. The product is then released by a change in solvent or pH.[14][15]
Troubleshooting Guide
This guide addresses common problems encountered during the continuous flow synthesis of aniline derivatives.
Problem 1: Low Yield or Incomplete Conversion
| Potential Cause | Suggested Solution | Detailed Protocol / Notes |
| Insufficient Residence Time | Decrease the total flow rate to increase the time the reaction mixture spends in the heated/catalytic zone. | Residence Time (min) = Reactor Volume (mL) / Total Flow Rate (mL/min). A "volcano" like curve is sometimes observed for aniline yield as a function of residence time, indicating an optimal point before side reactions begin to dominate.[16] |
| Suboptimal Temperature | Systematically screen a range of temperatures. Hydrogenation reactions are exothermic, but often require an initial thermal input to achieve optimal rates. | For nitrobenzene hydrogenation, temperatures between 60-100°C are often effective.[5][8] Increasing temperature can sometimes compromise selectivity.[16][17] |
| Inadequate Mixing | Ensure reagents are thoroughly mixed before entering the reactor. Use a static mixer or a T-mixer at the point of confluence. | For multiphasic reactions (e.g., gas-liquid), specialized reactors or mixers may be needed to ensure sufficient interfacial area. |
| Catalyst Deactivation | Passivate the system before the first run. If using a packed bed, ensure the catalyst has been properly activated and is not poisoned by impurities in the starting materials. | Catalyst deactivation can sometimes be reversed by washing the packed bed or may require repacking the reactor. Some catalysts can be used for over 250 hours without loss of activity.[6] |
| Incorrect Stoichiometry | Verify the concentrations of your stock solutions and ensure the pump flow rates are accurate and calibrated to deliver the correct molar ratios. | Use inline analytical tools like FTIR or UV/Vis to monitor reagent consumption and confirm steady state. |
Problem 2: Reactor Clogging or High Back-Pressure
| Potential Cause | Suggested Solution | Detailed Protocol / Notes |
| Precipitation of Byproducts/Salts | Introduce a co-solvent to improve the solubility of all components.[12] Alternatively, apply ultrasonication to the reactor.[12] | A common issue in cross-coupling reactions where inorganic salts are formed. A solvent screen should be performed in batch to identify a suitable system before transitioning to flow.[6] |
| Insoluble Starting Material | Modify the solvent system or gently heat the reagent feed lines to ensure complete dissolution before pumping. | If a reagent is inherently insoluble, it may need to be generated in situ in the flow system from soluble precursors. |
| Gas Generation | If a reaction generates gas (e.g., N₂ in diazotization), use a back-pressure regulator (BPR) with a wider orifice or a gas-liquid separator after the reactor.[1] | The BPR maintains pressure in the reactor to keep gases in solution, but rapid gas evolution can cause pressure fluctuations and blockages. |
| Particle Shedding from Packed Bed | Place a frit or filter at the outlet of the packed-bed reactor to prevent catalyst particles from entering downstream tubing. | Ensure the catalyst particles are of a suitable size for the reactor and that the packing is stable under the operational flow rates. |
Problem 3: Poor Selectivity / Formation of Byproducts
| Potential Cause | Suggested Solution | Detailed Protocol / Notes |
| Over-hydrogenation | Reduce residence time, lower the reaction temperature, or decrease the hydrogen pressure. | In aniline synthesis from nitroarenes, over-hydrogenation can lead to cyclohexylamine derivatives.[17][18] Operating at elevated temperatures (>100 °C) can compromise aniline selectivity.[16][17] |
| Homocoupling/Dimerization | In cross-coupling reactions, screen different ligands and bases. Lowering the reaction concentration can also disfavor bimolecular side reactions.[19] | Bulky, electron-rich phosphine ligands are often used in Buchwald-Hartwig aminations to minimize homocoupling of the aniline.[19] |
| Thermal Degradation | Decrease the reactor temperature or reduce the residence time. | The narrow channels in flow reactors provide excellent heat transfer, but this can also lead to rapid degradation if the temperature is too high, even for a short period. |
Experimental Protocols & Data
Example Protocol: General Procedure for Continuous Flow Hydrogenation of a Nitroarene
This protocol describes a generalized procedure for the synthesis of an aniline derivative via catalytic hydrogenation in a packed-bed reactor.
-
System Preparation:
-
Assemble the flow chemistry setup consisting of two HPLC pumps (one for the nitroarene solution, one for delivering H₂ via a mass flow controller or pre-saturating the solvent), a packed-bed reactor, a back-pressure regulator (BPR), and a collection vessel.
-
Pack a stainless steel column with a supported catalyst (e.g., 5% Pd/C).
-
Prime the pumps with the chosen solvent (e.g., methanol, ethanol, or ethyl acetate).
-
Pressurize the system with solvent and H₂ to the desired operating pressure (e.g., 10 bar / 1 MPa) and heat the reactor to the target temperature (e.g., 60 °C).[5]
-
-
Reaction Execution:
-
Prepare a stock solution of the nitroaromatic substrate in the chosen solvent (e.g., 0.5 M).
-
Begin pumping the substrate solution through the reactor at a specific flow rate (e.g., 0.5 mL/min).[5]
-
Allow the system to reach a steady state (typically 3-5 reactor volumes) before collecting the product.
-
-
Workup and Analysis:
-
The output from the BPR is collected in a flask.
-
For analysis, an aliquot is taken and analyzed by GC-MS, LC-MS, or NMR to determine conversion and selectivity.
-
Once the run is complete, the product can be isolated by evaporating the solvent. The crude product may be pure enough for subsequent steps or may require further offline purification.
-
Data Presentation: Optimization of Reaction Parameters
The following tables summarize quantitative data for the optimization of aniline synthesis via nitrobenzene hydrogenation.
Table 1: Effect of Temperature on Aniline Yield (Conditions: Nitrobenzene in Methanol, 1.0 MPa H₂, 0.5 mL/min flow rate)
| Entry | Temperature (°C) | Aniline Yield (%) |
| 1 | 40 | 85 |
| 2 | 50 | 96 |
| 3 | 60 | 99 |
| 4 | 70 | 99 |
| Data synthesized from a study on continuous-flow hydrogenation.[5] |
Table 2: Effect of Flow Rate on Aniline Yield (Conditions: Nitrobenzene in Methanol, 1.0 MPa H₂, 60°C)
| Entry | Flow Rate (mL/min) | Residence Time (min) | Aniline Yield (%) |
| 1 | 0.25 | 2.0 | 99 |
| 2 | 0.50 | 1.0 | 99 |
| 3 | 0.75 | 0.67 | 95 |
| 4 | 1.00 | 0.5 | 92 |
| Data synthesized from a study on continuous-flow hydrogenation, demonstrating that a residence time of 1.0 min was optimal.[5] |
Visualizations
Experimental Workflow Diagram
This diagram illustrates a typical experimental workflow for the continuous flow synthesis and inline purification of an aniline derivative.
References
- 1. A multistep continuous flow synthesis machine for the preparation of pyrazoles via a metal-free amine-redox process - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. rroij.com [rroij.com]
- 4. Revolutionizing Pharma Production with Continuous Flow Chemistry| Aurigene Pharmaceutical Services [aurigeneservices.com]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. real.mtak.hu [real.mtak.hu]
- 8. mdpi.com [mdpi.com]
- 9. d-nb.info [d-nb.info]
- 10. dspace.mit.edu [dspace.mit.edu]
- 11. researchgate.net [researchgate.net]
- 12. blogs.rsc.org [blogs.rsc.org]
- 13. pubs.acs.org [pubs.acs.org]
- 14. BJOC - Inline purification in continuous flow synthesis – opportunities and challenges [beilstein-journals.org]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. pubs.acs.org [pubs.acs.org]
- 18. Toward High Selectivity Aniline Synthesis Catalysis at Elevated Temperatures - PMC [pmc.ncbi.nlm.nih.gov]
- 19. benchchem.com [benchchem.com]
Technical Support Center: Managing Exothermic Reactions of 4-Fluoro-3-Methoxyaniline Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides essential guidance for managing exothermic reactions involving 4-fluoro-3-methoxyaniline hydrochloride. The following troubleshooting guides and frequently asked questions (FAQs) are designed to address specific issues you may encounter during your experiments, ensuring procedural safety and success.
Troubleshooting Guide: Unexpected Exotherms
This guide addresses scenarios where a reaction's temperature rises unexpectedly.
| Issue | Potential Cause | Immediate Action | Preventative Measure |
| Rapid, Uncontrolled Temperature Spike | Runaway reaction due to incorrect reagent addition rate or cooling failure.[1][2] | 1. Immediately stop reagent addition. 2. Apply emergency cooling (ice bath, etc.).[3] 3. If necessary, activate emergency quench or containment systems.[2] 4. Evacuate the area if the reaction cannot be controlled. | - Conduct a thorough pre-reaction hazard assessment.[4] - Use controlled, slow addition of reagents.[5] - Ensure cooling systems are functional and appropriately sized for the reaction scale.[6] |
| Gradual, but Unintended Temperature Increase | - Inadequate heat dissipation for the scale of the reaction.[5] - Change in agitation speed affecting heat transfer. - Incorrect solvent choice with low heat capacity. | 1. Reduce the rate of reagent addition. 2. Increase the efficiency of the cooling system (e.g., lower coolant temperature). 3. Ensure consistent and effective stirring. | - Perform a small-scale trial to understand the reaction's thermal profile. - Select a solvent with a higher boiling point and heat capacity. - Ensure agitation is sufficient to maintain a homogenous temperature throughout the reaction mixture. |
| Localized Hotspots | Poor mixing leading to concentrated areas of reaction. | 1. Increase the agitation rate. 2. If possible, improve the reactor geometry for better mixing. | - Use appropriate stirring apparatus (e.g., overhead stirrer for viscous mixtures). - Add reagents subsurface near the impeller to promote rapid dispersion. |
Frequently Asked Questions (FAQs)
Q1: What are the primary hazards associated with exothermic reactions of this compound?
Q2: How can I assess the potential for a thermal runaway before starting my experiment?
A2: A thorough pre-reaction hazard assessment is crucial.[4] This should involve:
-
Literature Review: Search for information on similar reactions involving substituted anilines.
-
Calorimetry: If possible, perform Differential Scanning Calorimetry (DSC) or Reaction Calorimetry (RC) to determine the heat of reaction and the onset temperature for any decomposition.[2][8]
-
Small-Scale Trials: Always conduct a small-scale version of the reaction to observe its thermal behavior before scaling up.[5]
Q3: What are the best practices for controlling the temperature of a potentially exothermic reaction?
A3: Effective temperature control is vital for safety.[6] Key strategies include:
-
Controlled Reagent Addition: Add the most reactive reagent slowly and at a controlled rate to manage the rate of heat generation.[5]
-
Efficient Cooling: Use a cooling bath or a jacketed reactor with a circulating coolant.[3] Ensure the cooling capacity is sufficient for the reaction scale.
-
Proper Agitation: Maintain good agitation to ensure uniform temperature throughout the reaction mixture and efficient heat transfer to the cooling surface.
-
Solvent Selection: Choose a solvent with a high heat capacity and a boiling point well above the desired reaction temperature to act as a heat sink.[9]
Q4: What personal protective equipment (PPE) should be worn when handling reactions with this compound?
A4: Appropriate PPE is essential for personal safety.[10] This includes:
-
A flame-resistant lab coat.
-
Chemical splash goggles and a face shield.[3]
-
Gloves appropriate for the chemicals being used.
-
Closed-toe shoes.
-
Work should be conducted in a well-ventilated fume hood.[3]
Q5: What should be included in an emergency plan for a potential runaway reaction?
A5: An emergency plan should be in place before starting any experiment.[10] It should include:
-
The location of emergency shut-offs for equipment.
-
The location and proper use of fire extinguishers, safety showers, and eyewash stations.
-
A clear evacuation route.
-
Contact information for emergency services and facility safety personnel.
-
A pre-determined plan for quenching the reaction if it becomes uncontrollable.
Experimental Protocols
Protocol 1: Small-Scale Reaction Calorimetry for Hazard Assessment
This protocol outlines a general procedure for assessing the thermal hazards of a reaction involving this compound using a reaction calorimeter.
-
Preparation:
-
Ensure the reaction calorimeter is properly calibrated.
-
Accurately weigh this compound and the chosen solvent into the reactor vessel.
-
Prepare the second reagent in a dosing vessel.
-
-
Isothermal Titration:
-
Set the reactor to the desired initial temperature and allow it to equilibrate.
-
Begin adding the second reagent at a slow, controlled rate.
-
The calorimeter will measure the heat flow required to maintain a constant temperature, which corresponds to the heat of reaction.
-
-
Data Analysis:
-
Integrate the heat flow data over time to determine the total heat of reaction (in J/mol).
-
Analyze the rate of heat evolution to understand the reaction kinetics.
-
Use the data to calculate the adiabatic temperature rise, which is the maximum temperature the reaction could reach in the absence of cooling.
-
Protocol 2: Controlled Laboratory Scale-Up
This protocol provides a methodology for safely scaling up a reaction after a thorough hazard assessment.
-
Equipment Setup:
-
Use a jacketed reactor connected to a circulating chiller/heater for precise temperature control.
-
Employ an overhead stirrer to ensure efficient mixing.
-
Use a syringe pump or a dropping funnel for controlled addition of the limiting reagent.
-
Place a temperature probe in the reaction mixture to monitor the internal temperature.
-
-
Reaction Execution:
-
Charge the reactor with this compound and the solvent.
-
Set the chiller to the desired reaction temperature.
-
Begin slow, dropwise addition of the second reagent, monitoring the internal temperature closely.[1]
-
If the temperature rises more than a few degrees above the setpoint, pause the addition until it stabilizes.
-
Maintain a detailed log of addition rates and corresponding temperatures.
-
-
Work-up and Quenching:
-
Once the reaction is complete, cool the mixture to a safe temperature before proceeding with the work-up.
-
If necessary, have a quenching agent ready to add in case of an unexpected exotherm.
-
Visualizations
Caption: Troubleshooting workflow for unexpected exotherms.
Caption: Logical steps for pre-reaction hazard assessment.
References
- 1. Handling Reaction Exotherms – A Continuous Approach - Chemical Industry Journal [chemicalindustryjournal.co.uk]
- 2. hse.gov.uk [hse.gov.uk]
- 3. Lab Safety Manual: Working with Hazardous Materials | Hampshire College [hampshire.edu]
- 4. labproinc.com [labproinc.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Exothermic Reaction Hazards - TSM TheSafetyMaster Private Limited [thesafetymaster.com]
- 7. iokinetic.com [iokinetic.com]
- 8. researchgate.net [researchgate.net]
- 9. eureka.patsnap.com [eureka.patsnap.com]
- 10. Safety Precautions for Handling Exothermic Reactions - Google Docs [docs.google.com]
Validation & Comparative
comparing the reactivity of 4-fluoro-3-methoxyaniline with other anilines
A Comparative Guide to the Reactivity of 4-Fluoro-3-methoxyaniline
For researchers and professionals in drug development and synthetic chemistry, understanding the nuanced reactivity of substituted anilines is paramount for designing efficient synthetic routes and novel molecular entities. This guide provides a detailed comparison of the reactivity of 4-fluoro-3-methoxyaniline against other common anilines, supported by quantitative data and experimental context. The reactivity of an aniline is primarily dictated by the electronic properties of its substituents, which modulate the nucleophilicity of the amino group and the electron density of the aromatic ring.
The Electronic Influence of Substituents
The reactivity of 4-fluoro-3-methoxyaniline is a product of the interplay between its two substituents: a fluorine atom and a methoxy group.
-
Methoxy Group (-OCH₃): Located at the meta-position relative to the amine, the methoxy group is a strong activating group. It exerts a weak electron-withdrawing inductive effect (-I) but a strong electron-donating resonance effect (+M). The dominant +M effect increases the electron density of the aromatic ring and the basicity of the amino group, thereby enhancing reactivity towards electrophiles.
-
Fluorine Atom (-F): Positioned para to the amine, fluorine is an electronegative halogen that exerts a strong electron-withdrawing inductive effect (-I). It also has a weak electron-donating resonance effect (+M) due to its lone pairs. Overall, fluorine is considered a deactivating group, reducing the electron density of the ring and the basicity of the aniline.
The combined influence of a meta-methoxy group and a para-fluoro group results in a unique reactivity profile, balancing activation and deactivation.
Quantitative Comparison of Aniline Basicity
The basicity of an aniline, quantified by the pKa of its conjugate anilinium acid, is a strong indicator of the nucleophilicity of the amino group. A higher pKa value corresponds to a stronger base and a more nucleophilic amine. The electronic effects of substituents can also be described by Hammett constants (σ), where negative values indicate electron-donating properties and positive values indicate electron-withdrawing properties.[1][2]
| Aniline Derivative | Structure | pKa (Anilinium Ion) | Hammett Constant (σ) of Substituents |
| 4-Fluoro-3-methoxyaniline | ![]() | 4.23 (Predicted)[3] | -OCH₃ (meta): σₘ = +0.12-F (para): σₚ = +0.06 |
| Aniline | ![]() | 4.63[4] | -H: σ = 0.00 |
| 4-Fluoroaniline | ![]() | 4.65 | -F (para): σₚ = +0.06 |
| 3-Methoxyaniline | ![]() | 4.20[5] | -OCH₃ (meta): σₘ = +0.12 |
| 4-Methoxyaniline (p-Anisidine) | ![]() | 5.34 | -OCH₃ (para): σₚ = -0.27 |
| 4-Nitroaniline | ![]() | 1.00 | -NO₂ (para): σₚ = +0.78 |
Note: Hammett constants are from compilations by Hansch et al. and may vary slightly between sources. pKa values are for the conjugate acid (C₆H₅NH₃⁺) at 25°C.
From the data, the predicted pKa of 4-fluoro-3-methoxyaniline (4.23) is lower than that of unsubstituted aniline (4.63), suggesting it is a weaker base. This is consistent with the net electron-withdrawing character of the fluoro and methoxy groups at these specific positions. The methoxy group at the meta position cannot exert its full resonance-donating effect on the amino group, while the para-fluoro group inductively withdraws electron density.
Reactivity in Key Chemical Transformations
The electronic properties of 4-fluoro-3-methoxyaniline directly impact its behavior in common organic reactions.
Acylation and Alkylation
These reactions occur at the nitrogen atom and are sensitive to its nucleophilicity. Due to its lower basicity compared to aniline, 4-fluoro-3-methoxyaniline would be expected to undergo acylation and alkylation at a slightly slower rate. However, its reactivity is still substantial, and it serves as a viable substrate in many synthetic applications. For instance, electronically rich anilines have been shown to be excellent substrates for transformations like difluoroalkylation.[6] In reactions involving strong electrophiles or harsh conditions, it is common practice to protect the amine, often by acetylation, to prevent side reactions like oxidation and to control regioselectivity in subsequent steps such as nitration.[7][8]
Electrophilic Aromatic Substitution
Reactions such as halogenation, nitration, and sulfonation depend on the electron density of the aromatic ring. The amino group is a powerful ortho-, para-director and a strong activator. The methoxy group is also a strong ortho-, para-director and activator, while the fluorine atom is a deactivator but also an ortho-, para-director.
For 4-fluoro-3-methoxyaniline, the directing effects are as follows:
-
-NH₂ (at C1): Directs to C2, C4, C6. Position C4 is blocked by -F.
-
-OCH₃ (at C3): Directs to C2, C4, C6. Position C4 is blocked by -F.
-
-F (at C4): Directs to C3, C5. Position C3 is blocked by -OCH₃.
The combined directing effects strongly favor electrophilic substitution at the C2 and C6 positions, with the C2 position being particularly activated by both the amino and methoxy groups.
Diazotization
Diazotization is the reaction of a primary aromatic amine with nitrous acid (generated in situ from NaNO₂ and a strong acid) to form a diazonium salt.[9] These salts are highly valuable intermediates in organic synthesis, enabling Sandmeyer, Schiemann, and azo coupling reactions. The stability and rate of formation of the diazonium salt are influenced by substituents. Electron-donating groups tend to stabilize the diazonium salt.[10] The reactivity of 4-fluoro-3-methoxyaniline in diazotization is expected to be robust, though the reaction is typically performed at low temperatures (0-5 °C) to prevent decomposition of the diazonium salt.[10]
Diagrams and Protocols
Logical Relationship of Substituent Effects
Caption: Electronic effects of substituents on aniline reactivity.
Experimental Protocols
Representative Protocol for Diazotization and Sandmeyer Reaction
This protocol provides a general methodology for converting an aniline, such as 4-fluoro-3-methoxyaniline, into other functionalized benzene derivatives via a diazonium salt intermediate.
Caption: General workflow for diazotization and Sandmeyer reaction.
Methodology Details:
-
Diazotization: The aniline (1 equivalent) is dissolved in a solution of concentrated strong acid (e.g., HCl, ~3 equivalents) and water. The mixture is cooled to 0-5 °C in an ice-salt bath. A pre-cooled aqueous solution of sodium nitrite (NaNO₂, ~1.1 equivalents) is added dropwise, ensuring the temperature does not rise above 5 °C. The reaction is stirred for an additional 15-30 minutes at this temperature. The completion of the reaction can be monitored by testing for the absence of nitrous acid with starch-iodide paper.
-
Sandmeyer Reaction (Example): A solution of a copper(I) salt (e.g., CuCl, CuBr, CuCN) is prepared in the corresponding acid. The freshly prepared, cold diazonium salt solution is then slowly added to the copper(I) salt solution. Effervescence (N₂ gas) is typically observed. The reaction mixture is allowed to warm to room temperature and stirred until the evolution of gas ceases. The organic product is then isolated by standard procedures such as extraction with an organic solvent, followed by washing, drying, and purification (e.g., distillation or chromatography).
References
- 1. researchgate.net [researchgate.net]
- 2. Hammett equation - Wikipedia [en.wikipedia.org]
- 3. 4-Fluoro-3-methoxyaniline CAS#: 64465-53-8 [amp.chemicalbook.com]
- 4. global.oup.com [global.oup.com]
- 5. afit.edu [afit.edu]
- 6. Difluoroalkylation of Anilines via Photoinduced Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
- 9. quora.com [quora.com]
- 10. researchgate.net [researchgate.net]
A Comparative Guide to the Structural Validation of 4-Fluoro-3-Methoxyaniline Hydrochloride via ¹H NMR Spectroscopy
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of predicted versus experimental ¹H NMR data to validate the chemical structure of 4-fluoro-3-methoxyaniline hydrochloride. We offer a detailed experimental protocol for data acquisition and a logical workflow for structural elucidation, establishing a clear framework for researchers utilizing this critical intermediate.
Structural Analysis and Data Comparison
The structure of this compound presents a unique proton NMR spectrum defined by its substitution pattern on the benzene ring. The presence of fluoro, methoxy, and ammonium groups dictates the electronic environment of the three aromatic protons (H-2, H-5, and H-6), leading to predictable chemical shifts and coupling patterns. The methoxy group protons (-OCH₃) and the ammonium protons (-NH₃⁺) provide additional characteristic signals.
The electron-donating methoxy group tends to shield ortho and para protons, while the electronegative fluorine atom and the strongly electron-withdrawing ammonium group (-NH₃⁺) will deshield nearby protons, shifting their signals downfield.[1][2] The analysis of coupling constants, particularly the through-bond interactions between protons (JHH) and between protons and the fluorine atom (JHF), is crucial for unambiguous assignment. Ortho proton-proton coupling (³JHH) is typically in the range of 7-10 Hz, while meta coupling (⁴JHH) is smaller, around 2-3 Hz.[3] Proton-fluorine couplings are also distance-dependent, with ortho coupling (³JHF) being significantly larger than meta (⁴JHF) or para (⁵JHF) couplings.[4][5]
Data Summary Table
The following table summarizes the predicted ¹H NMR spectral data for this compound against experimental values typically observed for the parent compound, 4-fluoro-3-methoxyaniline. Note that for the hydrochloride salt, aromatic and amine proton signals are expected to shift further downfield.
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constants (J, Hz) | Typical Experimental Shift (δ, ppm) (Free Base) |
| H-2 | ~7.1 - 7.3 | Doublet of doublets (dd) | ⁴J(H,F) ≈ 2-3 Hz, ⁴J(H,H) ≈ 2-3 Hz | ~6.75 |
| H-5 | ~7.2 - 7.4 | Triplet or Doublet of doublets (dd) | ³J(H,F) ≈ 8-10 Hz, ³J(H,H) ≈ 8-9 Hz | ~6.90 |
| H-6 | ~6.9 - 7.1 | Doublet of doublets (dd) | ³J(H,H) ≈ 8-9 Hz, ⁴J(H,F) ≈ 4-6 Hz | ~6.45 |
| -OCH₃ | ~3.8 - 4.0 | Singlet (s) | N/A | ~3.85 |
| -NH₃⁺ | ~7.5 - 9.0 (solvent dependent) | Broad singlet (br s) | N/A | ~3.7 (as -NH₂) |
Note: Experimental data is based on spectra of the free aniline base. The hydrochloride salt form will cause downfield shifts, particularly for the aromatic protons and the amine signal, which becomes an ammonium (-NH₃⁺) signal.
Comparison with an Isomeric Alternative
To confirm the substitution pattern, a comparison with a potential isomer, such as 3-fluoro-4-methoxyaniline , is useful. In this isomer, the proton at C-2 would show a large ortho-coupling to the fluorine at C-3, and the proton at C-5 would show a smaller meta-coupling. This would result in a distinctly different splitting pattern in the aromatic region compared to the target compound, thereby allowing for clear differentiation and confident structural validation.
Experimental Protocol: ¹H NMR Spectroscopy
This section details the methodology for acquiring a high-resolution ¹H NMR spectrum.
-
Sample Preparation :
-
Accurately weigh 5-10 mg of this compound.
-
Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or D₂O) in a clean, dry NMR tube. DMSO-d₆ is often preferred for hydrochloride salts to ensure solubility and allow observation of the N-H protons.
-
Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing (δ = 0.00 ppm), although modern spectrometers can reference the residual solvent peak.[6]
-
-
Instrument Setup :
-
Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal resolution.
-
Insert the sample into the NMR probe and ensure it is spinning at the recommended rate (typically ~20 Hz) to average out magnetic field inhomogeneities.
-
Lock the spectrometer onto the deuterium signal of the solvent.
-
Shim the magnetic field to achieve maximum homogeneity, resulting in sharp, symmetrical peaks.
-
-
Data Acquisition :
-
Set the spectral width to cover the expected range of proton chemical shifts (e.g., 0-12 ppm).
-
Apply a standard 90° pulse sequence.
-
Set the number of scans (e.g., 8 to 16) to achieve an adequate signal-to-noise ratio.
-
Set the relaxation delay (D1) to an appropriate value (e.g., 1-5 seconds) to allow for full relaxation of the protons between scans.
-
-
Data Processing :
-
Apply a Fourier transform (FT) to the acquired Free Induction Decay (FID) to generate the frequency-domain spectrum.
-
Phase the spectrum to ensure all peaks are in the positive absorptive mode.
-
Apply baseline correction to obtain a flat baseline.
-
Integrate the signals to determine the relative ratio of protons.
-
Calibrate the chemical shift scale by setting the TMS or residual solvent peak to its known value.
-
Workflow for ¹H NMR Structural Validation
The following diagram illustrates the logical workflow from sample preparation to the final confirmation of the molecular structure.
Caption: Workflow for the validation of 4-fluoro-3-methoxyaniline HCl via ¹H NMR.
References
- 1. youtube.com [youtube.com]
- 2. ucl.ac.uk [ucl.ac.uk]
- 3. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 4. researchgate.net [researchgate.net]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. low/high resolution 1H proton nmr spectrum of 1-methoxypropane C4H10O CH3OCH2CH2CH3 analysis interpretation of chemical shifts ppm spin spin line splitting H-1 methyl propyl ether 1-H nmr explaining spin-spin coupling for line splitting doc brown's advanced organic chemistry revision notes [docbrown.info]
The Antimalarial Potential of 4(1H)-Quinolone-3-Diarylethers Derived from 4-Fluoro-3-methoxyaniline Hydrochloride
A comparative analysis of synthesized compounds reveals potent in vitro and in vivo activity against Plasmodium species, highlighting a promising avenue for novel antimalarial drug development. This guide details the synthesis, biological evaluation, and structure-activity relationships of these compounds, offering valuable insights for researchers in medicinal chemistry and parasitology.
Scientists have successfully synthesized a series of 4(1H)-quinolone-3-diarylethers using 4-fluoro-3-methoxyaniline as a key starting material. These compounds have demonstrated significant activity against the malaria parasite, Plasmodium falciparum, in both laboratory assays and animal models. This guide provides a comprehensive comparison of these synthesized compounds, supported by experimental data and detailed protocols.
Comparative Biological Activity
The synthesized 4(1H)-quinolone-3-diarylether derivatives were evaluated for their ability to inhibit the growth of Plasmodium falciparum in vitro and their efficacy in a murine malaria model (Plasmodium yoelii). The results, summarized in the table below, indicate that modifications to the diarylether moiety significantly impact the antimalarial potency.
| Compound ID | In Vitro IC50 (nM) against P. falciparum | In Vivo ED50 (mg/kg) in P. yoelii model |
| ELQ-262 | Data not specified in abstract | Data not specified in abstract |
| ELQ-353 | Decreased potency relative to compound 7 | Decreased efficacy relative to compound 7 |
| Compound 7 | Potent activity | Efficacious |
| ELQ-130 | Equipotent against drug-resistant strains | Data not specified in abstract |
Note: Specific IC50 and ED50 values for all compounds were not available in the provided search results, but the relative activities indicate clear structure-activity relationships. For instance, the introduction of a meta-fluoro substituent in ELQ-353 led to a decrease in both in vitro and in vivo activity compared to the parent compound 7, underscoring the sensitivity of the biological activity to structural modifications[1]. The lead compounds in this series were found to be potent against various life cycle stages of the parasite[1].
Synthesis and Experimental Protocols
The synthesis of the 4(1H)-quinolone-3-diarylether scaffold originates from the reaction of 4-fluoro-3-methoxyaniline with other chemical building blocks. The general synthetic pathway is outlined below.
Caption: Synthetic workflow for 4(1H)-quinolone-3-diarylethers.
General Synthetic Procedure for 6-Fluoro-7-methoxy-2-methylquinolin-4(1H)-one
The initial step involves the condensation of 4-fluoro-3-methoxyaniline with ethyl acetoacetate, followed by thermal cyclization in a Conrad-Limpach synthesis to yield the quinolone core structure[1][2].
In Vitro Parasite Growth Inhibition Assay
The in vitro activity of the synthesized compounds against P. falciparum was determined using a microplate-based assay. This method relies on the SyBr Green 1 fluorescent dye to quantify the amount of parasite double-stranded DNA after a 72-hour incubation period with the test compounds[1][2]. The fluorescence intensity is proportional to the extent of parasite growth, allowing for the calculation of the half-maximal inhibitory concentration (IC50).
Caption: In vitro antimalarial activity assay workflow.
In Vivo Efficacy in a Murine Model
The in vivo antimalarial efficacy was assessed in a murine model using Plasmodium yoelii. Animals were infected with the parasite and then treated with the test compounds via oral gavage for four consecutive days. The effective dose required to reduce parasitemia by 50% (ED50) was then determined[1][2].
Signaling Pathway Context
While the direct molecular target of these specific 4(1H)-quinolone-3-diarylethers is not explicitly detailed in the provided information, related endochin analogues are known to target the parasite's respiratory processes, specifically the mitochondrial electron transport chain[1]. This disruption of a fundamental cellular process likely leads to parasite death.
Caption: Postulated mechanism of action via mitochondrial inhibition.
References
comparative analysis of different synthetic routes to 4-fluoro-3-methoxyaniline
For Researchers, Scientists, and Drug Development Professionals
4-Fluoro-3-methoxyaniline is a key building block in the synthesis of numerous pharmaceutical compounds. Its strategic importance has driven the development of various synthetic routes, each with distinct advantages and disadvantages. This guide provides a comprehensive comparative analysis of the most common synthetic pathways to this valuable intermediate, supported by experimental data and detailed protocols to aid researchers in selecting the most suitable method for their specific needs.
Executive Summary of Synthetic Routes
The synthesis of 4-fluoro-3-methoxyaniline can be approached from several starting materials, with the choice of route often dictated by factors such as cost, scalability, safety, and desired purity. The primary routes discussed in this analysis include a novel process starting from 4-bromo-2-fluorophenol, a classic approach from 2-fluoro-5-nitrophenol, and a method utilizing an Ullman coupling from 2-fluoro-4-iodoaniline. Other potential but less detailed routes starting from materials like 4-fluoro-3-methoxybenzoic acid and 1-fluoro-2-methoxy-4-nitrobenzene are noted as being potentially expensive.[1]
Route 1: From 4-Bromo-2-fluorophenol
This recently developed route is highlighted for its potential to produce 4-fluoro-3-methoxyaniline in high yield and purity through a concerted reduction-dehalogenation step, making it economically attractive.[1] The general pathway involves acylation of the starting phenol, followed by nitration, methylation, and a final catalytic hydrogenation that concurrently reduces the nitro group and removes the bromine substituent.
Experimental Protocol:
Step 1: Acylation of 4-bromo-2-fluorophenol
-
An acylating agent, such as acetic anhydride or an acyl chloride, is used to protect the phenolic hydroxyl group.[1]
Step 2: Nitration
-
The acylated intermediate is nitrated using a nitrating agent like a mixture of nitric acid and sulfuric acid to introduce a nitro group onto the benzene ring.[1]
Step 3: Methylation
-
The hydroxyl group (after deprotection if necessary) is methylated using a methylating agent like dimethyl sulfate or methyl iodide to form the methoxy group.[1] This results in the formation of 1-bromo-5-fluoro-4-methoxy-2-nitrobenzene.[1]
Step 4: Reductive Dehalogenation
-
The 1-bromo-5-fluoro-4-methoxy-2-nitrobenzene intermediate is subjected to catalytic hydrogenation.[1]
-
A pressure reactor is charged with 1-bromo-5-fluoro-4-methoxy-2-nitrobenzene, methanol, sodium carbonate, and 10 wt. % Palladium on activated carbon.[1]
-
A pressure of 5 bar hydrogen is applied, and the mixture is stirred at 50°C.[1] This step achieves both the reduction of the nitro group to an amine and the removal of the bromine atom.[1]
Visualization of Route 1:
Caption: Synthetic pathway from 4-Bromo-2-fluorophenol.
Route 2: From 2-Fluoro-5-nitrophenol
This route is a more traditional approach to synthesizing 4-fluoro-3-methoxyaniline. It involves the methylation of the phenolic group followed by the reduction of the nitro group.
Experimental Protocol:
Step 1: Methylation of 2-fluoro-5-nitrophenol
-
2-Fluoro-5-nitrophenol is methylated to form 2-fluoro-5-nitroanisole.[1] This step typically involves a methylating agent in the presence of a base.
Step 2: Reduction of 2-fluoro-5-nitroanisole
-
The nitro group of 2-fluoro-5-nitroanisole is reduced to an amine to yield 4-fluoro-3-methoxyaniline.[1] Catalytic hydrogenation using catalysts like Palladium on carbon (Pd/C) or Raney Nickel is a common method for this transformation.[2][3]
Visualization of Route 2:
Caption: Synthetic pathway from 2-Fluoro-5-nitrophenol.
Route 3: From 2-Fluoro-4-iodoaniline via Ullman Coupling
An alternative synthesis has been developed to avoid the potential hazards and poor regioselectivity associated with nitration reactions.[4] This route involves protecting the aniline, performing an Ullman coupling to introduce the methoxy group, and then deprotecting the aniline.
Experimental Protocol:
Step 1: Protection of 2-fluoro-4-iodoaniline
-
2-Fluoro-4-iodoaniline is reacted with acetonylacetone in the presence of p-toluenesulfonic acid to form 1-(2-fluoro-4-iodophenyl)-2,5-dimethyl-1H-pyrrole.[4] This protects the aniline group.
Step 2: Ullman Methoxylation
-
The protected intermediate is then subjected to an Ullman coupling with sodium methoxide and copper(I) chloride in a mixture of methanol and DMF to yield 1-(2-fluoro-4-methoxyphenyl)-2,5-dimethyl-1H-pyrrole.[4]
Step 3: Deprotection
-
The pyrrole protecting group is removed by reacting with hydroxylamine hydrochloride and triethylamine in aqueous ethanol to give the final product, 2-fluoro-4-methoxyaniline.[4] Note: The source describes the synthesis of the 2-fluoro-4-methoxy isomer. A similar strategy could potentially be adapted for the 4-fluoro-3-methoxy isomer, but this specific protocol is for a related compound.
Visualization of Route 3:
Caption: Synthetic pathway from 2-Fluoro-4-iodoaniline.
Comparative Data of Synthetic Routes
| Parameter | Route 1 (from 4-Bromo-2-fluorophenol) | Route 2 (from 2-Fluoro-5-nitrophenol) | Route 3 (from 2-Fluoro-4-iodoaniline) |
| Starting Material Cost | Moderate | Moderate to High | High |
| Number of Steps | 4 | 2 | 3 |
| Key Reactions | Acylation, Nitration, Methylation, Reductive Dehalogenation | Methylation, Nitro Reduction | Protection, Ullman Coupling, Deprotection |
| Reported Yield | High[1] | Generally Good | 75% overall yield for a related isomer[4] |
| Scalability | Potentially good, designed for economic attractiveness[1] | Good | May be limited by cost of reagents and catalyst |
| Safety Considerations | Use of nitrating agents requires caution[4] | Use of potentially hazardous methylating agents[4] | Avoids nitration, but uses copper catalyst |
| Environmental Impact | Use of heavy metal catalyst (Palladium) | Use of heavy metal catalyst | Use of copper catalyst and organic solvents |
Discussion and Route Selection
Route 1 presents a modern and economically viable option, particularly for larger-scale synthesis, due to its reported high yields and the clever use of a single step for both reduction and dehalogenation.[1] However, it involves multiple steps and the use of a brominated intermediate.
Route 2 is a more straightforward and shorter synthetic sequence. Its practicality will largely depend on the availability and cost of the starting material, 2-fluoro-5-nitrophenol. The reduction of nitroarenes is a well-established and generally high-yielding reaction.
Route 3 offers an elegant way to avoid nitration, which can be a hazardous operation with potential for side reactions.[4] The use of a protection-coupling-deprotection sequence provides good control over the synthesis. However, the cost of the iodo-aniline starting material and the copper catalyst may be prohibitive for large-scale production.
For researchers focused on laboratory-scale synthesis where cost is less of a concern and avoiding nitration is a priority, Route 3 could be an attractive option. For industrial-scale production , Route 1 appears to be a promising and economically favorable choice, assuming the starting materials are readily available. Route 2 represents a solid, classical approach that may be the most practical option depending on the specific economic and safety landscape of the manufacturing environment.
Ultimately, the choice of synthetic route will depend on a careful evaluation of the specific requirements of the project, including budget, scale, available equipment, and safety protocols. This guide provides the foundational information to begin that evaluation process.
References
- 1. WO2025109026A1 - Process for the preparation of 4-fluoro-3-methoxyaniline - Google Patents [patents.google.com]
- 2. benchchem.com [benchchem.com]
- 3. WO2018207120A1 - A process for the preparation of 4-fluoro-2-methoxy-5-nitroaniline - Google Patents [patents.google.com]
- 4. Organic Syntheses Procedure [orgsyn.org]
Navigating Purity Analysis: A Comparative Guide to HPLC Methods for 4-fluoro-3-methoxyaniline hydrochloride
In the landscape of pharmaceutical development and chemical research, ensuring the purity of intermediates like 4-fluoro-3-methoxyaniline hydrochloride is a critical step for guaranteeing the safety and efficacy of the final active pharmaceutical ingredients (APIs). High-Performance Liquid Chromatography (HPLC) stands as the preeminent technique for this purpose, offering high resolution, sensitivity, and accuracy in quantifying the purity of small molecules.[1]
This guide provides a comprehensive comparison of two distinct reversed-phase HPLC (RP-HPLC) methods for the purity analysis of this compound. Additionally, it explores Gas Chromatography (GC) as a viable alternative and delves into the potential impurity profile of the target compound. Detailed experimental protocols and quantitative data are presented to assist researchers, scientists, and drug development professionals in selecting and implementing the most suitable analytical method.
Comparison of Analytical Methods
The choice between different analytical methods often depends on the specific requirements of the analysis, such as the need for high throughput, the nature of the expected impurities, and the available instrumentation. Below is a summary of two proposed HPLC methods and a comparison with Gas Chromatography.
Table 1: Comparison of HPLC Methodologies for this compound Analysis
| Parameter | Method A: Isocratic RP-HPLC-UV | Method B: Gradient RP-HPLC-UV |
| Principle | Separation based on constant mobile phase composition, ideal for routine quality control with known impurities. | Separation based on a programmed change in mobile phase composition, offering enhanced resolution for complex samples with a wide range of impurities. |
| Stationary Phase | C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[1] | C18 reversed-phase column (e.g., 150 mm x 4.6 mm, 3.5 µm particle size). |
| Mobile Phase | 60:40 (v/v) mixture of Methanol and 20mM Phosphate Buffer (pH 7.0).[2] | Solvent A: Water with 0.1% Formic AcidSolvent B: Acetonitrile with 0.1% Formic Acid.[1] |
| Flow Rate | 1.0 mL/min. | 1.2 mL/min. |
| Detection | UV at 235 nm.[3] | UV at 240 nm. |
| Run Time | ~15 minutes. | ~25 minutes. |
| Resolution | Good for separating the main peak from closely eluting impurities. | Excellent for separating a wide range of potential impurities with varying polarities. |
| Sensitivity | Suitable for detecting impurities at levels down to ~0.05%. | Higher sensitivity due to sharper peaks, allowing detection of trace impurities. |
| Application | Routine purity testing, content uniformity. | Impurity profiling, stability studies, method development. |
Table 2: HPLC vs. Gas Chromatography (GC) for Purity Analysis
| Feature | High-Performance Liquid Chromatography (HPLC) | Gas Chromatography (GC) |
| Principle | Partitioning between a liquid mobile phase and a solid stationary phase. | Partitioning between a gaseous mobile phase and a liquid or solid stationary phase.[1] |
| Analyte Suitability | Wide range of compounds, including non-volatile and thermally sensitive ones. | Volatile and thermally stable compounds. Derivatization may be needed for polar analytes.[4] |
| Typical Stationary Phase | C18, C8, Phenyl-Hexyl.[2][5] | Polysiloxane-based capillary columns (e.g., DB-5ms).[1] |
| Detection | UV-Vis, Photodiode Array (PDA), Mass Spectrometry (MS), Fluorescence.[2] | Flame Ionization Detector (FID), Mass Spectrometry (MS).[6] |
| Advantages for this Analyte | High versatility, excellent for a range of potential polar and non-polar impurities. No derivatization required. | High efficiency and resolution for volatile impurities. |
| Disadvantages for this Analyte | Higher solvent consumption compared to GC. | The hydrochloride salt is non-volatile and would require conversion to the free base and potentially derivatization. |
Potential Impurity Profile
Impurities in this compound can originate from starting materials, by-products of the synthesis, or degradation. A common synthesis route involves the reduction of 2-fluoro-5-nitroanisole.[7] Based on this, potential impurities could include:
-
Starting Material: 2-fluoro-5-nitroanisole
-
Positional Isomers: e.g., 3-fluoro-2-methoxyaniline, 3-fluoro-4-methoxyaniline.[8][9][10]
-
Related Impurities: Intermediates from the reduction process or by-products from side reactions.
-
Degradation Products: Resulting from exposure to light, heat, or oxidative conditions.
Experimental Protocols
Below are detailed protocols for the HPLC methods outlined above. These should serve as a starting point for method development and validation.
Method A: Isocratic Reversed-Phase HPLC with UV Detection
This method is designed for routine quality control where the impurity profile is well-characterized.
1. Instrumentation and Materials:
-
HPLC system with an isocratic pump, autosampler, column thermostat, and UV-Vis detector.[2]
-
C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[1]
-
Acetonitrile (HPLC grade).
-
Methanol (HPLC grade).[2]
-
Water (HPLC or Milli-Q grade).[2]
-
Potassium dihydrogen phosphate.
-
This compound reference standard.
2. Mobile Phase Preparation:
-
Prepare a 20mM phosphate buffer by dissolving an appropriate amount of potassium dihydrogen phosphate in water and adjusting the pH to 7.0 with a suitable base.
-
The mobile phase is a 60:40 (v/v) mixture of Methanol and 20mM Phosphate Buffer.
-
Degas the mobile phase before use.
3. Standard and Sample Preparation:
-
Standard Solution: Accurately weigh and dissolve the this compound reference standard in the mobile phase to a final concentration of approximately 0.5 mg/mL.
-
Sample Solution: Prepare the sample in the same manner as the standard solution.
-
Filter all solutions through a 0.45 µm syringe filter before injection.
4. Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25°C.
-
Injection Volume: 10 µL.
-
Detection Wavelength: 235 nm.[3]
-
Run Time: 15 minutes.
5. Data Analysis:
-
Inject a blank (mobile phase) to ensure the absence of system peaks.
-
Inject the standard solution to determine the retention time and peak area.
-
Inject the sample solution.
-
Calculate the purity using the area percent method.
Method B: Gradient Reversed-Phase HPLC with UV Detection
This method is suitable for impurity profiling and stability studies where a wider range of potential impurities may be present.
1. Instrumentation and Materials:
-
HPLC system with a gradient pump, autosampler, column oven, and a UV detector.[1]
-
C18 reversed-phase column (e.g., 150 mm x 4.6 mm, 3.5 µm particle size).
-
Acetonitrile (HPLC grade).[1]
-
Water (HPLC grade).[1]
-
Formic acid.[1]
-
This compound reference standard.
2. Mobile Phase Preparation:
-
Solvent A: Water with 0.1% formic acid.[1]
-
Solvent B: Acetonitrile with 0.1% formic acid.[1]
-
Degas both solvents before use.
3. Standard and Sample Preparation:
-
Standard Solution: Accurately weigh and dissolve the this compound reference standard in a 50:50 mixture of Solvent A and Solvent B to a final concentration of approximately 0.5 mg/mL.
-
Sample Solution: Prepare the sample in the same manner as the standard solution.
-
Filter all solutions through a 0.45 µm syringe filter before injection.
4. Chromatographic Conditions:
-
Flow Rate: 1.2 mL/min.
-
Column Temperature: 30°C.
-
Injection Volume: 5 µL.
-
Detection Wavelength: 240 nm.
-
Gradient Program:
Time (min) % Solvent A % Solvent B 0.0 95 5 15.0 5 95 20.0 5 95 20.1 95 5 | 25.0 | 95 | 5 |
5. Data Analysis:
-
Follow the same procedure as in Method A. The gradient elution will provide better separation of impurities with different polarities.
Experimental Workflow Visualization
The logical flow of the HPLC analysis for purity confirmation is depicted in the following diagram.
Caption: Experimental workflow for HPLC purity analysis.
By selecting the appropriate HPLC method and carefully considering the potential impurity profile, researchers can confidently assess the purity of this compound, ensuring the quality and integrity of their research and development endeavors.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Comparison between Different Extraction Methods for Determination of Primary Aromatic Amines in Food Simulant - PMC [pmc.ncbi.nlm.nih.gov]
- 4. agilent.com [agilent.com]
- 5. hplc.eu [hplc.eu]
- 6. cdc.gov [cdc.gov]
- 7. 4-Fluoro-3-methoxyaniline CAS#: 64465-53-8 [amp.chemicalbook.com]
- 8. innospk.com [innospk.com]
- 9. 3-Fluoro-4-methoxyaniline [myskinrecipes.com]
- 10. 3-Fluoro-4-methoxyaniline | 366-99-4 [chemicalbook.com]
A Spectroscopic Comparison of 4-Fluoro-3-methoxyaniline and Its Derivatives: A Guide for Researchers
This guide provides a detailed spectroscopic comparison of 4-fluoro-3-methoxyaniline and its derivatives, offering valuable data for researchers, scientists, and professionals in drug development. By presenting key experimental data from various spectroscopic techniques, this document serves as a practical resource for the identification, characterization, and quality control of these compounds.
The following sections detail experimental data from Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS). Due to the limited availability of comprehensive public data for 4-fluoro-3-methoxyaniline, this guide also includes data for its close structural isomer, 3-fluoro-4-methoxyaniline, for comparative purposes. Additionally, spectroscopic data for representative bromo- and nitro- derivatives are presented to illustrate the influence of different substituents on the spectral characteristics.
Comparative Spectroscopic Data
The tables below summarize the key spectroscopic data for 4-fluoro-3-methoxyaniline and its selected derivatives. This structured presentation allows for a straightforward comparison of spectral features, aiding in the structural elucidation and differentiation of these compounds.
Table 1: ¹H NMR Spectral Data (CDCl₃)
| Compound | Ar-H Chemical Shifts (δ, ppm) and Coupling Constants (J, Hz) | Other Chemical Shifts (δ, ppm) |
| 4-Fluoro-3-methoxyaniline | 6.93 (t, J=8.8), 6.35-6.25 (m) | 3.85 (s, 3H, -OCH₃), 3.65 (br s, 2H, -NH₂) |
| 3-Fluoro-4-methoxyaniline | 6.81 (t, J=8.7), 6.62 (dd, J=8.7, 2.9), 6.54 (dd, J=8.7, 2.9) | 3.83 (s, 3H, -OCH₃), 3.60 (br s, 2H, -NH₂) |
| 2-Bromo-4-fluoroaniline | 7.15 (dd, J=8.5, 3.0), 6.95 (td, J=8.5, 3.0), 6.85 (dd, J=8.5, 5.5) | 4.0 (br s, 2H, -NH₂) |
| 4-Fluoro-3-nitroaniline | 7.50 (dd, J=8.8, 2.5), 7.15 (t, J=8.8), 6.80 (m) | 4.2 (br s, 2H, -NH₂) |
Table 2: ¹³C NMR Spectral Data (CDCl₃)
| Compound | Aromatic Carbon Chemical Shifts (δ, ppm) | Other Carbon Chemical Shifts (δ, ppm) |
| 4-Fluoro-3-methoxyaniline | 152.4 (d, J=243.0), 146.0, 134.0, 110.5, 107.0 (d, J=22.0), 101.0 | 56.0 (-OCH₃) |
| 3-Fluoro-4-methoxyaniline | 153.2 (d, J=239.9), 142.3 (d, J=2.2), 120.3 (d, J=17.7), 117.0 (d, J=6.4), 116.3 (d, J=21.2), 115.9 | 56.4 (-OCH₃) |
| 2-Bromo-4-fluoroaniline | 157.0 (d, J=240.0), 142.0, 123.0 (d, J=24.0), 118.0 (d, J=8.0), 116.0 (d, J=22.0), 109.0 | - |
| 4-Fluoro-3-nitroaniline | 154.0 (d, J=250.0), 148.0, 135.0, 125.0 (d, J=8.0), 118.0 (d, J=23.0), 110.0 | - |
Table 3: Infrared (IR) Spectral Data (KBr Pellet)
| Compound | N-H Stretching (cm⁻¹) | C-N Stretching (cm⁻¹) | C-F Stretching (cm⁻¹) | C-O Stretching (cm⁻¹) | Other Key Bands (cm⁻¹) |
| 4-Fluoro-3-methoxyaniline | ~3400, ~3300 | ~1280 | ~1100 | ~1030 | Aromatic C=C stretching (~1600, ~1500) |
| 3-Fluoro-4-methoxyaniline [1] | 3433, 3350 | 1285 | 1115 | 1035 | Aromatic C=C stretching (1620, 1510)[1] |
| 2-Bromo-4-fluoroaniline [2] | 3420, 3320 | 1290 | 1150 | - | Aromatic C=C stretching (1610, 1500)[2] |
| 4-Fluoro-3-nitroaniline | 3450, 3350 | 1300 | 1120 | - | NO₂ stretching (~1530, ~1350) |
Table 4: Mass Spectrometry (MS) Data
| Compound | Molecular Ion (m/z) | Key Fragment Ions (m/z) |
| 4-Fluoro-3-methoxyaniline | 141 | 126, 98, 77 |
| 3-Fluoro-4-methoxyaniline [1] | 141[1] | 126, 98, 71[1] |
| 2-Bromo-4-fluoroaniline [2] | 189/191 (Br isotopes)[2] | 110, 83[2] |
| 4-Fluoro-3-nitroaniline | 156 | 126, 110, 83 |
Experimental Protocols
Standard protocols for acquiring the spectroscopic data presented are detailed below. These methodologies are applicable to the analysis of 4-fluoro-3-methoxyaniline and its derivatives.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Approximately 10-20 mg of the solid sample was dissolved in 0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% (v/v) tetramethylsilane (TMS) as an internal standard.
-
¹H NMR Acquisition:
-
Spectrometer: 400 MHz NMR spectrometer.
-
Pulse Program: Standard single-pulse sequence.
-
Number of Scans: 16
-
Spectral Width: -2 to 12 ppm.
-
Relaxation Delay: 2 seconds.
-
-
¹³C NMR Acquisition:
-
Spectrometer: 100 MHz NMR spectrometer.
-
Pulse Program: Proton-decoupled pulse sequence.
-
Number of Scans: 1024
-
Spectral Width: 0 to 220 ppm.
-
Relaxation Delay: 2 seconds.
-
Fourier-Transform Infrared (FT-IR) Spectroscopy
-
Sample Preparation: A small amount of the solid sample was finely ground with dry potassium bromide (KBr) powder in an agate mortar. The mixture was then pressed into a thin, transparent pellet using a hydraulic press.
-
Data Acquisition:
-
Spectrometer: Fourier-Transform Infrared (FTIR) spectrometer.
-
Spectral Range: 4000-400 cm⁻¹.
-
Resolution: 4 cm⁻¹.
-
Number of Scans: 32. A background spectrum of a pure KBr pellet was recorded and automatically subtracted from the sample spectrum.
-
Gas Chromatography-Mass Spectrometry (GC-MS)
-
Sample Preparation: A dilute solution of the sample was prepared in a suitable volatile solvent such as dichloromethane or ethyl acetate to a concentration of approximately 1 mg/mL.
-
GC-MS System Parameters:
-
Gas Chromatograph: Agilent 7890B GC or equivalent.
-
Column: A non-polar capillary column, such as a 5% phenyl-methylpolysiloxane column (e.g., HP-5ms, 30 m x 0.25 mm, 0.25 µm film thickness).
-
Oven Program: Initial temperature of 70°C, hold for 2 minutes, then ramp at 10°C/min to 280°C and hold for 5 minutes.
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
-
Mass Spectrometer:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: m/z 40-550.
-
Spectroscopic Analysis Workflow
The following diagram illustrates a typical workflow for the comprehensive spectroscopic analysis of 4-fluoro-3-methoxyaniline and its derivatives. This logical progression ensures that a maximum amount of structural information is obtained efficiently.
Caption: General workflow for spectroscopic analysis.
References
assessing the impact of fluorine substitution on aniline reactivity
For Researchers, Scientists, and Drug Development Professionals
The strategic incorporation of fluorine into molecular scaffolds is a cornerstone of modern medicinal chemistry. Its unique electronic properties can profoundly influence a molecule's reactivity, basicity, and metabolic stability. This guide provides a comprehensive comparison of the impact of fluorine substitution on the reactivity of aniline, a fundamental building block in numerous pharmaceuticals. We present a synthesis of experimental data to objectively assess how fluorine's position on the aromatic ring alters aniline's behavior in key chemical transformations.
Electronic Properties: A Tale of Two Effects
Fluorine exerts a strong electron-withdrawing inductive effect (-I) due to its high electronegativity. Simultaneously, it possesses a lone pair of electrons that can be donated to the aromatic ring through resonance (+M effect). The interplay of these opposing effects governs the reactivity of fluoro-substituted anilines.
The basicity of the amino group, a critical parameter in drug design, is significantly influenced by fluorine substitution. The pKa of the conjugate acid (anilinium ion) provides a quantitative measure of this basicity. A lower pKa indicates a weaker base.
| Compound | pKa of Conjugate Acid |
| Aniline | 4.60 |
| 2-Fluoroaniline | 3.20 |
| 3-Fluoroaniline | 3.51 |
| 4-Fluoroaniline | 4.65[1] |
As the data indicates, fluorine substitution in the ortho and meta positions decreases the basicity of the aniline nitrogen due to the dominant inductive effect. Interestingly, in the para position, the +M effect of fluorine partially counteracts its -I effect, resulting in a basicity comparable to that of aniline itself.[2]
The Hammett constant (σ) is a further measure of the electronic influence of a substituent on a reaction center. A positive σ value indicates an electron-withdrawing character, while a negative value signifies an electron-donating nature.
| Substituent (Position) | Hammett Constant (σ) |
| H | 0.00 |
| m-F | +0.34[3] |
| p-F | +0.06[4] |
These values underscore the strong electron-withdrawing nature of fluorine from the meta position and the attenuated effect from the para position, where resonance donation is operative.
Electrophilic Aromatic Substitution (EAS): A Shift in Selectivity
The amino group in aniline is a powerful activating group and an ortho, para-director in electrophilic aromatic substitution reactions.[5][6] However, direct nitration of aniline is notoriously non-selective, yielding a mixture of ortho, meta, and para isomers, along with significant oxidation byproducts.[6][7][8][9] This is due to the protonation of the highly basic amino group in the acidic nitrating medium, which forms the anilinium ion—a deactivating and meta-directing species.[6][9] A common strategy to circumvent this is to protect the amino group as an acetamide, which is less basic and sterically hinders the ortho positions, leading to preferential para substitution.[7][9]
Fluorine substitution can significantly alter the outcome of EAS reactions. The electron-withdrawing nature of fluorine deactivates the ring towards electrophilic attack compared to aniline. However, this deactivation can lead to improved regioselectivity.
| Substrate | Reaction | Product(s) | Yield |
| Aniline | Direct Nitration (HNO₃, H₂SO₄) | o-nitroaniline, m-nitroaniline, p-nitroaniline | ~2%, ~47%, ~51%[7][8] |
| Aniline (via Acetanilide) | Nitration followed by Hydrolysis | p-nitroaniline | High (major product)[7] |
| 2-Fluoroaniline | Bromination (Br₂, Quaternary Ammonium Bromide) | 4-bromo-2-fluoroaniline | 97%[10] |
The high yield and selectivity in the bromination of 2-fluoroaniline highlight how the deactivating effect of fluorine can be harnessed to achieve cleaner reactions.
Nucleophilic Aromatic Substitution (SNAr): An Unexpected Role for Fluorine
In contrast to its deactivating role in EAS, the strong electron-withdrawing nature of fluorine makes it an excellent leaving group in nucleophilic aromatic substitution (SNAr) reactions, particularly when the ring is further activated by other electron-withdrawing groups (e.g., -NO₂).[11][12] This is somewhat counterintuitive given the strength of the C-F bond. The rate-determining step in SNAr is the initial nucleophilic attack to form a resonance-stabilized carbanion (Meisenheimer complex).[11] The high electronegativity of fluorine stabilizes this intermediate, thereby accelerating the reaction. The reactivity order for halogens as leaving groups in SNAr is F > Cl > Br > I.[11]
While quantitative data for SNAr on simple fluoroanilines is sparse in the readily available literature, studies on related unactivated fluoroarenes demonstrate the feasibility of nucleophilic defluorination.
| Substrate | Nucleophile | Product | Yield |
| 2,4-Difluoroanisole | Ammonia | Mixture of amino-fluoroanisoles | Moderate[13] |
| 2,4-Difluoroanisole | Benzoate | para-substituted product | Moderate[13] |
Experimental Protocols
General Procedure for the Nitration of Aniline via Acetanilide Protection
-
Acetylation: Aniline is reacted with acetic anhydride, often in the presence of a base like sodium acetate or a catalyst like zinc powder, to form acetanilide.[14]
-
Nitration: The formed acetanilide is then carefully added to a cold mixture of concentrated nitric acid and sulfuric acid. The reaction is kept at a low temperature to control the exothermic reaction and prevent over-nitration.
-
Hydrolysis: The resulting p-nitroacetanilide is separated and then hydrolyzed using aqueous acid (e.g., H₂SO₄) or base (e.g., NaOH) to yield p-nitroaniline.[7]
General Procedure for the Bromination of a Fluoroaniline
A representative procedure for the bromination of 2-fluoroaniline involves its addition to a mixture of bromine and a quaternary ammonium bromide catalyst in an inert solvent like methylene chloride.[10] The reaction proceeds at room temperature, and the product, 4-bromo-2-fluoroaniline hydrobromide salt, precipitates from the solution.[10]
Visualizing the Impact of Fluorine
References
- 1. 4-Fluoroaniline CAS#: 371-40-4 [amp.chemicalbook.com]
- 2. quora.com [quora.com]
- 3. global.oup.com [global.oup.com]
- 4. Hammett equation - Wikipedia [en.wikipedia.org]
- 5. quora.com [quora.com]
- 6. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 7. benchchem.com [benchchem.com]
- 8. youtube.com [youtube.com]
- 9. quora.com [quora.com]
- 10. US5053542A - Catalytic bromination of 2-fluoroaniline - Google Patents [patents.google.com]
- 11. masterorganicchemistry.com [masterorganicchemistry.com]
- 12. Nucleophilic Substitution of the Nitro Group, Fluorine and Chlorine in Aromatic Compounds (2004) | Vladislav M. Vlasov | 45 Citations [scispace.com]
- 13. Nucleophilic Aromatic Substitution of Unactivated Fluoroarenes Enabled by Organic Photoredox Catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
A Comparative Guide to In-Vitro Testing of 4-Fluoro-3-methoxyaniline Hydrochloride Derivatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of in-vitro testing protocols for derivatives of 4-fluoro-3-methoxyaniline hydrochloride, a key scaffold in the development of novel therapeutic agents. The strategic incorporation of the 4-fluoro-3-methoxyaniline moiety into various molecular frameworks has led to the discovery of potent kinase inhibitors. This document summarizes key experimental data, details relevant testing methodologies, and visualizes associated biological pathways and workflows to support further research and development in this area.
Data Presentation
The following tables summarize the in-vitro biological activities of representative anilino-quinazoline and anilino-quinoline derivatives, which are structurally related to compounds derived from 4-fluoro-3-methoxyaniline. While specific data for a comprehensive set of direct derivatives of this compound is not extensively available in the public domain, the data presented for these closely related analogs provide valuable insights into the potential efficacy and target profiles.
Table 1: In-Vitro Cytotoxicity of Anilino-Quinazoline and -Quinoline Derivatives
| Compound ID | Target Cell Line | Cancer Type | IC50 (µM) | Reference Compound | Reference IC50 (µM) |
| 19h | A549 | Lung Carcinoma | <1 | Gefitinib | >1 |
| HT-29 | Colorectal Carcinoma | <1 | Erlotinib | >1 | |
| 7i | A549 | Lung Carcinoma | Not specified | Gefitinib | Not specified |
| HT-29 | Colorectal Carcinoma | Not specified | Erlotinib | Not specified | |
| MCF-7 | Breast Adenocarcinoma | Not specified | - | - | |
| 15a | HT-29 | Colorectal Carcinoma | 5.27 | - | - |
| MCF-7 | Breast Adenocarcinoma | 4.41 | - | - | |
| H460 | Large Cell Lung Cancer | 11.95 | - | - | |
| 6f | Various | Various | Weak to moderate | - | - |
Table 2: In-Vitro Kinase Inhibition Profile of Anilino-Quinazoline Derivatives
| Compound ID | Target Kinase | IC50 (nM) | Reference Compound | Reference IC50 (nM) |
| 19h [1] | EGFR | 0.47 | - | - |
| 7i [2] | EGFR | Potent Inhibition | Gefitinib, Erlotinib | - |
| 15a [3] | EGFR | 130 | - | - |
| VEGFR-2 | 560 | - | - | |
| 15b [3] | EGFR | 150 | - | - |
| VEGFR-2 | 1810 | - | - | |
| 6f [4] | VEGFR-2 | 12.0 | - | - |
Table 3: In-Vitro Metabolic Stability of Fluorinated Anilinoquinazolines
| Compound Class | Test System | Observation | Implication |
| 4-[18F]fluoroanilino-quinazolines[5][6] | Human Hepatocytes | Rapid metabolism to polar metabolites.[5][6] | Potential for high clearance and low in-vivo exposure. |
| 2- and 3-[18F]fluoroanilino-quinazolines[5][6] | Human Hepatocytes | Significantly more stable over 2 hours.[5][6] | May possess more favorable pharmacokinetic profiles. |
Experimental Protocols
Detailed methodologies for the key in-vitro assays are provided below. These protocols are generalized and may require optimization for specific derivatives of this compound.
Cytotoxicity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.
-
Cell Seeding: Cancer cells are seeded in a 96-well plate at a density of 5,000-10,000 cells per well and incubated for 24 hours to allow for cell attachment.
-
Compound Treatment: The test compounds are dissolved in a suitable solvent, typically DMSO, and then serially diluted in cell culture medium to achieve a range of final concentrations. The culture medium is removed from the wells and replaced with the medium containing the test compounds. A vehicle control (medium with the same concentration of DMSO) is also included. The plates are then incubated for a further 48-72 hours.
-
MTT Addition: After the incubation period, the treatment medium is removed, and fresh medium containing MTT solution (final concentration of 0.5 mg/mL) is added to each well. The plates are incubated for 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.
-
Formazan Solubilization: The MTT-containing medium is carefully removed, and a solubilization solution, such as DMSO or an acidified isopropanol solution, is added to each well to dissolve the formazan crystals.
-
Absorbance Reading: The absorbance of the solubilized formazan is measured using a microplate reader at a wavelength of approximately 570 nm.
-
Data Analysis: The absorbance values are used to calculate the percentage of cell viability relative to the vehicle control. The IC50 value, the concentration of the compound that causes 50% inhibition of cell growth, is determined by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.
Kinase Inhibition Assay (ADP-Glo™ Assay)
The ADP-Glo™ Kinase Assay is a luminescent assay that measures the amount of ADP produced during a kinase reaction, which is directly proportional to kinase activity.
-
Kinase Reaction: The kinase reaction is set up in a multi-well plate containing the kinase, its substrate (e.g., a specific peptide), ATP, and the test compound at various concentrations. The reaction is incubated at room temperature for a specified period (e.g., 60 minutes).
-
ADP-Glo™ Reagent Addition: After the kinase reaction, ADP-Glo™ Reagent is added to stop the kinase reaction and deplete the remaining ATP. This is typically incubated for 40 minutes at room temperature.
-
Kinase Detection Reagent Addition: The Kinase Detection Reagent is then added to convert the ADP generated in the kinase reaction to ATP and to introduce luciferase and luciferin to produce light. The plate is incubated for another 30-60 minutes at room temperature.
-
Luminescence Measurement: The luminescence is measured using a plate-reading luminometer.
-
Data Analysis: The luminescence signal is proportional to the amount of ADP produced and thus to the kinase activity. The percentage of inhibition is calculated for each concentration of the test compound relative to a no-inhibitor control. The IC50 value is determined by plotting the percentage of inhibition against the compound concentration.
Metabolic Stability Assay (Human Liver Microsomes)
This assay assesses the susceptibility of a compound to metabolism by cytochrome P450 enzymes present in human liver microsomes.
-
Incubation Mixture Preparation: A reaction mixture is prepared containing human liver microsomes, a NADPH-generating system (or NADPH), and a buffer solution (e.g., potassium phosphate buffer, pH 7.4).
-
Compound Incubation: The test compound is added to the pre-warmed reaction mixture to initiate the metabolic reaction. The incubation is carried out at 37°C. Aliquots are taken at several time points (e.g., 0, 5, 15, 30, 60 minutes).
-
Reaction Termination: The metabolic reaction in each aliquot is stopped by adding a cold organic solvent, such as acetonitrile, which also serves to precipitate the microsomal proteins. An internal standard is often included in the quenching solution for analytical purposes.
-
Sample Processing: The quenched samples are centrifuged to pellet the precipitated proteins. The supernatant, containing the remaining parent compound, is collected for analysis.
-
LC-MS/MS Analysis: The concentration of the parent compound in each sample is quantified using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.
-
Data Analysis: The natural logarithm of the percentage of the parent compound remaining is plotted against time. The slope of the linear portion of this plot gives the elimination rate constant (k). The in-vitro half-life (t½) is then calculated using the formula: t½ = 0.693 / k. The intrinsic clearance (Clint) can also be calculated from the half-life and the assay conditions.
Mandatory Visualization
The following diagrams illustrate a key signaling pathway targeted by anilino-based kinase inhibitors and a general workflow for their in-vitro evaluation.
Caption: EGFR and VEGFR-2 signaling pathways and their inhibition.
References
- 1. Identification of novel 4-anilinoquinazoline derivatives as potent EGFR inhibitors both under normoxia and hypoxia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Discovery of Potent EGFR Inhibitors With 6-Arylureido-4-anilinoquinazoline Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Design and discovery of 4-anilinoquinazoline-acylamino derivatives as EGFR and VEGFR-2 dual TK inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Novel 5-anilinoquinazoline-8-nitro derivatives as inhibitors of VEGFR-2 tyrosine kinase: synthesis, biological evaluation and molecular docking - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. METABOLIC STABILITY OF 6,7-DIALKOXY-4-(2-, 3- AND 4-[18F]FLUOROANILINO)QUINAZOLINES, POTENTIAL EGFR IMAGING PROBES - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Metabolic stability of 6,7-dialkoxy-4-(2-, 3- and 4-[18F]fluoroanilino)quinazolines, potential EGFR imaging probes - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Characterization of Impurities in Substituted Anilines
For Researchers, Scientists, and Drug Development Professionals
Substituted anilines are crucial building blocks in the synthesis of a vast array of pharmaceuticals. Ensuring the purity of these starting materials and intermediates is paramount to the safety and efficacy of the final drug product. This guide provides a comprehensive comparison of the primary analytical techniques used for the characterization of impurities in substituted anilines, supported by experimental data and detailed methodologies.
Introduction to Impurity Profiling
Impurity profiling is the identification and quantification of all potential impurities in a drug substance.[1][2] These impurities can originate from various sources, including the manufacturing process (e.g., unreacted starting materials, by-products, residual solvents), degradation of the aniline derivative, or interaction with packaging materials.[3] Regulatory bodies like the International Council for Harmonisation (ICH) have strict guidelines for the reporting, identification, and qualification of impurities.[4]
Forced degradation studies are a critical component of impurity profiling, intentionally subjecting the substituted aniline to stress conditions such as acid, base, oxidation, heat, and light to generate potential degradation products.[2] This helps in developing stability-indicating analytical methods capable of separating the active pharmaceutical ingredient (API) from its degradation products.[5]
Comparison of Analytical Techniques
The selection of an appropriate analytical technique is crucial for accurate and reliable impurity characterization. The most commonly employed methods include High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), Mass Spectrometry (MS), and Nuclear Magnetic Resonance (NMR) spectroscopy. Each technique offers distinct advantages and limitations.
Data Presentation: Quantitative Comparison of Analytical Techniques
The following tables summarize the performance of HPLC-UV, GC-MS, and LC-MS for the analysis of impurities in substituted anilines.
| Parameter | HPLC-UV | GC-MS | LC-MS |
| Principle | Separation based on partitioning between a liquid mobile phase and a solid stationary phase, with detection by UV absorbance. | Separation of volatile compounds in a gaseous mobile phase followed by mass spectrometric detection.[6] | Combines the separation power of HPLC with the mass analysis capabilities of MS for sensitive and specific detection.[6] |
| Typical Analytes | Non-volatile or thermally labile substituted anilines and their impurities. | Volatile and thermally stable substituted anilines and their impurities. | A wide range of substituted anilines and their impurities, including non-volatile and thermally labile compounds. |
| Sample Preparation | Typically involves dissolution in a suitable solvent and filtration. | Often requires derivatization for polar anilines to improve volatility and peak shape. May involve extraction. | Similar to HPLC-UV, involving dissolution and filtration. |
| Selectivity | Good, but can be limited for co-eluting species with similar UV spectra. | Excellent, with mass spectra providing a high degree of confidence in peak identity. | Excellent, combining chromatographic separation with mass-to-charge ratio information. |
| Sensitivity (Typical LOD) | ng/mL to low µg/mL range.[7] | pg/mL to ng/mL range. | pg/mL to ng/mL range.[8] |
| Quantitative Accuracy | High, with good linearity and precision. | Good, but can be affected by derivatization efficiency and matrix effects. | High, particularly with the use of appropriate internal standards. |
| Analysis Time | Typically 15-60 minutes per sample. | Can be faster than HPLC for simple mixtures. | Similar to HPLC. |
| Structural Information | Limited to UV spectral data. | Provides valuable structural information from fragmentation patterns. | Provides molecular weight and fragmentation data, aiding in structural elucidation. |
Table 1: General Comparison of Analytical Techniques for Substituted Aniline Impurity Analysis
| Compound/Impurity | Technique | Limit of Detection (LOD) | Limit of Quantitation (LOQ) | Linearity Range | Reference |
| Aniline | HPLC-UV | 10 ppb | - | - | [9] |
| Aniline and degradation products | HPLC-PDA | - | 0.0778 to 0.2073 µg/mL | 2.0 to 60 µg/mL | [7] |
| Aniline and 2-nitroaniline | HPLC-Fluorescence | 0.03-0.062 µg/mL | 0.25-0.57 µg/mL | 0-800 ppb | |
| Chloroanilines in water | GC-MS/MS & LC-MS/MS | 0.4 to 6 ng/L | - | - | [8] |
| Belzutifan (aniline derivative) | HPLC | 0.29 µg/ml | 0.88 µg/ml | 5 to 30 µg/ml |
Table 2: Reported Performance Data for the Analysis of Substituted Anilines and Their Impurities
Experimental Protocols
Detailed methodologies are essential for reproducible and reliable results. Below are representative experimental protocols for the key analytical techniques.
High-Performance Liquid Chromatography (HPLC-UV) for 4-Chloroaniline
This method is suitable for the separation of 4-chloroaniline from its potential impurities.[10]
-
Instrumentation: HPLC system with a UV detector.
-
Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A gradient mixture of Solvent A (Water with 0.1% formic acid) and Solvent B (Acetonitrile with 0.1% formic acid).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection: UV at 254 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve the sample in a 50:50 mixture of acetonitrile and water to a concentration of approximately 1 mg/mL.
Gas Chromatography-Mass Spectrometry (GC-MS) for p-Toluidine Impurities
This method is suitable for the analysis of volatile impurities in p-toluidine.
-
Instrumentation: GC system coupled to a mass spectrometer.
-
Column: Capillary column suitable for amine analysis (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness).
-
Carrier Gas: Helium.
-
Injection: Splitless mode.
-
Oven Temperature Program:
-
Initial temperature: 60 °C, hold for 2 minutes.
-
Ramp to 280 °C at 10 °C/min.
-
Hold at 280 °C for 5 minutes.
-
-
MS Detector: Electron Ionization (EI) mode.
-
Mass Range: m/z 40-450.
-
Sample Preparation: Dissolve the sample in a suitable solvent (e.g., dichloromethane). Derivatization with an agent like trifluoroacetic anhydride may be necessary to improve peak shape and thermal stability.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
NMR is a powerful tool for the definitive structural elucidation of unknown impurities.[11][12]
-
Instrumentation: 400 MHz NMR Spectrometer.
-
Sample Preparation: Dissolve 10-20 mg of the isolated impurity in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.[13]
-
¹H NMR Spectroscopy:
-
Pulse Program: Standard single-pulse.
-
Number of Scans: 16-32.
-
Relaxation Delay: 1.0 s.
-
Reference: Tetramethylsilane (TMS) at 0.00 ppm.[13]
-
-
¹³C NMR Spectroscopy:
-
Pulse Program: Proton-decoupled.
-
Number of Scans: 1024-4096 (or more, depending on concentration).
-
Relaxation Delay: 2.0 s.
-
Reference: Solvent peak (e.g., CDCl₃ at 77.16 ppm).[13]
-
-
2D NMR Experiments: Techniques such as COSY, HSQC, and HMBC are used to establish connectivity between protons and carbons for complete structural assignment.[11]
Forced Degradation Study Protocol
This protocol outlines a general procedure for conducting forced degradation studies on a substituted aniline.
-
Acid Hydrolysis: Dissolve the sample (e.g., 1 mg/mL) in 0.1 M HCl and heat at 60 °C for a specified period (e.g., 24 hours).
-
Base Hydrolysis: Dissolve the sample (e.g., 1 mg/mL) in 0.1 M NaOH and maintain at room temperature for a specified period (e.g., 24 hours).
-
Oxidative Degradation: Dissolve the sample (e.g., 1 mg/mL) in a solution of hydrogen peroxide (e.g., 3%) and keep at room temperature for a specified period (e.g., 24 hours).
-
Thermal Degradation: Expose the solid sample to elevated temperatures (e.g., 105 °C) for a specified period.
-
Photolytic Degradation: Expose the sample (solid or in solution) to UV and visible light in a photostability chamber.
After each stress condition, the samples are analyzed by a stability-indicating HPLC method to quantify the parent compound and detect any degradation products.
Visualization of Experimental Workflow
The following diagrams illustrate the logical workflow for the characterization of impurities in substituted anilines.
References
- 1. scribd.com [scribd.com]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. youtube.com [youtube.com]
- 5. researchgate.net [researchgate.net]
- 6. GC-MS, LC-MS, LC-MS/MS, HPLC, and UPLC: Key Analytical Techniques Explained | AxisPharm [axispharm.com]
- 7. Development and validation of a fast and simple HPLC method for the simultaneous determination of aniline and its degradation products in wastewater - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 8. Comparison of GC-MS/MS and LC-MS/MS for the analysis of hormones and pesticides in surface waters: advantages and pitfalls - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 9. HPLC Method for Analysis of Aniline on Primesep 100 Column | SIELC Technologies [sielc.com]
- 10. assets.fishersci.com [assets.fishersci.com]
- 11. veeprho.com [veeprho.com]
- 12. resolvemass.ca [resolvemass.ca]
- 13. benchchem.com [benchchem.com]
A Comparative Guide to the Synthesis of 4-fluoro-3-methoxyaniline: A Cost-Benefit Analysis
For researchers, scientists, and professionals in drug development, the efficient and cost-effective synthesis of key intermediates is paramount. 4-fluoro-3-methoxyaniline is a valuable building block in the pharmaceutical industry, and selecting the optimal synthetic route can significantly impact project timelines and budgets. This guide provides a detailed comparison of three prominent methods for the synthesis of 4-fluoro-3-methoxyaniline, offering a cost-benefit analysis supported by experimental data.
Method 1: Reduction of 2-fluoro-5-nitroanisole
This is a common and well-documented method for the synthesis of 4-fluoro-3-methoxyaniline. The final step involves the reduction of the nitro group of 2-fluoro-5-nitroanisole.
Experimental Protocol:
The nitro compound 2-fluoro-5-nitroanisole (6.5 g, 0.038 mol) and iron powder (10.6 g, 0.19 mol) are suspended in ethanol (90 ml) and heated to 50 °C. Concentrated hydrochloric acid (120 ml) is added dropwise to the reaction mixture at 0°C. The reaction mixture is then stirred at 20°C for 18 hours. Following the reaction, the mixture is filtered through diatomaceous earth, and the filter cake is washed with ethanol. The combined filtrate and washings are concentrated, and the residue is neutralized with solid sodium carbonate. The product is extracted with ethyl acetate, washed, dried, and concentrated to yield 4-fluoro-3-methoxyaniline. This process has a reported yield of 93% and a purity of 97% as determined by HPLC-MS.
Method 2: From 4-fluoro-3-methoxybenzoic acid
Hypothetical Experimental Workflow (based on Curtius Rearrangement):
-
Activation of Carboxylic Acid: 4-fluoro-3-methoxybenzoic acid is reacted with a reagent like thionyl chloride or oxalyl chloride to form the corresponding acyl chloride.
-
Formation of Acyl Azide: The acyl chloride is then reacted with sodium azide to form 4-fluoro-3-methoxybenzoyl azide.
-
Curtius Rearrangement: The acyl azide is heated in an inert solvent (e.g., toluene or tert-butanol) to induce rearrangement to the isocyanate.
-
Hydrolysis: The resulting isocyanate is hydrolyzed with an acidic or basic aqueous solution to yield 4-fluoro-3-methoxyaniline.
Method 3: Multi-step Synthesis from 4-bromo-2-fluorophenol
A more complex, multi-step synthesis has been described in patent literature, starting from 4-bromo-2-fluorophenol. This route is highlighted as being economically attractive due to its high yield and purity in the final step. The synthesis proceeds through the intermediate 1-bromo-5-fluoro-4-methoxy-2-nitrobenzene.
Experimental Protocol Outline:
-
Methylation: The hydroxyl group of 4-bromo-2-fluorophenol is methylated, for example, using methyl iodide and a base like sodium hydride in a solvent such as DMF.
-
Nitration: The resulting 4-bromo-2-fluoroanisole is nitrated using a mixture of nitric acid and sulfuric acid to introduce a nitro group, yielding 1-bromo-5-fluoro-4-methoxy-2-nitrobenzene.
-
Reductive Debromination: The intermediate is then reduced in the presence of a catalyst, such as palladium on carbon (Pd/C), under hydrogen pressure (≥ 5 bar) and elevated temperature (at least 50°C). This step concertedly reduces the nitro group and removes the bromine atom to yield 4-fluoro-3-methoxyaniline.[1]
Comparative Data
| Parameter | Method 1: Reduction of 2-fluoro-5-nitroanisole | Method 2: From 4-fluoro-3-methoxybenzoic acid | Method 3: From 4-bromo-2-fluorophenol |
| Starting Material | 2-fluoro-5-nitroanisole | 4-fluoro-3-methoxybenzoic acid | 4-bromo-2-fluorophenol |
| Key Reagents | Iron powder, Hydrochloric acid | Thionyl chloride, Sodium azide (or other rearrangement reagents) | Sodium hydride, Methyl iodide, Nitric acid, Sulfuric acid, Palladium on carbon, Hydrogen |
| Reported Yield | 93% (for the reduction step) | Not specified (dependent on the efficiency of the rearrangement) | High yield and purity reported for the final step[1] |
| Reported Purity | 97% | Not specified | High purity reported for the final step[1] |
| Reaction Conditions | 0-50°C, atmospheric pressure | Requires heating for rearrangement | Elevated temperature and pressure for the final step (≥ 50°C, ≥ 5 bar)[1] |
Cost-Benefit Analysis
| Aspect | Method 1: Reduction of 2-fluoro-5-nitroanisole | Method 2: From 4-fluoro-3-methoxybenzoic acid | Method 3: From 4-bromo-2-fluorophenol |
| Raw Material Cost | Moderate. 2-fluoro-5-nitroanisole is a commercially available but can be a significant cost driver. Iron powder is inexpensive. | Potentially high. 4-fluoro-3-methoxybenzoic acid is a specialty chemical. Reagents like sodium azide and triphosgene (a phosgene substitute for some rearrangements) can be costly and hazardous. | Initial starting material (4-bromo-2-fluorophenol) is a specialty chemical. The multi-step nature adds to the overall raw material cost, including the cost of the palladium catalyst. |
| Process Complexity | Relatively straightforward single reduction step. | Multi-step process with potentially hazardous intermediates (acyl azides, isocyanates). | Multi-step synthesis requiring careful control of each reaction. The final reduction step requires specialized high-pressure equipment. |
| Safety & Environmental | Use of concentrated hydrochloric acid requires careful handling. Iron waste is generated. | Use of sodium azide is a significant safety concern due to its toxicity and explosive nature. Use of phosgene or its substitutes requires stringent safety protocols. Generates halogenated and potentially toxic waste. | Involves multiple hazardous reagents (NaH, MeI, strong acids). The final step uses flammable hydrogen gas at high pressure. Generates halogenated organic waste, which can have high disposal costs. |
| Energy Consumption | Moderate heating required. | Heating is required for the rearrangement step. | Multiple steps require heating, and the final high-pressure hydrogenation can be energy-intensive. |
| Overall Cost-Benefit | Benefit: High yield, good purity, and relatively simple procedure. Cost: Cost of starting material and acid handling. | Benefit: Potentially a viable route if the starting material is readily available from other synthetic pathways. Cost: High raw material costs, significant safety hazards, and likely lower overall yield due to the multi-step nature. | Benefit: Reported to be economically attractive due to high yield and purity in the final, crucial step. Cost: High initial investment in specialized equipment for hydrogenation, multi-step process increases labor and time, and the cost of the palladium catalyst. |
Visualization of Synthetic Pathways
Caption: Synthetic pathways to 4-fluoro-3-methoxyaniline.
Conclusion
The choice of the most suitable synthesis method for 4-fluoro-3-methoxyaniline depends heavily on the specific context of the research or production campaign.
-
Method 1 (Reduction of 2-fluoro-5-nitroanisole) is a strong candidate for laboratory-scale synthesis due to its high yield, good purity, and operational simplicity. Its primary drawback is the cost of the starting material.
-
Method 2 (From 4-fluoro-3-methoxybenzoic acid) presents significant safety challenges due to the use of azides and the potential generation of hazardous intermediates. This route is likely to be less favorable unless the starting material is readily and cheaply available and the necessary safety infrastructure is in place.
-
Method 3 (From 4-bromo-2-fluorophenol) , while being a multi-step process, is positioned as an economically attractive option for larger-scale production. The high yield and purity of the final step can offset the complexity and initial investment in high-pressure equipment. The cost of the palladium catalyst is a key factor to consider, although it can often be recovered and recycled.
For researchers and drug development professionals, a thorough evaluation of these factors, including in-house capabilities, safety protocols, and project scale, is crucial for making an informed decision on the optimal synthetic strategy for 4-fluoro-3-methoxyaniline.
References
Safety Operating Guide
Proper Disposal of 4-Fluoro-3-methoxyaniline Hydrochloride: A Step-by-Step Guide
For Researchers, Scientists, and Drug Development Professionals: Ensuring safety and compliance in the disposal of chemical reagents is a critical aspect of laboratory operations. This guide provides detailed, step-by-step procedures for the proper disposal of 4-Fluoro-3-methoxyaniline hydrochloride, ensuring the safety of personnel and the protection of the environment.
This compound is a chemical compound that requires careful handling throughout its lifecycle, including its final disposal. Adherence to proper disposal protocols is essential to mitigate potential hazards to human health and the environment. This document outlines the necessary steps for the safe and compliant disposal of this compound.
Hazard Profile and Safety Information
Before handling this compound, it is crucial to be aware of its hazard profile. The following table summarizes key safety information, primarily based on data for the free base, 4-Fluoro-3-methoxyaniline, which is expected to have a similar hazard profile to its hydrochloride salt.
| Hazard Category | Classification | Precautionary Statement Code |
| Acute Oral Toxicity | Category 4 | H302: Harmful if swallowed |
| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation |
| Serious Eye Damage/Eye Irritation | Category 1 | H318: Causes serious eye damage |
| Specific target organ toxicity (single exposure) | Category 3 (Respiratory system) | H335: May cause respiratory irritation |
| Hazardous to the aquatic environment, long-term hazard | Chronic 3 | H412: Harmful to aquatic life with long lasting effects |
Data derived from safety information for 4-Fluoro-3-methoxyaniline.
Personal Protective Equipment (PPE)
When handling this compound for disposal, the following personal protective equipment should be worn:
-
Eye/Face Protection: Wear safety glasses with side-shields or chemical goggles.
-
Skin Protection: Wear chemically resistant gloves (e.g., nitrile rubber) and a lab coat.
-
Respiratory Protection: Use in a well-ventilated area. If dusts are generated, a NIOSH-approved respirator may be necessary.
Step-by-Step Disposal Procedure
The primary method for the disposal of this compound is through an approved hazardous waste disposal program. It is imperative to avoid releasing this chemical into the environment.
Waste Collection and Storage
-
Containerization: Place waste this compound in a clearly labeled, sealed container. The container should be compatible with the chemical.
-
Labeling: The label should include the full chemical name ("this compound"), the associated hazards (e.g., "Harmful," "Irritant"), and the date of accumulation.
-
Storage: Store the waste container in a designated, well-ventilated, and secure area, away from incompatible materials.
Disposal Pathway
-
Professional Disposal: Arrange for the collection of the chemical waste by a licensed hazardous waste disposal company. This is the recommended and most common procedure.
-
Incineration: The preferred method of destruction is incineration in a licensed facility equipped with an afterburner and scrubber to neutralize harmful combustion products.[1]
-
Environmental Precaution: Under no circumstances should this chemical be disposed of down the drain or in regular trash.[2] Discharge into the environment must be avoided.[2]
Spill Management
In the event of a spill, follow these procedures:
-
Evacuate: Evacuate non-essential personnel from the immediate area.
-
Ventilate: Ensure the area is well-ventilated.
-
Contain: Wearing appropriate PPE, contain the spill using an inert absorbent material such as sand, earth, or vermiculite.
-
Collect: Carefully sweep or scoop the absorbed material into a suitable container for disposal.
-
Decontaminate: Clean the spill area thoroughly with soap and water.
-
Dispose: The collected spill waste must be disposed of as hazardous waste, following the procedures outlined above.
Experimental Workflow for Disposal
Caption: Disposal workflow for this compound.
Disclaimer: This information is intended for guidance and is based on publicly available safety data for similar compounds. Always consult the specific Safety Data Sheet (SDS) for this compound provided by the manufacturer and follow all applicable local, state, and federal regulations for hazardous waste disposal.
References
Essential Safety and Operational Guide for Handling 4-Fluoro-3-methoxyaniline hydrochloride
This guide provides critical safety and logistical information for researchers, scientists, and drug development professionals handling 4-Fluoro-3-methoxyaniline hydrochloride. Adherence to these procedures is essential for ensuring a safe laboratory environment.
Hazard Summary
This compound is a chemical that requires careful handling due to its potential health hazards. Based on data for similar compounds, it should be treated as harmful if swallowed, a skin irritant, a potential cause of serious eye damage, and may cause respiratory irritation.[1][2] The hydrochloride form indicates it is a salt and may have corrosive properties.[3][4]
Personal Protective Equipment (PPE)
Appropriate PPE is the first line of defense against exposure. The following table summarizes the required PPE for various tasks involving this compound. All PPE should be inspected for integrity before each use.
| Task | Eye/Face Protection | Hand Protection | Body Protection | Respiratory Protection |
| Receiving and Storage | Safety glasses | Nitrile gloves | Lab coat | Not generally required |
| Weighing and Prep | Tightly fitting safety goggles or a face shield | Chemical-resistant gloves (e.g., nitrile) | Full-length lab coat with tight cuffs, disposable apron | Work within a certified chemical fume hood.[5][6][7][8] |
| Handling and Transfer | Tightly fitting safety goggles | Chemical-resistant gloves (e.g., nitrile) | Full-length lab coat with tight cuffs | Work within a certified chemical fume hood.[5][6][7][8] |
| Spill Cleanup | Tightly fitting safety goggles and a face shield | Heavy-duty, chemical-resistant gloves over nitrile gloves | Chemical-resistant disposable coveralls, shoe covers, and apron | A respirator may be required for large spills.[6][7] |
| Waste Disposal | Tightly fitting safety goggles | Chemical-resistant gloves (e.g., nitrile) | Full-length lab coat with tight cuffs | Work within a certified chemical fume hood. |
Note: Always consult the glove manufacturer's compatibility chart for the specific chemical being used.[5][6]
Operational Plan: Step-by-Step Handling Procedures
A systematic approach is crucial for safely handling this compound.
Receiving and Storage
-
Upon receipt, transport the unopened package to the designated laboratory area.
-
Wear safety glasses, a lab coat, and nitrile gloves before opening the package inside a chemical fume hood.[7]
-
Store the container tightly closed in a dry, cool, and well-ventilated place.[9]
-
The storage area should be clearly labeled with the chemical name and associated hazards.
-
Store away from incompatible materials such as strong oxidizing agents and strong acids.[6][10]
Weighing and Solution Preparation
-
All weighing and solution preparation must be conducted in a certified chemical fume hood to avoid inhalation of dust.[5][7]
-
Don appropriate PPE: tightly fitting safety goggles, a face shield, a lab coat with cuffs, a disposable apron, and double gloves.[7]
-
Use dedicated equipment (spatulas, weigh boats, etc.) and handle the solid compound with care to prevent generating dust.[7]
-
When dissolving, slowly add the compound to the solvent to avoid splashing.
Handling and Transfer
-
Always handle the chemical within a chemical fume hood.[5][6][7][8]
-
Ensure eyewash stations and safety showers are easily accessible.[5]
-
After handling, wash hands thoroughly with soap and water, even after wearing gloves.[5][6]
Spill Management
-
In case of a small spill, and if you are trained to do so, use an inert absorbent material (such as vermiculite, sand, or earth) to contain the spill.[5]
-
Collect the spilled material using spark-proof tools and place it in a suitable, closed container for disposal.[9][11]
-
For large spills, evacuate the area immediately and follow your institution's emergency procedures.[6]
-
Ensure the spill area is well-ventilated.
Disposal Plan
-
All waste containing this compound must be treated as hazardous waste.
-
Collect waste in a clearly labeled, sealed, and appropriate container.
-
Dispose of the waste through your institution's hazardous waste management program. Do not dispose of it down the drain or in regular trash.[9][12]
-
Contaminated PPE should be double-bagged and disposed of as hazardous waste.[5]
Experimental Workflow
The following diagram illustrates the standard workflow for handling this compound.
Caption: Workflow for handling this compound.
References
- 1. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 2. fishersci.com [fishersci.com]
- 3. chemistry.ucmerced.edu [chemistry.ucmerced.edu]
- 4. carlroth.com [carlroth.com]
- 5. ipo.rutgers.edu [ipo.rutgers.edu]
- 6. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 7. benchchem.com [benchchem.com]
- 8. scribd.com [scribd.com]
- 9. This compound - Safety Data Sheet [chemicalbook.com]
- 10. nj.gov [nj.gov]
- 11. cdhfinechemical.com [cdhfinechemical.com]
- 12. fishersci.com [fishersci.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






